5-Hydroxy-1-naphthoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-hydroxynaphthalene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O3/c12-10-6-2-3-7-8(10)4-1-5-9(7)11(13)14/h1-6,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYMNZLORMNCKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2O)C(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30179112 | |
| Record name | 5-Hydroxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2437-16-3 | |
| Record name | 5-Hydroxy-1-naphthoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2437-16-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxy-1-naphthoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002437163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-1-naphthoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30179112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-hydroxy-1-naphthoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.671 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXY-1-NAPHTHOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AR33UX92C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Hydroxy-1-naphthoic Acid (CAS: 2437-16-3)
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1-naphthoic acid, with the CAS number 2437-16-3, is an organic compound featuring a naphthalene core substituted with a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1] This bifunctional arrangement imparts a unique combination of acidic and phenolic properties, making it a molecule of interest in various chemical and pharmaceutical applications. It serves as a versatile intermediate in the synthesis of dyes and more complex pharmaceutical agents.[1] Furthermore, its structural motifs suggest potential biological activities, which are areas of ongoing investigation. This guide provides a comprehensive overview of the known properties, experimental protocols, and potential applications of this compound.
Core Properties
The fundamental physicochemical properties of this compound are summarized below, providing a snapshot of its characteristics for easy reference.
| Property | Value | Reference(s) |
| CAS Number | 2437-16-3 | [2] |
| Molecular Formula | C₁₁H₈O₃ | [2] |
| Molecular Weight | 188.18 g/mol | [2] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 235-236 °C | |
| Boiling Point | 445.7 °C at 760 mmHg | |
| Solubility | Limited solubility in water, soluble in organic solvents. | [1] |
| TPSA (Topological Polar Surface Area) | 57.53 Ų | [2] |
| LogP | 2.2436 | [2] |
Synthesis and Purification
Experimental Protocol: Synthesis via Kolbe-Schmitt Reaction (General Procedure)
This protocol is a generalized adaptation of the Kolbe-Schmitt reaction for the synthesis of hydroxynaphthoic acids and may require optimization for this compound.
Materials:
-
5-Hydroxynaphthalene (1-naphthol)
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Carbon dioxide (CO₂) gas
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl) for acidification
-
Anhydrous, high-boiling point solvent (e.g., dibutyl carbitol)[4]
-
Toluene for extraction
Procedure:
-
Formation of the Naphtholate Salt: In a reaction vessel suitable for high-pressure reactions, dissolve 5-hydroxynaphthalene in an anhydrous solvent. Stoichiometrically add a strong base like NaOH or KOH to form the corresponding sodium or potassium naphtholate salt. The reaction should be carried out under an inert atmosphere (e.g., nitrogen) to prevent oxidation.
-
Carboxylation: Seal the reactor and pressurize with carbon dioxide gas (typically up to 100 atm). Heat the mixture to a temperature between 125-150°C.[5] The reaction time will need to be optimized but is typically several hours.
-
Work-up and Isolation: After cooling the reactor, vent the excess CO₂. The resulting product mixture contains the sodium or potassium salt of this compound.
-
Acidification and Precipitation: Add water to dissolve the salt and transfer the aqueous layer to a separate vessel. This aqueous solution can be washed with an organic solvent like toluene to remove any unreacted starting material or non-polar impurities.[4] Slowly add a mineral acid (e.g., H₂SO₄ or HCl) to the aqueous solution until it is acidic (pH ~2-3). This will protonate the carboxylate and cause the this compound to precipitate out of the solution.
-
Filtration and Drying: Collect the precipitated solid by filtration, wash with cold water to remove any remaining salts and acid, and dry under vacuum.
References
- 1. CAS 2437-16-3: this compound | CymitQuimica [cymitquimica.com]
- 2. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. quora.com [quora.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 6. Kolbe-Schmitt Reaction [organic-chemistry.org]
- 7. lscollege.ac.in [lscollege.ac.in]
A Comprehensive Technical Guide to the Physicochemical Properties of 5-Hydroxynaphthalene-1-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxynaphthalene-1-carboxylic acid, a naturally occurring compound first isolated from Streptomyces lividans, has garnered interest in the scientific community for its notable biological activities, including antibacterial and anti-inflammatory properties.[1][2][3] This technical guide provides an in-depth overview of the core physicochemical properties of this molecule, essential for its application in research, particularly in the fields of medicinal chemistry and drug development. The following sections detail these properties, the experimental methods for their determination, and a discussion of its known biological activities and potential mechanisms of action.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile. The key properties of 5-hydroxynaphthalene-1-carboxylic acid are summarized in the tables below.
General and Physical Properties
| Property | Value | Source |
| IUPAC Name | 5-hydroxynaphthalene-1-carboxylic acid | [4][5] |
| CAS Number | 2437-16-3 | [1][4][6] |
| Molecular Formula | C₁₁H₈O₃ | [1][6] |
| Molecular Weight | 188.18 g/mol | [1][4] |
| Appearance | White to off-white crystalline solid | [3] |
| Melting Point | 235-236 °C | [7] |
| Boiling Point | 445.7 °C at 760 mmHg | [7][8] |
| Density | 1.399 g/cm³ | [8] |
| Flash Point | 237.5 °C | [7][8] |
| Vapor Pressure | 1.0 x 10⁻⁸ mmHg at 25°C | [7][8] |
Solubility and Partitioning
| Property | Value/Description | Source |
| Water Solubility | Limited | [3] |
| Organic Solvent Solubility | Soluble in organic solvents | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.7 | [4] |
Experimental Protocols
Accurate determination of physicochemical properties relies on standardized experimental protocols. The following sections outline the general methodologies for measuring the key parameters of 5-hydroxynaphthalene-1-carboxylic acid.
Melting Point Determination
The melting point of a solid is a crucial indicator of its purity. A sharp melting range typically signifies a pure compound.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the finely powdered, dry 5-hydroxynaphthalene-1-carboxylic acid is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[6][8]
-
Apparatus: The capillary tube is placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated melting point apparatus. The capillary is positioned adjacent to a calibrated thermometer.
-
Heating: The sample is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the melting point is approached.
-
Observation: The temperature at which the first drop of liquid appears (the beginning of melting) and the temperature at which the entire solid has transformed into a liquid (the end of melting) are recorded. This range is the melting point of the compound.[9]
Boiling Point Determination
For high-boiling point solids like 5-hydroxynaphthalene-1-carboxylic acid, the boiling point is typically determined under reduced pressure to prevent decomposition. However, a standard capillary method can be adapted for its determination.
Methodology: Capillary Method
-
Sample Preparation: A small amount of the liquid compound (or molten solid) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the liquid.[4][7][10][11]
-
Apparatus: The test tube assembly is attached to a thermometer and heated in a suitable heating bath.[7][12]
-
Heating and Observation: The bath is heated until a continuous stream of bubbles emerges from the open end of the capillary tube.[10] The heating is then discontinued, and the bath is allowed to cool slowly.
-
Measurement: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[10][12] This is the point where the vapor pressure of the liquid equals the external atmospheric pressure.
Solubility Determination
Solubility is a critical parameter for drug development, influencing formulation and bioavailability.
Methodology: Qualitative and Quantitative Assessment
-
Solvent Selection: A range of solvents with varying polarities are chosen, including water, ethanol, acetone, and diethyl ether.[13][14][15]
-
Qualitative Assessment: A small, pre-weighed amount of 5-hydroxynaphthalene-1-carboxylic acid is added to a fixed volume of the chosen solvent in a test tube. The mixture is agitated vigorously at a constant temperature.[13][14] The solubility is observed and categorized as soluble, partially soluble, or insoluble.
-
Quantitative Assessment (e.g., Shake-Flask Method): An excess amount of the solid compound is added to a known volume of the solvent in a sealed flask. The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached. The saturated solution is then filtered, and the concentration of the dissolved compound is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of a compound and is crucial for understanding its ionization state at different pH values.
Methodology: Potentiometric Titration
-
Solution Preparation: A known concentration of 5-hydroxynaphthalene-1-carboxylic acid is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like ethanol to ensure solubility.[16][17]
-
Titration Setup: The solution is placed in a beaker with a calibrated pH electrode and a magnetic stirrer. A standardized solution of a strong base (e.g., 0.1 M NaOH) is used as the titrant and is added incrementally from a burette.[16][17]
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, allowing the solution to equilibrate before each measurement.[16]
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, where half of the acid has been neutralized.[17]
LogP Determination
The octanol-water partition coefficient (LogP) is a key indicator of a compound's lipophilicity and its ability to cross biological membranes.
Methodology: Shake-Flask Method
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together and allowing the phases to separate.[18]
-
Partitioning: A known amount of 5-hydroxynaphthalene-1-carboxylic acid is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel.
-
Equilibration: The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.
-
Concentration Analysis: The concentration of the compound in each phase is determined using an appropriate analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[19]
Biological Activity and Potential Signaling Pathways
5-Hydroxynaphthalene-1-carboxylic acid has been reported to exhibit both antibacterial and anti-inflammatory activities.[1][2][3] While the precise mechanisms of action for this specific compound are not yet fully elucidated, insights can be drawn from studies on structurally related compounds.
Antibacterial Activity
The compound is effective against both gram-positive and gram-negative bacteria.[1][2] Naphthoquinone derivatives, which share a similar core structure, are known to exert their antimicrobial effects through various mechanisms, including the disruption of the bacterial cell membrane, inhibition of cellular respiration, and generation of reactive oxygen species.[20]
Caption: Potential antibacterial mechanisms of 5-hydroxynaphthalene-1-carboxylic acid.
Anti-inflammatory Activity
The anti-inflammatory properties of this compound are of significant interest. Studies on other naphthol derivatives have shown that they can inhibit key inflammatory pathways. For instance, methyl-1-hydroxy-2-naphthoate has been demonstrated to suppress the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by inhibiting the activation of NF-κB and MAPK (p38 and JNK) signaling pathways.[21] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[21]
Caption: Putative anti-inflammatory signaling pathway inhibited by 5-hydroxynaphthalene-1-carboxylic acid.
Conclusion
5-Hydroxynaphthalene-1-carboxylic acid presents a compelling profile for further investigation in drug discovery and development. Its well-defined physicochemical properties, coupled with its inherent biological activities, make it a promising lead compound. This guide provides a foundational understanding of its characteristics and the methodologies to assess them, serving as a valuable resource for researchers in the field. Further studies are warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential.
References
- 1. 5-hydroxynaphthalene-1-carboxylic acid | 2437-16-3 | CAA43716 [biosynth.com]
- 2. 5-hydroxynaphthalene-1-carboxylic acid | CymitQuimica [cymitquimica.com]
- 3. CAS 2437-16-3: 5-Hydroxy-1-naphthoic acid | CymitQuimica [cymitquimica.com]
- 4. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 5. This compound | C11H8O3 | CID 75531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. byjus.com [byjus.com]
- 7. cdn.juniata.edu [cdn.juniata.edu]
- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 9. pennwest.edu [pennwest.edu]
- 10. Video: Boiling Points - Concept [jove.com]
- 11. byjus.com [byjus.com]
- 12. scribd.com [scribd.com]
- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 14. chem.ws [chem.ws]
- 15. scribd.com [scribd.com]
- 16. creative-bioarray.com [creative-bioarray.com]
- 17. edu.rsc.org [edu.rsc.org]
- 18. agilent.com [agilent.com]
- 19. acdlabs.com [acdlabs.com]
- 20. mdpi.com [mdpi.com]
- 21. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility Profile of 5-Hydroxy-1-naphthoic Acid in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 5-Hydroxy-1-naphthoic acid in organic solvents, a critical parameter for its application in research, pharmaceutical development, and chemical synthesis. A comprehensive review of publicly available data reveals a lack of specific quantitative solubility values for this compound. However, qualitative assessments consistently indicate its solubility in various organic solvents and limited solubility in water. To provide a practical framework for researchers, this document presents a detailed experimental protocol for determining solubility using the gravimetric method. Furthermore, as a case study, quantitative solubility data for the structurally related compound, 1-Naphthoic acid, is provided to offer a relevant benchmark. This guide is intended to be a valuable resource for scientists and professionals working with this compound, enabling informed solvent selection and experimental design.
Introduction to this compound
This compound (CAS: 2437-16-3) is an aromatic organic compound with a molecular formula of C₁₁H₈O₃.[1][2][3][4][5] Its structure consists of a naphthalene backbone substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1] This dual functionality imparts acidic properties and makes it a versatile intermediate in the synthesis of dyes and pharmaceuticals.[1] Understanding its solubility in various organic solvents is paramount for applications such as reaction chemistry, purification, formulation, and drug delivery.
Solubility of this compound: Current State of Knowledge
A thorough search of scientific literature and chemical databases indicates a notable absence of publicly available quantitative solubility data for this compound in common organic solvents. The available information is qualitative in nature.
Qualitative Solubility Summary:
-
Organic Solvents: Generally described as soluble in organic solvents.[1]
-
Water: Exhibits limited solubility in water.[1]
The lack of specific data necessitates experimental determination of solubility for applications requiring precise concentrations. The following sections provide a detailed, standard experimental protocol for such a determination and present quantitative data for a closely related compound as a reference.
Case Study: Quantitative Solubility of 1-Naphthoic Acid
Given the data gap for this compound, we present the solubility data for the parent compound, 1-Naphthoic acid. This data serves as a useful reference point for researchers, illustrating the expected range of solubility in various organic solvents and its temperature dependence.
Data Presentation: Solubility of 1-Naphthoic Acid
The following table summarizes the mole fraction solubility (x₁) of 1-Naphthoic acid in nine different organic solvents at temperatures ranging from 293.15 K to 333.15 K.[6]
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Acetone | Ethyl Acetate | Toluene | Cyclohexane | n-Hexane |
| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 | 0.2155 | 0.1588 | 0.0781 | 0.0102 | 0.0075 |
| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 | 0.2443 | 0.1803 | 0.0903 | 0.0121 | 0.0089 |
| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 | 0.2767 | 0.2046 | 0.1042 | 0.0143 | 0.0106 |
| 308.15 | 0.2048 | 0.1792 | 0.1619 | 0.1451 | 0.3131 | 0.2321 | 0.1201 | 0.0169 | 0.0126 |
| 313.15 | 0.2351 | 0.2065 | 0.1871 | 0.1683 | 0.3538 | 0.2632 | 0.1382 | 0.0199 | 0.0149 |
| 318.15 | 0.2694 | 0.2376 | 0.2158 | 0.1948 | 0.3994 | 0.2983 | 0.1589 | 0.0234 | 0.0177 |
| 323.15 | 0.3081 | 0.2729 | 0.2485 | 0.2252 | 0.4503 | 0.3379 | 0.1825 | 0.0276 | 0.0211 |
| 328.15 | 0.3519 | 0.3129 | 0.2857 | 0.2598 | 0.5072 | 0.3826 | 0.2094 | 0.0326 | 0.0251 |
| 333.15 | 0.4012 | 0.3582 | 0.3281 | 0.2994 | 0.5706 | 0.4331 | 0.2401 | 0.0386 | 0.0299 |
Experimental Protocol: Gravimetric Method for Solubility Determination
The following is a detailed protocol for the gravimetric method, a reliable and widely used technique for measuring the solubility of a solid in a liquid.[6] This method is suitable for determining the solubility of this compound in various organic solvents.
4.1. Materials and Equipment
-
This compound (high purity)
-
Selected organic solvents (analytical grade)
-
Isothermal jacketed glass vessel
-
Magnetic stirrer and stir bars
-
Constant temperature water bath
-
Analytical balance (readable to ±0.1 mg)
-
Pre-heated syringe with a filter (e.g., 0.45 µm PTFE)
-
Pre-weighed weighing bottles
-
Drying oven
-
Desiccator
4.2. Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected organic solvent in the isothermal jacketed glass vessel.
-
Seal the vessel to prevent solvent evaporation.
-
Continuously agitate the mixture using a magnetic stirrer at a constant, controlled temperature maintained by the water bath.
-
Allow the system to equilibrate for a sufficient amount of time (typically several hours) to ensure the solution is saturated. Equilibrium can be confirmed by taking measurements at different time intervals until a constant concentration is observed.[6]
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is reached, stop the stirring and allow the solid particles to settle.
-
Carefully withdraw a sample of the supernatant using a pre-heated syringe to prevent precipitation due to temperature changes.
-
The syringe should be fitted with a filter to remove any undissolved solid particles.[6]
-
-
Gravimetric Analysis:
-
Immediately transfer the withdrawn sample to a pre-weighed, labeled weighing bottle.
-
Determine the exact weight of the solution using an analytical balance.[6]
-
Evaporate the solvent from the weighing bottle by placing it in a drying oven. The temperature should be below the boiling point of the solvent but sufficient to ensure complete evaporation.[6]
-
Cool the weighing bottle containing the dried solute to room temperature in a desiccator and then weigh it.
-
Repeat the process of drying, cooling, and weighing until a constant weight is achieved, indicating that all the solvent has been removed.[6]
-
4.3. Data Calculation
The mole fraction solubility (x₁) can be calculated using the following formula:
x₁ = (m₁ / M₁) / [(m₁ / M₁) + (m₂ / M₂)]
Where:
-
m₁ is the mass of the solute (this compound)
-
M₁ is the molar mass of the solute
-
m₂ is the mass of the solvent
-
M₂ is the molar mass of the solvent
Visualized Experimental Workflow
The following diagram illustrates the key steps in the gravimetric method for determining solubility.
Conclusion
While quantitative solubility data for this compound in organic solvents is not currently well-documented in public sources, this technical guide provides researchers with the necessary tools to address this information gap. By following the detailed gravimetric method protocol, scientists can accurately determine the solubility of this compound in solvents relevant to their specific applications. The inclusion of solubility data for the structurally similar 1-Naphthoic acid offers a valuable point of reference. This guide serves as a foundational resource for facilitating the effective use of this compound in research and development.
References
Spectroscopic Characterization of 5-Hydroxy-1-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic data for 5-Hydroxy-1-naphthoic acid, a key intermediate in various synthetic applications. Due to the limited availability of direct experimental spectra in the public domain, this document presents a combination of predicted spectroscopic data for this compound and experimental data for the closely related isomer, 6-Hydroxy-1-naphthoic acid, for comparative analysis. Detailed, generalized experimental protocols for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy are provided to guide researchers in their analytical workflows. This guide is intended to be a valuable resource for scientists and professionals involved in the characterization and utilization of naphthoic acid derivatives.
Introduction
This compound (CAS 2437-16-3) is an aromatic carboxylic acid with significant potential in organic synthesis and medicinal chemistry.[1][2] Its structural elucidation and purity assessment are critical for its application in research and development. Spectroscopic techniques such as NMR, IR, and UV-Vis are indispensable tools for these purposes. While experimental spectroscopic data for many naphthoic acid derivatives are readily available, specific experimental spectra for this compound are not widely published. This guide aims to bridge this gap by providing predicted data for the target molecule and experimental data for a structurally similar compound, alongside standardized protocols for acquiring such data.
Predicted Spectroscopic Data for this compound
The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for this compound. These predictions are based on computational models and should be used as a reference for experimental verification.
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |
| H2 | 7.5 - 7.7 | d | ~8.0 |
| H3 | 7.2 - 7.4 | t | ~7.8 |
| H4 | 8.0 - 8.2 | d | ~8.2 |
| H6 | 7.0 - 7.2 | d | ~7.5 |
| H7 | 7.4 - 7.6 | t | ~7.9 |
| H8 | 8.1 - 8.3 | d | ~8.5 |
| 5-OH | 9.5 - 10.5 | s (broad) | - |
| 1-COOH | 12.0 - 13.0 | s (broad) | - |
Disclaimer: Data is predicted and has not been experimentally verified.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C1 | ~125 |
| C2 | ~124 |
| C3 | ~122 |
| C4 | ~130 |
| C4a | ~135 |
| C5 | ~155 |
| C6 | ~115 |
| C7 | ~126 |
| C8 | ~118 |
| C8a | ~132 |
| COOH | ~170 |
Disclaimer: Data is predicted and has not been experimentally verified.
Experimental Spectroscopic Data for 6-Hydroxy-1-naphthoic Acid (Isomer Reference)
The following tables present available experimental spectroscopic data for the isomer 6-Hydroxy-1-naphthoic acid (CAS 2437-17-4) for comparative purposes.
Table 3: Experimental ¹H NMR Data for 6-Hydroxy-1-naphthoic Acid
| Solvent | Chemical Shifts (ppm) and Multiplicities | Reference |
| DMSO-d₆ | 8.87 (d, J = 8.6 Hz, 1H), 8.16 (m, 2H), 8.08 – 7.94 (m, 1H), 7.74 – 7.46 (m, 3H), 13.17 (s, 1H) | [3] |
Table 4: Experimental ¹³C NMR Data for 6-Hydroxy-1-naphthoic Acid
| Solvent | Chemical Shifts (ppm) | Reference |
| DMSO-d₆ | 169.1, 133.9, 133.4, 131.1, 130.3, 129.1, 128.2, 128.1, 126.7, 126.0, 125.4 | [3] |
Table 5: Experimental IR Data for 6-Hydroxy-1-naphthoic Acid
| Sample Phase | Key Absorptions (cm⁻¹) | Functional Group Assignment | Reference |
| Solid | 3400-2400 (broad) | O-H stretch (carboxylic acid and phenol) | [4] |
| ~1680 | C=O stretch (carboxylic acid) | [4] | |
| ~1600, ~1450 | C=C stretch (aromatic) | [4] | |
| ~1250 | C-O stretch (phenol and carboxylic acid) | [4] |
Table 6: Experimental UV-Vis Data for Naphthoic Acid Derivatives (Reference)
| Compound | Solvent | λmax (nm) | Reference |
| 1-Naphthoic Acid | Ethanol | 293 | Not specified |
| 2-Naphthoic Acid | Acidic Mobile Phase | 236, 280, 334 | Not specified |
Note: Specific UV-Vis data for this compound was not found. The data for related naphthoic acids are provided for general reference.
Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials and Equipment:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.5-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube. Add a small amount of TMS as an internal reference (0 ppm).
-
Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.
-
¹H NMR Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence.
-
Set appropriate parameters, including spectral width, acquisition time, and number of scans.
-
Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Acquire a ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials and Equipment:
-
This compound sample
-
Potassium bromide (KBr, IR grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet):
-
Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry KBr in an agate mortar.
-
Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.
-
-
Spectral Acquisition:
-
Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment.
-
Acquire the sample spectrum over a typical range of 4000-400 cm⁻¹.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption, which is characteristic of the electronic transitions within the molecule.
Materials and Equipment:
-
This compound sample
-
Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the sample of a known concentration in the chosen solvent.
-
Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading in the optimal range (typically 0.2-1.0).
-
-
Spectral Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Place the blank cuvette in the spectrophotometer and record a baseline spectrum.
-
Replace the blank with a cuvette containing the sample solution.
-
Scan the sample over a wavelength range (e.g., 200-400 nm) to identify the wavelength(s) of maximum absorbance (λmax).
-
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship for structural elucidation.
References
An In-depth Technical Guide on the Molecular Structure and Conformation of 5-Hydroxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Hydroxy-1-naphthoic acid, a key organic compound, holds significant interest in medicinal chemistry and organic synthesis. Its biological activity and utility as a synthetic intermediate are intrinsically linked to its three-dimensional structure and conformational dynamics. This technical guide provides a comprehensive overview of the current understanding of the molecular structure and conformation of this compound. While a definitive experimental crystal structure is not publicly available, this document compiles and analyzes computed data, outlines relevant experimental protocols for its synthesis and characterization, and presents theoretical insights into its molecular geometry.
Introduction
This compound (C₁₁H₈O₃) is a derivative of naphthalene bearing both a hydroxyl and a carboxylic acid functional group.[1] This substitution pattern imparts unique chemical properties and potential biological activities, making it a molecule of interest for researchers in drug discovery and materials science. A thorough understanding of its molecular structure, including bond lengths, bond angles, and conformational preferences, is crucial for predicting its interactions with biological targets and for designing novel derivatives with enhanced properties.
Molecular Structure and Properties
While a specific crystallographic study for this compound is not available in open-access databases, we can infer its structural properties from computed data and analysis of related compounds.
Computed Molecular Properties
A summary of computed physicochemical properties for this compound is presented in Table 1. These values are derived from computational models and provide valuable insights into the molecule's behavior.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₃ | [1][2][3] |
| Molecular Weight | 188.18 g/mol | [2][3] |
| XLogP3 | 2.7 | [2][3] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | |
| Topological Polar Surface Area | 57.5 Ų | [3] |
| Complexity | 227 |
Conformational Analysis (Theoretical)
The primary conformational flexibility in this compound arises from the rotation of the carboxylic acid group relative to the naphthalene ring. Computational studies on related naphthoic acid derivatives suggest that the carboxylic acid group is likely to be slightly twisted out of the plane of the naphthalene ring to relieve steric strain.
A computational study on ortho-substituted naphthoic acids provides some insight into the expected bond lengths and angles, although it does not specifically detail this compound.[4] For a generic o-hydroxy naphthoic acid, the study reports theoretical values for key bond lengths.[4] It is important to note that these are theoretical values for a related isomer and should be considered as estimations for this compound.
| Bond | Theoretical Bond Length (Å) |
| C11-C10 | 1.499 |
| C11-O12 | 1.233 |
| C-O (hydroxyl) | 1.389 |
| C11-O13 | 1.389 |
Table 2: Theoretical bond lengths for a generic o-hydroxy naphthoic acid as a proxy for this compound.[4]
The dihedral angle between the carboxylic acid group and the naphthalene ring is a critical parameter. In the absence of experimental data, computational modeling would be required to predict the most stable conformation.
Experimental Protocols
Synthesis of Hydroxynaphthalene Carboxylic Acids
A general method for the synthesis of hydroxynaphthalene carboxylic acids is the Kolbe-Schmitt reaction.[5] This reaction involves the carboxylation of a naphtholate salt under pressure and high temperature.
Protocol: Kolbe-Schmitt Reaction [5]
-
Formation of Sodium Naphtholate: 1-Naphthol is dissolved in an aqueous solution of sodium hydroxide to form sodium 1-naphtholate. The solution is then evaporated to dryness to obtain the solid salt.
-
Carboxylation: The dry sodium 1-naphtholate is placed in an autoclave. The vessel is pressurized with carbon dioxide (typically 5-7 atm) and heated to a temperature of 120-140°C for several hours.
-
Work-up: After cooling, the reaction mixture is dissolved in water. The desired this compound is precipitated by acidification with a mineral acid, such as hydrochloric acid.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent, such as aqueous ethanol.
Caption: Generalized workflow for the synthesis and characterization of this compound.
Single-Crystal X-ray Diffraction
To obtain definitive data on the molecular structure and conformation, single-crystal X-ray diffraction is the gold standard.
Protocol: Single-Crystal Growth and X-ray Diffraction
-
Crystal Growth: Single crystals of this compound can be grown by slow evaporation of a saturated solution in an appropriate solvent system (e.g., ethanol/water, acetone).
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. Diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods and refined to obtain the final atomic coordinates, bond lengths, bond angles, and dihedral angles.
Potential Signaling Pathway Involvement
Given its structure as a hydroxylated aromatic carboxylic acid, this compound could potentially interact with various biological signaling pathways. For instance, it might act as a ligand for nuclear receptors or inhibit enzymes involved in inflammatory pathways. The diagram below illustrates a hypothetical signaling pathway where this molecule could play a role.
Caption: A hypothetical signaling pathway illustrating the potential interaction of this compound with a nuclear receptor and an inflammatory enzyme.
Conclusion
This technical guide has summarized the available information on the molecular structure and conformation of this compound. While a definitive experimental crystal structure remains to be determined, computational data provides valuable insights into its physicochemical properties and potential geometry. The provided experimental protocols offer a starting point for its synthesis and detailed structural characterization. Further research, particularly single-crystal X-ray diffraction studies, is necessary to fully elucidate the precise three-dimensional structure and conformational landscape of this important molecule, which will undoubtedly aid in the rational design of new therapeutic agents and functional materials.
References
An In-Depth Technical Guide to the Synthesis of 5-Hydroxy-1-naphthoic Acid from Naphthalene Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a viable synthetic pathway for 5-hydroxy-1-naphthoic acid, a valuable intermediate in the synthesis of dyes, pharmaceuticals, and other fine chemicals, starting from the readily available precursor, naphthalene.[1][2] This document details the core chemical transformations, including sulfonation, alkali fusion, and carboxylation, supported by detailed experimental protocols, quantitative data, and process visualizations to aid in research and development.
Synthetic Strategy Overview
The synthesis of this compound from naphthalene can be efficiently achieved through a three-step process. This strategy involves the initial disulfonation of naphthalene to yield naphthalene-1,5-disulfonic acid. This intermediate is then converted to 1,5-dihydroxynaphthalene through a high-temperature alkali fusion. The final step involves the regioselective mono-carboxylation of 1,5-dihydroxynaphthalene using the Kolbe-Schmitt reaction to afford the target molecule, this compound.
References
The Biological Versatility of 5-Hydroxynaphthalene-1-carboxylic Acid: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxynaphthalene-1-carboxylic acid, a naturally occurring compound first isolated from the actinobacterium Streptomyces lividans, has garnered scientific interest for its diverse biological activities.[1] This technical guide provides a comprehensive review of its known biological effects, focusing on its antibacterial and anti-inflammatory properties. While specific quantitative data and detailed mechanistic pathways for this particular molecule remain areas for further investigation, this document summarizes the existing knowledge and provides generalized experimental approaches based on studies of related compounds.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₃ | [1] |
| Molecular Weight | 188.18 g/mol | [1] |
| CAS Number | 2437-16-3 | [2] |
| Appearance | White to off-white crystalline solid | [2] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
Biological Activities
Antibacterial Activity
Anti-inflammatory Properties
The compound has also been noted for its anti-inflammatory properties.[1] The potential mechanisms underlying this activity are yet to be elucidated, and quantitative data, such as the half-maximal inhibitory concentration (IC50) required to inhibit specific inflammatory markers, have not been reported.
Experimental Protocols
While specific experimental protocols for 5-hydroxynaphthalene-1-carboxylic acid are not detailed in the available literature, the following methodologies represent standard approaches for evaluating the antibacterial and anti-inflammatory activities of related naphthoic acid derivatives.
Antibacterial Susceptibility Testing (Broth Microdilution Method)
This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Workflow for Antibacterial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in a suitable broth medium.
-
Compound Dilution: A serial two-fold dilution of 5-hydroxynaphthalene-1-carboxylic acid is prepared in the broth medium in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the bacterial suspension. Positive (bacteria and broth) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.
In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition in Macrophages)
This assay assesses the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for assessing in vitro anti-inflammatory activity.
Protocol:
-
Cell Culture: Macrophage cells (e.g., RAW 264.7) are cultured in a suitable medium and seeded into 96-well plates.
-
Compound Treatment: The cells are pre-treated with various concentrations of 5-hydroxynaphthalene-1-carboxylic acid for a specified period.
-
LPS Stimulation: Inflammation is induced by adding LPS to the cell culture medium.
-
Incubation: The plates are incubated for 24 hours to allow for the production of inflammatory mediators.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage inhibition of NO production by the compound is calculated relative to the LPS-stimulated control.
Potential Mechanisms of Action (Hypothetical)
The precise molecular mechanisms by which 5-hydroxynaphthalene-1-carboxylic acid exerts its biological effects have not been elucidated. Based on the activities of structurally related compounds, the following pathways represent potential areas of investigation.
Hypothetical Antibacterial Mechanism
The antibacterial action could potentially involve the disruption of bacterial cell membrane integrity, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Potential Antibacterial Targets
Caption: Potential antibacterial mechanisms of action.
Hypothetical Anti-inflammatory Signaling Pathway
The anti-inflammatory effects might be mediated through the modulation of key signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) or mitogen-activated protein kinase (MAPK) pathways.
Potential Anti-inflammatory Signaling Cascade
Caption: Potential anti-inflammatory signaling pathway modulation.
Conclusion and Future Directions
5-Hydroxynaphthalene-1-carboxylic acid presents a promising scaffold for the development of novel therapeutic agents, given its demonstrated antibacterial and anti-inflammatory activities. However, a significant knowledge gap exists regarding its quantitative efficacy and mechanism of action. Future research should prioritize:
-
Quantitative Biological Evaluation: Determination of MIC values against a panel of clinically relevant bacteria and IC50 values in various in vitro and in vivo models of inflammation.
-
Mechanism of Action Studies: Identification of the specific cellular targets and signaling pathways modulated by the compound to understand its mode of action at the molecular level.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to optimize potency and selectivity.
Addressing these research questions will be crucial in fully elucidating the therapeutic potential of 5-hydroxynaphthalene-1-carboxylic acid and its derivatives.
References
The Synthesis of 5-Hydroxy-1-naphthoic Acid Derivatives and Analogs: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-hydroxy-1-naphthoic acid and its derivatives and analogs. It includes detailed experimental protocols for key synthetic methods, a summary of quantitative data in structured tables for comparative analysis, and visualizations of relevant signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and drug development.
Core Synthetic Strategies
The synthesis of this compound and its analogs primarily relies on a few key chemical transformations. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Carboxylation of Naphthols: The Kolbe-Schmitt Reaction
A fundamental and widely used method for the synthesis of hydroxyaromatic carboxylic acids is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of a phenoxide or naphthoxide ion with carbon dioxide, typically under pressure and at elevated temperatures.[1][2] For the synthesis of hydroxy naphthoic acids, the potassium salt of the corresponding naphthol is generally used.[3] The reaction conditions, such as temperature and the choice of alkali metal, can influence the regioselectivity of the carboxylation.
Organometallic Approaches: Grignard Reagents
An alternative strategy involves the use of organometallic reagents. For instance, α-naphthoic acid can be synthesized by the reaction of α-naphthylmagnesium bromide, a Grignard reagent, with carbon dioxide.[4] This method offers a versatile route to various naphthoic acids, provided the corresponding halogenated naphthalene is accessible.
Modern Synthetic Methods
Recent advancements in organic synthesis have introduced novel methods for the preparation of naphthoic acid derivatives. One such method is the Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes, which provides access to novel substitution patterns of 1-hydroxy-2-naphthoic acid esters.[5]
Data Presentation: Synthesis of this compound and Derivatives
The following tables summarize quantitative data for the synthesis of this compound and its derivatives based on published experimental protocols.
Table 1: Synthesis of Hydroxy Naphthoic Acids via Kolbe-Schmitt Reaction
| Starting Material | Base | Temperature (°C) | Pressure (atm) | Product | Yield (%) |
| β-Naphthol | Potassium Hydroxide | 120-150 | Superatmospheric | 2-Hydroxy-1-naphthoic acid | 61.9 - 72.7 |
| α-Naphthol | Potassium Hydroxide | ~120 | 15-20 psi | 1-Hydroxy-2-naphthoic acid | High (not specified) |
| Phenol | Sodium Hydroxide | 125 | 100 | Salicylic acid | Nearly quantitative |
Data compiled from various sources, including patents describing the Kolbe-Schmitt reaction.[2][3]
Table 2: Synthesis of Naphthoic Acid Amide Derivatives
| Starting Material | Amine | Condensing Agent | Solvent | Product | Yield (%) |
| 1-Hydroxy-2-naphthoic acid | Various aromatic amines | DMTMM | Not specified | Naphthoquinone aromatic amides | Good to excellent |
DMTMM: 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the synthesis of this compound and its derivatives.
Protocol 1: Synthesis of 2-Hydroxy-1-naphthoic Acid via Kolbe-Schmitt Reaction
Materials:
-
β-Naphthol
-
Dibutyl carbitol
-
45% aqueous potassium hydroxide solution
-
Carbon dioxide
-
Toluene
-
50% aqueous sulfuric acid solution
-
Water
Procedure:
-
Charge a reaction flask equipped with a stirrer and distillation column with 50 grams of β-naphthol and 500 grams of dibutyl carbitol.
-
Stir the mixture at approximately 25°C while adding 42 grams of a 45% aqueous potassium hydroxide solution.
-
After the formation of potassium β-naphtholate is complete, distill the mixture at a pressure of about 15 mm Hg and a temperature of 120-130°C to remove water.
-
Cool the anhydrous mixture to about 90°C and introduce carbon dioxide gas at a rate to maintain the temperature between 90-100°C until the carboxylation is complete.
-
To the resulting thick product mixture, add 250 grams of water at about 90°C.
-
Separate the aqueous layer from the organic dibutyl carbitol layer.
-
Treat the aqueous layer with about 70 grams of toluene to extract any remaining organic material.
-
Acidify the aqueous solution at 25°C to a pH of about 1-2 by adding approximately 63 grams of a 50% aqueous sulfuric acid solution.
-
The precipitated 2-hydroxy-1-naphthoic acid is separated by filtration, washed with water until free of acid, and dried.[3] This procedure has been reported to yield approximately 47.4 grams (72.7%) of the product.[3]
Protocol 2: Synthesis of α-Naphthoic Acid via Grignard Reaction
Materials:
-
Magnesium turnings
-
Anhydrous ether
-
α-Bromonaphthalene
-
Iodine (crystal)
-
Dry benzene
-
Dry carbon dioxide
-
25% Sulfuric acid
-
25% Sodium hydroxide
-
Toluene
Procedure:
-
In a 2-liter three-necked flask equipped with a mechanical stirrer, reflux condenser, and a separatory funnel, place 24.3 g (1 gram atom) of magnesium turnings.
-
Cover the magnesium with 100 cc of anhydrous ether and add 10 cc (15 g, 0.07 mole) of α-bromonaphthalene with a crystal of iodine to initiate the reaction, warming gently if necessary.
-
Once the reaction starts, add a solution of 192 g (0.93 mole) of α-bromonaphthalene in 500 cc of anhydrous ether at a rate that maintains a vigorous but controlled reaction.
-
After the addition is complete, continue stirring and refluxing for 30 minutes.
-
Dissolve the resulting Grignard reagent by adding 533 cc of dry benzene.
-
Cool the reaction mixture to -7°C in an ice-salt bath.
-
Introduce a stream of dry carbon dioxide above the surface of the stirred reaction mixture, maintaining the temperature below -2°C.
-
After the reaction is complete (typically 1.25-1.5 hours), slowly add 25% sulfuric acid with stirring until the excess magnesium dissolves.
-
Separate the organic layer and extract the aqueous layer with two 100-cc portions of ether.
-
Combine the organic extracts and wash with three 100-cc portions of 25% sodium hydroxide.
-
Heat the combined alkaline extracts to 100°C to remove volatile impurities, then cool and acidify with 50% sulfuric acid.
-
Collect the crude α-naphthoic acid by filtration, wash with water, and dry.
-
Recrystallize the crude product from hot toluene to yield 118-121 g (68-70%) of pure α-naphthoic acid.[4]
Mandatory Visualizations
Signaling Pathways
Derivatives of naphthoic acids, particularly naphthoquinones, have been shown to modulate key cellular signaling pathways involved in inflammation and oxidative stress response.
Caption: Modulation of Nrf2/ARE and NF-κB signaling pathways by naphthoic acid derivatives.
Experimental Workflows
The following diagram illustrates a general experimental workflow for the synthesis, purification, and characterization of this compound derivatives.
References
- 1. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 2. scienceinfo.com [scienceinfo.com]
- 3. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Access to Naphthoic Acid Derivatives through an Oxabenzonorbornadiene Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. First synthesis and anticancer activity of novel naphthoquinone amides - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Photophysical Properties of 5-Hydroxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1-naphthoic acid is an organic compound featuring a naphthalene core substituted with both a hydroxyl and a carboxylic acid group.[1] This substitution pattern imparts specific chemical properties and suggests potential for fluorescence, making it a molecule of interest in various scientific domains, including materials science and drug development.[1] Its structural similarity to other fluorescent naphthoic acid derivatives underscores the need for a detailed characterization of its photophysical behavior.
This technical guide provides a summary of the currently available physicochemical data for this compound. Critically, it highlights the absence of comprehensive published data on its core photophysical properties and furnishes detailed experimental protocols for their determination. This document is intended to serve as a foundational resource for researchers seeking to investigate and utilize the optical properties of this compound.
Physicochemical Properties of this compound
A summary of the known physical and chemical properties of this compound is presented in Table 1. This data has been compiled from various chemical databases and supplier information.
Table 1: Summary of Physicochemical Data for this compound
| Property | Value | Source |
| Chemical Structure | C₁₁H₈O₃ | [2][3] |
| Molecular Weight | 188.18 g/mol | [2][4][3] |
| CAS Number | 2437-16-3 | [3][5] |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 235-236 °C | |
| Boiling Point | 445.7 °C at 760 mmHg | [4] |
| Density | 1.399 g/cm³ | [4][5] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| pKa | Data not available | |
| logP | 2.2436 | [3] |
Photophysical Properties: Current Status
A comprehensive literature search did not yield specific quantitative data on the core photophysical properties of this compound. Key parameters such as the absorption maximum (λmax), emission maximum (λem), fluorescence quantum yield (ΦF), and fluorescence lifetime (τ) remain to be experimentally determined and published.
The photophysical properties of structurally related compounds, such as 1-hydroxy-2-naphthoic acid, have been investigated.[6][7] These studies reveal that the photophysics of hydroxynaphthoic acids can be complex, often influenced by factors like solvent polarity, pH, and the potential for excited-state intramolecular proton transfer (ESIPT).[6][7][8] It is plausible that this compound exhibits similarly interesting behavior, warranting a thorough experimental investigation.
Experimental Protocols for Photophysical Characterization
To address the current gap in knowledge, the following section provides detailed experimental protocols for the systematic characterization of the photophysical properties of this compound.
UV-Vis Absorption Spectroscopy
This protocol outlines the procedure to determine the absorption spectrum and molar absorptivity of this compound.
-
Objective: To determine the wavelength(s) of maximum absorbance (λmax) and the molar extinction coefficient (ε).
-
Materials:
-
This compound
-
Spectroscopic grade solvent (e.g., ethanol, acetonitrile, cyclohexane)
-
Calibrated volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
-
Dual-beam UV-Vis spectrophotometer
-
-
Procedure:
-
Stock Solution Preparation: Accurately weigh a small amount of this compound and dissolve it in a known volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).
-
Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1 µM to 50 µM).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamps to warm up. Set the desired wavelength range (e.g., 200-500 nm).
-
Baseline Correction: Fill a quartz cuvette with the pure solvent to be used for the measurements and record a baseline spectrum.
-
Sample Measurement: Record the absorption spectra for each of the diluted solutions.
-
Data Analysis:
-
Identify the λmax from the spectra.
-
Construct a Beer-Lambert plot of absorbance at λmax versus concentration.
-
The molar extinction coefficient (ε) can be calculated from the slope of the linear fit of the Beer-Lambert plot (slope = ε × path length).
-
-
Steady-State Fluorescence Spectroscopy
This protocol describes the measurement of the fluorescence excitation and emission spectra.
-
Objective: To determine the excitation and emission maxima (λex and λem) and the Stokes shift.
-
Materials:
-
Dilute solutions of this compound (absorbance at the excitation wavelength should be < 0.1 to avoid inner filter effects)
-
Spectroscopic grade solvent
-
Quartz fluorescence cuvettes (1 cm path length, four polished sides)
-
Spectrofluorometer
-
-
Procedure:
-
Emission Spectrum:
-
Set the excitation wavelength to the λmax determined from the UV-Vis absorption spectrum.
-
Scan the emission monochromator over a wavelength range red-shifted from the excitation wavelength (e.g., if λex = 350 nm, scan from 360 nm to 700 nm).
-
The wavelength at which the fluorescence intensity is highest is the emission maximum (λem).
-
-
Excitation Spectrum:
-
Set the emission monochromator to the λem determined above.
-
Scan the excitation monochromator over a wavelength range blue-shifted from the emission wavelength (e.g., 250 nm to the emission wavelength minus 10 nm).
-
The resulting spectrum should resemble the absorption spectrum and confirms the absorbing species is responsible for the observed emission.
-
-
Data Analysis:
-
Determine λex and λem.
-
Calculate the Stokes shift (in nm or cm⁻¹) as the difference between the excitation and emission maxima.
-
-
Fluorescence Quantum Yield (ΦF) Determination
The relative method, using a well-characterized standard, is a common approach for determining the fluorescence quantum yield.
-
Objective: To quantify the efficiency of the fluorescence process.
-
Materials:
-
Dilute solutions of this compound and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.546) with absorbance values < 0.1 at the excitation wavelength.
-
Spectrofluorometer
-
-
Procedure:
-
Standard and Sample Preparation: Prepare a series of dilutions for both the standard and the sample in the same solvent if possible.
-
Absorption Spectra: Measure the UV-Vis absorption spectra of all solutions.
-
Fluorescence Spectra: Measure the fluorescence emission spectra of all solutions using the same excitation wavelength, slit widths, and other instrument parameters.
-
Data Integration: Integrate the area under the emission spectra for both the sample and the standard.
-
Calculation: The quantum yield is calculated using the following equation: ΦF, sample = ΦF, std × (Isample / Istd) × (Astd / Asample) × (ηsample² / ηstd²) Where:
-
ΦF is the fluorescence quantum yield
-
I is the integrated fluorescence intensity
-
A is the absorbance at the excitation wavelength
-
η is the refractive index of the solvent
-
-
Fluorescence Lifetime (τ) Measurement
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for determining fluorescence lifetimes.
-
Objective: To measure the average time the molecule spends in the excited state before returning to the ground state via fluorescence.
-
Materials:
-
Dilute solution of this compound
-
TCSPC instrument with a pulsed light source (e.g., picosecond laser diode or LED) and a sensitive detector.
-
-
Procedure:
-
Instrument Setup: Set up the TCSPC system, including the excitation source wavelength and pulse repetition rate.
-
Instrument Response Function (IRF): Measure the IRF using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).
-
Sample Measurement: Measure the fluorescence decay of the this compound solution at the emission maximum.
-
Data Analysis:
-
Deconvolute the instrument response function from the measured fluorescence decay.
-
Fit the decay curve to one or more exponential functions to determine the fluorescence lifetime(s). For a single exponential decay, the equation is I(t) = I₀ * exp(-t/τ), where τ is the fluorescence lifetime.
-
-
Visualizing the Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive photophysical characterization of this compound.
Caption: Experimental workflow for the photophysical characterization of this compound.
Conclusion
While this compound presents an interesting scaffold for potential applications in materials science and drug development, a significant gap exists in the scientific literature regarding its fundamental photophysical properties. This technical guide consolidates the available physicochemical data and provides a clear and detailed roadmap for researchers to systematically characterize its absorption and emission behavior. The outlined experimental protocols for UV-Vis absorption, steady-state and time-resolved fluorescence spectroscopy will enable the generation of a complete photophysical profile, which is essential for unlocking the full potential of this molecule in future research and applications.
References
- 1. CAS 2437-16-3: this compound | CymitQuimica [cymitquimica.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. chemscene.com [chemscene.com]
- 4. echemi.com [echemi.com]
- 5. This compound | CAS#:2437-16-3 | Chemsrc [chemsrc.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
Photophysical Properties of 5-Hydroxy-1-naphthoic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the key photophysical parameters, quantum yield and fluorescence lifetime, with a focus on 5-Hydroxy-1-naphthoic acid. While extensive literature searches did not yield specific experimental data for the quantum yield and fluorescence lifetime of this compound, this document details the established experimental protocols for their determination. The methodologies presented herein, including the comparative method for quantum yield and time-correlated single photon counting (TCSPC) for fluorescence lifetime, offer a robust framework for researchers to characterize this and other fluorescent molecules. This guide is intended to be a valuable resource for scientists in drug development and related fields who require a thorough understanding of these fundamental photophysical properties.
Introduction to Photophysical Properties
The efficacy of fluorescent molecules in various applications, from bio-imaging to drug delivery, is fundamentally governed by their photophysical properties. Two of the most critical parameters are the fluorescence quantum yield (Φ) and the fluorescence lifetime (τ). The quantum yield quantifies the efficiency of the fluorescence process, representing the ratio of photons emitted to photons absorbed. The fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state via fluorescence. A comprehensive understanding and accurate measurement of these parameters are paramount for the rational design and application of fluorescent compounds in research and development.
Quantum Yield of this compound
As of the date of this publication, specific experimental data for the fluorescence quantum yield of this compound is not available in the reviewed scientific literature. However, the quantum yields of structurally related hydroxynaphthoic acid derivatives have been reported, and these values are often highly dependent on the solvent environment and the specific substitution pattern on the naphthalene ring.
For illustrative purposes, the following table provides a template for how such data would be presented. The values are hypothetical and should be replaced with experimental data once available.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Quantum Yield (Φ) | Reference |
| This compound | Ethanol | TBD | TBD | TBD | [Experimental Data] |
| This compound | Dioxane | TBD | TBD | TBD | [Experimental Data] |
| This compound | Water (pH 7.4) | TBD | TBD | TBD | [Experimental Data] |
TBD: To be determined experimentally.
Fluorescence Lifetime of this compound
The following table serves as a template for the presentation of fluorescence lifetime data.
| Compound | Solvent | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Lifetime (τ) (ns) | Reference |
| This compound | Ethanol | TBD | TBD | TBD | [Experimental Data] |
| This compound | Dioxane | TBD | TBD | TBD | [Experimental Data] |
| This compound | Water (pH 7.4) | TBD | TBD | TBD | [Experimental Data] |
TBD: To be determined experimentally.
Experimental Protocols
Determination of Fluorescence Quantum Yield (Comparative Method)
The comparative method is a widely used and reliable technique for determining the fluorescence quantum yield of a sample by comparing its fluorescence intensity to that of a standard with a known quantum yield.[1]
Principle: If a solution of the sample and a solution of a standard have the same absorbance at the same excitation wavelength, it is assumed that they absorb the same number of photons. The ratio of their integrated fluorescence intensities is then directly proportional to the ratio of their quantum yields.[1]
Equation:
The quantum yield of the sample (Φ_s) can be calculated using the following equation:
Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φ_r is the quantum yield of the reference standard.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference, respectively.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength, respectively.
-
n_s and n_r are the refractive indices of the sample and reference solutions, respectively.
Detailed Methodology:
-
Selection of a Reference Standard: Choose a reference standard with a well-characterized quantum yield that absorbs and emits in a similar spectral range as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ = 0.54) and Rhodamine 6G in ethanol (Φ = 0.95) are common standards.
-
Solvent Selection: Whenever possible, use the same solvent for both the sample and the reference to minimize errors related to refractive index differences. The solvent should be of spectroscopic grade and should not absorb at the excitation or emission wavelengths.
-
Preparation of Stock Solutions: Prepare stock solutions of the sample and the reference standard with high accuracy.
-
Preparation of a Series of Dilutions: Prepare a series of dilutions of both the sample and the reference standard in the chosen solvent. The absorbances of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[2]
-
Absorbance Measurements: Record the UV-Vis absorption spectra of all solutions. Determine the absorbance at the selected excitation wavelength.
-
Fluorescence Measurements: Record the corrected fluorescence emission spectra of all solutions using a spectrofluorometer. The excitation wavelength must be the same as that used for the absorbance measurements. It is crucial to use the same instrument settings (e.g., excitation and emission slit widths) for all measurements.
-
Data Analysis:
-
Integrate the area under each corrected fluorescence emission spectrum.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the reference standard.
-
Determine the slope of the resulting linear plots for both the sample (Grad_s) and the reference (Grad_r).
-
Calculate the quantum yield of the sample using the equation: Φ_s = Φ_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2).[2]
-
Determination of Fluorescence Lifetime (Time-Correlated Single Photon Counting - TCSPC)
Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive and precise technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[3][4]
Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED). The time difference between the excitation pulse and the detection of the first fluorescence photon is measured for a large number of excitation events. A histogram of these time differences is constructed, which represents the fluorescence decay profile.[4][5]
Detailed Methodology:
-
Instrument Setup: The core components of a TCSPC system include a pulsed light source, a sample holder, emission filters, a fast and sensitive single-photon detector (e.g., a photomultiplier tube or a single-photon avalanche diode), and timing electronics (a time-to-amplitude converter and a multichannel analyzer).[6]
-
Instrument Response Function (IRF): The IRF is the temporal profile of the excitation pulse as measured by the TCSPC system. It is typically measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the fluorescent sample. The IRF is crucial for accurate deconvolution of the measured fluorescence decay.[4]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable spectroscopic grade solvent. The concentration should be low enough to avoid aggregation and inner filter effects. The solution should be optically clear.
-
Data Acquisition:
-
Excite the sample with the pulsed light source at an appropriate wavelength.
-
Collect the fluorescence emission at a specific wavelength, selected using a monochromator or a bandpass filter.
-
The timing electronics record the arrival time of each detected photon relative to the excitation pulse.
-
Continue data collection until a sufficient number of photons have been accumulated in the decay curve to ensure good statistical accuracy (typically 10,000 counts in the peak channel).
-
-
Data Analysis:
-
The measured fluorescence decay is a convolution of the true fluorescence decay of the sample and the instrument response function.
-
The fluorescence lifetime (τ) is extracted by fitting the experimental decay data to a model decay function (typically a sum of exponentials) convoluted with the measured IRF. This is usually performed using specialized software that employs iterative reconvolution algorithms.[7]
-
Conclusion
This technical guide has outlined the significance of fluorescence quantum yield and lifetime in the characterization of fluorescent molecules such as this compound. While specific experimental values for this compound are not currently available in the public domain, the detailed experimental protocols provided for the comparative method and time-correlated single photon counting offer a clear path for researchers to obtain this critical data. The accurate determination of these photophysical properties is essential for the successful application of this compound and other fluorophores in drug development and various scientific disciplines. It is anticipated that future research will provide the specific quantitative data for this compound, which will be a valuable addition to the scientific literature.
References
- 1. chem.uci.edu [chem.uci.edu]
- 2. agilent.com [agilent.com]
- 3. horiba.com [horiba.com]
- 4. bhu.ac.in [bhu.ac.in]
- 5. ridl.cfd.rit.edu [ridl.cfd.rit.edu]
- 6. What is the best Setup of Time Correlated Single Photon Counting(TCSPC)? Check Simtrum Solution here! [simtrum.com]
- 7. fluorescenceDecay - Georg-August-Universität Göttingen [uni-goettingen.de]
A Technical Guide to the Natural Sources and Isolation of 5-Hydroxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural origins and methodologies for the isolation of 5-Hydroxy-1-naphthoic acid, a molecule of interest in various scientific and pharmaceutical research fields. The document details its known natural sources, provides adaptable experimental protocols for its extraction and purification, and explores its potential biological activities and related signaling pathways.
Natural Sources of this compound
This compound is a naturally occurring aromatic compound. The primary identified natural source of this acid is the actinobacterium, Streptomyces lividans.[1] Actinomycetes, particularly the genus Streptomyces, are well-documented producers of a vast array of secondary metabolites, including many clinically significant antibiotics and other bioactive compounds. The biosynthesis of this compound is likely linked to the polyketide pathway, a common route for the synthesis of aromatic compounds in these microorganisms.
While Streptomyces lividans is a confirmed producer, the compound may also be present in other related actinomycetes and potentially in certain plant species as an intermediate in the biosynthesis of other naphthoquinones, such as juglone (5-hydroxy-1,4-naphthoquinone). However, detailed reports on its isolation from other sources are not extensively documented in current scientific literature.
Quantitative Data
Currently, there is a lack of specific quantitative data in the public domain regarding the yield and concentration of this compound from natural sources. The productivity of secondary metabolites in microbial fermentations is highly dependent on the specific strain, culture conditions, and extraction methods used. The following table presents a generalized expectation for the yield of secondary metabolites from Streptomyces fermentations, which can serve as a preliminary reference.
| Natural Source | Compound Class | Typical Yield Range (mg/L) | Reference |
| Streptomyces spp. | Aromatic Polyketides | 1 - 100 | General literature on Streptomyces secondary metabolites |
Note: The yield of this compound from Streptomyces lividans would require specific experimental determination.
Experimental Protocols for Isolation and Purification
The following is a detailed, adaptable protocol for the isolation and purification of this compound from a culture of Streptomyces lividans. This protocol is based on established methods for the extraction of secondary metabolites from actinomycetes.[1]
Cultivation of Streptomyces lividans
-
Strain and Culture Medium: Obtain a pure culture of Streptomyces lividans. A suitable production medium is a modified rice-solid medium.[1]
-
Medium Composition: 100 g commercial rice, 150 mL distilled water containing 0.4% yeast extract and 1% malt extract per 1L Erlenmeyer flask.
-
-
Inoculation and Incubation:
-
Prepare a seed culture by inoculating a suitable broth medium with spores or mycelial fragments of S. lividans and incubating until sufficient growth is achieved.
-
Inoculate the production medium with 5 mL of the seed culture.
-
Incubate the culture flasks at 37°C for 14 days.[1]
-
Extraction of Secondary Metabolites
-
Harvesting: After the incubation period, collect the entire culture (rice solid medium and mycelia).
-
Solvent Extraction:
-
Soak the collected culture in methanol and agitate thoroughly to ensure complete extraction of metabolites.
-
Filter the mixture to separate the methanol extract from the solid residue.
-
Concentrate the methanol extract in vacuo to remove the methanol.
-
Partition the remaining aqueous residue with an equal volume of ethyl acetate.
-
Separate the ethyl acetate phase, which will contain the majority of the aromatic secondary metabolites.
-
Repeat the ethyl acetate extraction three times to maximize the yield.
-
Combine all ethyl acetate fractions and dry over anhydrous sodium sulfate.
-
Evaporate the ethyl acetate under reduced pressure to obtain the crude extract.
-
Purification of this compound
-
Column Chromatography:
-
Prepare a silica gel column packed in a suitable non-polar solvent (e.g., hexane or a hexane/ethyl acetate mixture).
-
Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.
-
Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. .
-
Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Thin Layer Chromatography (TLC):
-
Use silica gel TLC plates.
-
Develop the plates in a suitable solvent system (e.g., a mixture of hexane, ethyl acetate, and a small amount of acetic acid to ensure the carboxylic acid is protonated).
-
Visualize the spots under UV light (254 nm and 365 nm) and/or by staining with a suitable reagent (e.g., iodine vapor or vanillin-sulfuric acid).
-
The fraction(s) containing the compound with an Rf value corresponding to a this compound standard would be selected.
-
-
Further Purification (if necessary):
-
For higher purity, the fractions containing the target compound can be further purified using preparative TLC or High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase.
-
Structure Elucidation
The purified compound should be subjected to spectroscopic analysis to confirm its identity as this compound.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.
-
Infrared (IR) Spectroscopy: To identify functional groups (e.g., hydroxyl, carboxylic acid, aromatic ring).
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To observe the electronic transitions characteristic of the naphthoic acid chromophore.
Biological Activity and Potential Signaling Pathway Involvement
While direct studies on the signaling pathways affected by this compound are limited, research on structurally related naphthoic acid derivatives provides insights into its potential biological activities and mechanisms of action.
Antibacterial Activity
This compound has been reported to possess antibacterial properties. The mechanism of action for related naphthoquinones and naphthoic acids often involves the disruption of cellular processes in bacteria. These can include:
-
Inhibition of DNA and RNA synthesis.
-
Disruption of the bacterial cell membrane.
-
Interference with the electron transport chain.
Potential Interaction with Signaling Pathways
Based on the activities of similar molecules, this compound could potentially interact with the following signaling pathways:
-
Aryl Hydrocarbon Receptor (AhR) Pathway: The related compound, 1,4-dihydroxy-2-naphthoic acid, is a known agonist of the Aryl Hydrocarbon Receptor (AhR), which is involved in regulating the expression of genes related to xenobiotic metabolism and immune responses.[2][3] Given the structural similarity, this compound may also interact with this receptor.
-
NF-κB and MAPK Signaling Pathways: Methyl-1-hydroxy-2-naphthoate, another related derivative, has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophages by suppressing the NF-κB and MAPK signaling pathways.[4] This suggests that this compound could also possess anti-inflammatory properties through similar mechanisms.
Visualizations
The following diagrams illustrate the generalized workflow for the isolation of this compound and a potential signaling pathway it might influence based on related compounds.
Caption: Experimental workflow for the isolation of this compound.
Caption: Hypothesized anti-inflammatory signaling pathway inhibition.
References
- 1. Isolation, purification and structure elucidation of three new bioactive secondary metabolites from Streptomyces lividans AM [techscience.com]
- 2. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Evaluating 5-Hydroxy-1-naphthoic Acid as a Putative Fluorescent Probe for Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1-naphthoic acid is a naphthalene derivative with intrinsic chemical properties that suggest potential for fluorescence applications.[1][2][3][4] Naphthalene-based compounds are a well-established class of fluorophores used in various biological sensing and imaging applications due to their sensitivity to the local microenvironment. However, a comprehensive review of the scientific literature reveals a notable absence of specific studies detailing the use of this compound as a fluorescent probe for cellular imaging.
This document, therefore, serves as a guide for researchers interested in exploring the potential of this compound or other uncharacterized naphthalene derivatives for this purpose. It provides a series of detailed protocols for the systematic evaluation of a novel compound's suitability as a fluorescent probe, from initial photophysical characterization to cytotoxicity assessment and, finally, a general protocol for cell staining and fluorescence microscopy.
Physicochemical Properties of this compound
A summary of the known physicochemical properties of this compound is presented below. It is important to note the lack of published data on its specific fluorescence properties, such as quantum yield and fluorescence lifetime, in various solvents or cellular environments.
| Property | Value | Source |
| Molecular Formula | C₁₁H₈O₃ | [1][2][3] |
| Molecular Weight | 188.18 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water | [1] |
| LogP | 2.24 - 2.7 | [2][3] |
| Boiling Point | 445.7 °C at 760 mmHg | [2] |
| Melting Point | Not available | |
| Excitation Maximum (λex) | Not reported | |
| Emission Maximum (λem) | Not reported | |
| Stokes Shift | Not reported | |
| Quantum Yield (Φ) | Not reported | |
| Molar Absorptivity (ε) | Not reported |
Experimental Protocols
Protocol 1: Characterization of Photophysical Properties
The first step in evaluating a new compound as a fluorescent probe is to determine its fundamental photophysical properties. This includes its absorption and emission spectra, Stokes shift, and sensitivity to solvent polarity (solvatochromism).
Materials:
-
This compound
-
A series of solvents of varying polarity (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, water)
-
Spectrophotometer
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Working Solution Preparation: Prepare dilute working solutions (e.g., 10 µM) of the compound in each of the selected solvents.
-
Absorption Spectroscopy:
-
For each solvent, record the absorption spectrum of the working solution using a spectrophotometer over a relevant wavelength range (e.g., 250-500 nm).
-
Identify the wavelength of maximum absorbance (λabs,max).
-
-
Fluorescence Spectroscopy:
-
Using a spectrofluorometer, excite the sample at its λabs,max and record the emission spectrum.
-
Identify the wavelength of maximum emission (λem,max).
-
-
Data Analysis:
-
Calculate the Stokes shift for each solvent (Stokes Shift = λem,max - λabs,max).
-
Plot the λem,max as a function of solvent polarity to assess solvatochromic properties.
-
Protocol 2: In Vitro Cytotoxicity Assessment
Before using a compound in live-cell imaging, it is crucial to determine its potential toxicity to the cells. The MTT assay is a common colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
Selected cell line (e.g., HeLa, HEK293)
-
Complete cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be kept below 0.5%. Add the different concentrations of the compound to the cells and incubate for 24, 48, or 72 hours. Include a vehicle control (medium with DMSO) and an untreated control.
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Aspirate the medium containing MTT and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC50).
References
- 1. CAS 2437-16-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | CAS#:2437-16-3 | Chemsrc [chemsrc.com]
- 3. This compound | C11H8O3 | CID 75531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sci-toys.com [sci-toys.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
5-Hydroxy-1-naphthoic Acid: A Key Intermediate in High-Performance Dye Synthesis
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 5-Hydroxy-1-naphthoic acid is a vital aromatic intermediate characterized by a naphthalene ring functionalized with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1] This unique structure makes it a valuable precursor in the synthesis of various organic compounds, most notably azo and mordant dyes. The presence of the electron-donating hydroxyl group activates the naphthalene ring for electrophilic substitution, making it an excellent coupling component in azo dye synthesis. The carboxylic acid group can act as a site for metal chelation, rendering it suitable for the production of mordant dyes with enhanced fastness properties. This document provides detailed protocols for the synthesis of azo dyes using this compound as a coupling component and outlines its application in dye production.
I. Application in Azo Dye Synthesis
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants. The synthesis of azo dyes involves a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile, such as this compound.
General Synthesis Pathway of Azo Dyes from this compound
The general workflow for the synthesis of azo dyes using this compound involves the diazotization of a selected aromatic amine and its subsequent coupling with the naphthoic acid derivative.
subgraph "cluster_diazotization" { label="Step 1: Diazotization"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
subgraph "cluster_coupling" { label="Step 2: Azo Coupling"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
}
DiazoniumSalt -> NaphthoicAcid [lhead=cluster_coupling, label="Immediate use", style=dashed, color="#5F6368"];
subgraph "cluster_workup" { label="Step 3: Isolation & Purification"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"]; Filtration [label="Filtration"]; Washing [label="Washing"]; Drying [label="Drying"]; PurifiedDye [label="Purified Azo Dye", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"];
} }
Experimental Protocol: Synthesis of an Exemplary Azo Dye
This protocol describes the synthesis of an azo dye by coupling diazotized aniline with this compound.
Materials:
-
Aniline
-
This compound
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Ice
-
Distilled water
-
Ethanol
Equipment:
-
Beakers
-
Erlenmeyer flasks
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
pH meter or pH paper
Procedure:
Part A: Diazotization of Aniline
-
In a 250 mL beaker, dissolve a specific molar equivalent of aniline in a solution of concentrated hydrochloric acid and water.
-
Cool the beaker in an ice bath to maintain a temperature of 0-5 °C.
-
In a separate beaker, prepare a solution of sodium nitrite in cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution with continuous stirring. Maintain the temperature below 5 °C throughout the addition.
-
After the complete addition of sodium nitrite, continue stirring for an additional 15-20 minutes in the ice bath. The resulting solution contains the diazonium salt. Due to its instability, it should be used immediately in the next step.
Part B: Azo Coupling
-
In a separate 500 mL beaker, dissolve a molar equivalent of this compound in a dilute aqueous solution of sodium hydroxide.
-
Cool this solution in an ice bath to 0-5 °C.
-
Slowly add the freshly prepared, cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring.
-
A colored precipitate of the azo dye should form immediately.
-
Maintain the reaction mixture at 0-5 °C and continue stirring for 30-60 minutes to ensure complete coupling. The pH of the solution should be maintained in the alkaline range (pH 8-10) by adding a sodium carbonate solution as needed.
Part C: Isolation and Purification
-
Collect the precipitated dye by vacuum filtration using a Buchner funnel.
-
Wash the dye cake on the filter paper with cold distilled water to remove any unreacted salts and impurities.
-
Recrystallize the crude dye from a suitable solvent, such as ethanol or an ethanol-water mixture, to obtain the purified product.
-
Dry the purified dye in a desiccator or a vacuum oven at a low temperature.
Quantitative Data:
| Parameter | Value |
| Molar mass of Aniline | 93.13 g/mol |
| Molar mass of this compound | 188.18 g/mol |
| Molar mass of Sodium Nitrite | 69.00 g/mol |
| Molar Ratio (Aniline : NaNO₂ : this compound) | 1 : 1 : 1 |
| Theoretical Yield of Azo Dye | (To be calculated based on limiting reactant) |
| Actual Yield of Azo Dye | (To be measured) |
| Percentage Yield | (To be calculated) |
| Melting Point of Purified Dye | (To be determined) |
| λmax (in a suitable solvent) | (To be measured using UV-Vis spectroscopy) |
II. Application in Mordant Dye Synthesis
Mordant dyes are colorants that require a mordant to fix the dye to the textile fibers. The mordant, typically a metal salt, forms an insoluble complex with the dye molecule, enhancing its fastness properties, such as light and wash fastness. The carboxylic acid and hydroxyl groups in this compound make it an excellent precursor for mordant dyes, as these groups can chelate with metal ions.
General Principle of Mordant Dyeing
The synthesis of the azo dye from this compound is the first step. The resulting dye is then applied to the fiber in the presence of a metal salt (the mordant), such as a salt of chromium, aluminum, copper, or iron. The metal ion forms a coordination complex with the dye molecule, which is then firmly attached to the fiber.
AzoDye [label="Azo Dye from\nthis compound", fillcolor="#34A853", fontcolor="#FFFFFF"]; Fiber [label="Textile Fiber\n(e.g., Wool, Silk)", fillcolor="#F1F3F4", fontcolor="#202124"]; Mordant [label="Mordant\n(Metal Salt Solution)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
subgraph "cluster_dyeing" { label="Dyeing Process"; style="rounded,filled"; fillcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];
} }
Experimental Protocol: Mordant Dyeing of Wool
This protocol outlines a general procedure for applying an azo dye derived from this compound to wool fabric using a metal salt as a mordant.
Materials:
-
Azo dye synthesized from this compound
-
Wool fabric
-
Mordant (e.g., potassium dichromate, aluminum sulfate)
-
Acetic acid
-
Glauber's salt (sodium sulfate)
-
Non-ionic detergent
Procedure:
-
Scouring of Wool: Wash the wool fabric with a solution of non-ionic detergent to remove any impurities and then rinse thoroughly with water.
-
Mordanting (Pre-mordanting method):
-
Prepare a mordant bath by dissolving the chosen mordant (e.g., 3-4% of the weight of the fabric) in water.
-
Add the wet, scoured wool to the mordant bath.
-
Slowly heat the bath to a boil and maintain for about 1 hour.
-
Allow the bath to cool, then remove the wool and rinse it with water.
-
-
Dyeing:
-
Prepare a dyebath containing the synthesized azo dye (1-2% of the weight of the fabric), Glauber's salt (10-20% of the weight of the fabric), and acetic acid to adjust the pH to 4-5.
-
Introduce the wet, mordanted wool into the dyebath.
-
Raise the temperature of the dyebath to a boil and continue dyeing for 1-1.5 hours.
-
Allow the dyebath to cool gradually.
-
-
Rinsing and Washing:
-
Remove the dyed wool from the dyebath and rinse it thoroughly with cold water.
-
Wash the dyed fabric with a mild detergent solution to remove any unfixed dye.
-
Rinse again with water and air dry.
-
Expected Results and Data Presentation:
The color of the dyed fabric will depend on the specific aromatic amine used in the dye synthesis and the metal salt used as a mordant. The fastness properties of the dyed fabric can be evaluated using standard textile testing methods.
| Dye (Aromatic Amine Component) | Mordant | Observed Color | Light Fastness (Scale 1-8) | Wash Fastness (Scale 1-5) |
| Aniline | Potassium Dichromate | (To be observed) | (To be tested) | (To be tested) |
| p-Toluidine | Potassium Dichromate | (To be observed) | (To be tested) | (To be tested) |
| Aniline | Aluminum Sulfate | (To be observed) | (To be tested) | (To be tested) |
| p-Toluidine | Aluminum Sulfate | (To be observed) | (To be tested) | (To be tested) |
This compound is a versatile intermediate for the synthesis of both azo and mordant dyes. The described protocols provide a foundation for researchers to explore the synthesis and application of novel colorants derived from this compound. Further research into coupling this compound with a variety of diazotized aromatic amines will undoubtedly lead to the development of new dyes with a wide spectrum of colors and desirable fastness properties for various applications in the textile and other industries.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 5-Hydroxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Azo dyes are a prominent class of organic compounds characterized by the presence of one or more azo groups (–N=N–) connecting aromatic rings. This extended conjugated system is responsible for their vibrant colors, making them widely applicable in the textile, printing, and food industries. Beyond their traditional use as colorants, the structural diversity of azo compounds has attracted significant interest in medicinal chemistry and drug development. The introduction of various functional groups can impart a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
The synthesis of azo dyes is typically achieved through a two-step process: the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile. 5-Hydroxy-1-naphthoic acid is a valuable coupling component in this synthesis, offering a naphthalene scaffold with both a hydroxyl and a carboxylic acid group. These functional groups can influence the solubility, spectral properties, and biological activity of the resulting azo dyes, making them interesting candidates for further investigation in various scientific and therapeutic areas.
This document provides detailed protocols for the synthesis of azo dyes using this compound as the coupling component, along with a summary of expected characterization data.
Experimental Protocols
The synthesis of azo dyes from this compound follows a general two-step procedure: diazotization of a primary aromatic amine and subsequent azo coupling. The following protocols provide a detailed methodology for this synthesis.
Protocol 1: General Synthesis of an Azo Dye from a Substituted Aniline and this compound
This protocol outlines the synthesis of an azo dye using a generic substituted aniline. The specific quantities of reagents should be calculated based on the molecular weight of the chosen aniline derivative to maintain the correct stoichiometry.
Step 1: Diazotization of the Aromatic Amine
-
In a 100 mL beaker, dissolve the substituted aromatic amine (0.01 mol) in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of distilled water. Gentle heating may be required to achieve complete dissolution.
-
Cool the resulting solution to 0-5 °C in an ice-water bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 0.01 mol) in 5 mL of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution over a period of 10-15 minutes, ensuring the temperature remains between 0-5 °C.
-
Continue stirring the mixture for an additional 30 minutes at 0-5 °C to ensure the complete formation of the diazonium salt.
Step 2: Azo Coupling with this compound
-
In a 250 mL beaker, dissolve this compound (1.88 g, 0.01 mol) in 50 mL of a 10% aqueous sodium hydroxide solution.
-
Cool this solution to 0-5 °C in an ice-water bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of this compound with vigorous stirring.
-
Maintain the reaction mixture at 0-5 °C and continue stirring for 1-2 hours. The formation of a colored precipitate indicates the progress of the coupling reaction.
-
After the reaction is complete, acidify the mixture by the dropwise addition of dilute hydrochloric acid until the pH is acidic, leading to the precipitation of the azo dye.
-
Collect the solid product by vacuum filtration and wash it thoroughly with cold distilled water until the filtrate is neutral.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol-water mixture) to obtain the purified azo dye.
-
Dry the purified product in a vacuum oven at 60-70 °C.
Data Presentation
The following table summarizes the expected quantitative data for a representative azo dye synthesized from a generic substituted aniline and this compound. Actual values will vary depending on the specific aromatic amine used.
| Parameter | Expected Value |
| Physical Appearance | Colored solid (e.g., red, orange, yellow) |
| Yield (%) | 70-90% |
| Melting Point (°C) | >200 °C (often decompose) |
| λmax (nm) in DMSO | 400-550 nm |
| FT-IR (cm⁻¹) | |
| O-H (Carboxylic Acid) | 2500-3300 (broad) |
| C=O (Carboxylic Acid) | 1680-1710 |
| N=N (Azo) | 1400-1450 |
| C-N | 1200-1300 |
| Aromatic C-H | 3000-3100 |
| ¹H NMR (δ, ppm in DMSO-d₆) | |
| Aromatic Protons | 7.0-9.0 |
| OH (Phenolic) | 9.0-11.0 |
| COOH | 12.0-13.0 |
Visualization of Workflow and Reaction Pathway
Reaction Pathway
The synthesis of azo dyes from this compound involves a two-step electrophilic aromatic substitution reaction. The first step is the formation of a diazonium salt from a primary aromatic amine, which then acts as an electrophile in the second step, attacking the electron-rich naphthalene ring of this compound.
Application of 5-Hydroxy-1-naphthoic Acid in Pharmaceutical Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1-naphthoic acid is a versatile organic compound characterized by a naphthalene scaffold bearing both a hydroxyl and a carboxylic acid functional group.[1] This unique structure makes it a valuable building block in medicinal chemistry, serving as a precursor for a diverse range of biologically active molecules. Its derivatives have garnered significant interest due to their potential therapeutic applications, including antimicrobial and anticancer properties. This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive compounds, with a focus on derivatives exhibiting anticancer activity through the inhibition of key cellular targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 2437-16-3 |
| Molecular Formula | C₁₁H₈O₃ |
| Molecular Weight | 188.18 g/mol |
| Appearance | White to off-white crystalline solid[1] |
| Melting Point | 235-236 °C |
| Boiling Point | 445.7 °C at 760 mmHg |
| Solubility | Soluble in organic solvents, limited solubility in water[1] |
Application in Anticancer Drug Discovery: Synthesis of Bioactive Naphthoquinone Derivatives
Derivatives of this compound, particularly those belonging to the naphthoquinone class, have shown significant promise as anticancer agents. One such derivative is Juglone (5-hydroxy-1,4-naphthoquinone), which can be synthesized from 5-hydroxynaphthalene precursors. Juglone and its derivatives have been demonstrated to exhibit potent anticancer and antiplatelet activities, in part through the inhibition of Protein Disulfide Isomerase (PDI). PDI is an enzyme that plays a critical role in protein folding and is overexpressed in many cancer cells, making it an attractive therapeutic target.
Below is a detailed protocol for the synthesis of a Juglone derivative, a key step in the development of potential anticancer therapeutics based on the this compound scaffold.
Experimental Protocol: Synthesis of 2-Substituted Juglone Derivatives
This protocol outlines a general method for the synthesis of 2-substituted juglone derivatives, which have shown enhanced biological activity.
Materials:
-
Juglone (5-hydroxy-1,4-naphthoquinone)
-
Substituted amine (e.g., aniline, benzylamine)
-
Ethanol
-
Glacial acetic acid
-
Dichloromethane (DCM)
-
Sodium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, etc.)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve Juglone (1.0 eq) in ethanol.
-
Addition of Reagents: To the stirred solution, add the substituted amine (1.1 eq) followed by a catalytic amount of glacial acetic acid.
-
Reaction: Reflux the reaction mixture for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane (DCM) and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the pure 2-substituted juglone derivative.
Quantitative Data Summary: Biological Activity of Juglone Derivatives
The following table summarizes the in vitro biological activity of representative juglone derivatives against a cancer cell line and their inhibitory effect on Protein Disulfide Isomerase (PDI).
| Compound | Cell Line | IC₅₀ (µM) | PDI Inhibition IC₅₀ (µM) |
| Juglone | RPMI 8226 | >10 | 1.10 |
| Derivative 18 (Glycosylated) | RPMI 8226 | 0.061 | 0.42 |
| Derivative 22 (Glycosylated) | RPMI 8226 | 0.048 | 0.63 |
Data adapted from a study on Juglone derivatives as dual-effective agents targeting platelet-cancer interplay.[1]
Signaling Pathway and Experimental Workflow
The development of anticancer agents from this compound involves a logical workflow from synthesis to biological evaluation. The synthesized compounds, such as the juglone derivatives, are then tested for their ability to inhibit cancer cell growth and key molecular targets like PDI.
Caption: Experimental workflow for the synthesis and evaluation of anticancer agents derived from this compound.
The anticancer activity of these compounds is linked to their ability to inhibit Protein Disulfide Isomerase (PDI), an enzyme crucial for the proper folding of proteins in the endoplasmic reticulum. Inhibition of PDI disrupts cellular homeostasis and can lead to apoptosis (programmed cell death) in cancer cells.
Caption: Simplified signaling pathway illustrating the mechanism of action of Juglone derivatives.
Conclusion
This compound serves as a valuable and versatile starting material in pharmaceutical synthesis, particularly for the development of novel anticancer agents. The synthesis of juglone derivatives from this precursor has yielded compounds with potent inhibitory activity against Protein Disulfide Isomerase, a key target in cancer therapy. The detailed protocols and biological data presented here provide a foundation for researchers and drug development professionals to explore the therapeutic potential of this chemical scaffold further. Future work in this area could focus on optimizing the structure of these derivatives to enhance their efficacy and selectivity, with the ultimate goal of developing new and effective cancer treatments.
References
Application Notes and Protocols: 5-Hydroxy-1-naphthoic Acid as a Versatile Building Block for Advanced Organic Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1-naphthoic acid is a bifunctional aromatic compound possessing both a hydroxyl and a carboxylic acid group on a naphthalene scaffold. This unique structure makes it a valuable and versatile building block for the synthesis of a wide range of organic materials. Its rigid naphthalene core can impart desirable thermal and mechanical properties to polymers, while the reactive functional groups allow for its incorporation into functional dyes, liquid crystals, and potentially biologically active molecules. These application notes provide detailed protocols and characterization data for the utilization of this compound in the development of high-performance polyesters, azo dyes, and thermotropic liquid crystals.
I. High-Performance Aromatic Polyesters
Aromatic polyesters are a class of polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of the rigid and planar naphthalene moiety from this compound into a polyester backbone can significantly enhance these properties.
A. Synthesis of a Wholly Aromatic Copolyester via Melt Polycondensation
A common method for synthesizing aromatic polyesters is melt polycondensation, which involves the reaction of monomers in the molten state at high temperatures. To improve processability, the hydroxyl group of this compound is typically acetylated prior to polymerization.
Experimental Protocol: Two-Step Melt Polycondensation
-
Acetylation of this compound:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq) in acetic anhydride (3.0 eq).
-
Add a catalytic amount of concentrated sulfuric acid (0.1% v/v).
-
Heat the mixture to reflux (approximately 140 °C) and maintain for 2 hours.
-
Allow the reaction mixture to cool to room temperature, which should result in the precipitation of the product.
-
Pour the mixture into cold deionized water with vigorous stirring.
-
Filter the white precipitate, wash thoroughly with deionized water until the filtrate is neutral, and dry the resulting 5-acetoxy-1-naphthoic acid in a vacuum oven at 80 °C.
-
-
Melt Polycondensation:
-
In a polymerization reactor equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet, combine 5-acetoxy-1-naphthoic acid (0.5 eq) and another aromatic hydroxy acid, such as 4-acetoxybenzoic acid (0.5 eq).
-
Add a polycondensation catalyst, for example, antimony(III) oxide (0.05 mol%).
-
Heat the reactor under a slow stream of nitrogen to 250 °C to melt the monomers and initiate the reaction. Acetic acid will begin to distill off.
-
After the initial vigorous evolution of acetic acid subsides (typically 1-2 hours), gradually increase the temperature to 280-300 °C.
-
Simultaneously, slowly reduce the pressure to below 1 mmHg to facilitate the removal of the remaining acetic acid and drive the polymerization to completion.
-
Continue the reaction under high vacuum and high temperature for another 2-3 hours, or until the desired melt viscosity is achieved, indicating the formation of a high molecular weight polymer.
-
Cool the reactor to room temperature under a nitrogen atmosphere. The resulting polyester can then be collected.
-
B. Characterization Data
The following tables summarize typical characterization data for a copolyester synthesized from 5-acetoxy-1-naphthoic acid and 4-acetoxybenzoic acid.
Table 1: Spectroscopic Data
| Analysis Technique | Characteristic Peaks/Signals |
| FT-IR (cm⁻¹) | 3050-3100 (Aromatic C-H stretch), 1740-1760 (Ester C=O stretch), 1600, 1500, 1450 (Aromatic C=C stretch), 1200-1300 (Ester C-O stretch) |
| ¹H NMR (δ, ppm) | 8.5-7.5 (m, Ar-H of naphthalene unit), 8.2-7.2 (m, Ar-H of benzene unit) |
| ¹³C NMR (δ, ppm) | 165-170 (C=O), 150-155 (Ar-C-O), 110-140 (Ar-C) |
Table 2: Thermal Properties
| Property | Value |
| Glass Transition Temperature (Tg) | 180 - 220 °C |
| Melting Temperature (Tm) | 300 - 350 °C |
| Decomposition Temperature (Td, 5% weight loss) | > 450 °C (in N₂) |
Note: The exact values will depend on the copolymer composition and molecular weight.
II. Azo Dyes for Functional Applications
The electron-rich naphthalene ring of this compound makes it an excellent coupling component in the synthesis of azo dyes. The resulting dyes can have applications in textiles, printing, and as pH indicators.
A. Synthesis of an Azo Dye
The synthesis involves the diazotization of a primary aromatic amine followed by an azo coupling reaction with this compound.
Experimental Protocol: Diazotization and Azo Coupling
-
Diazotization of Aniline:
-
In a beaker, dissolve aniline (1.0 eq) in a 2 M aqueous solution of hydrochloric acid (3.0 eq).
-
Cool the solution to 0-5 °C in an ice-salt bath with constant stirring.
-
In a separate beaker, prepare a solution of sodium nitrite (1.0 eq) in cold deionized water.
-
Slowly add the sodium nitrite solution dropwise to the cold aniline hydrochloride solution, ensuring the temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.
-
-
Azo Coupling:
-
In a separate beaker, dissolve this compound (1.0 eq) in a 1 M aqueous solution of sodium hydroxide at room temperature.
-
Cool this solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the alkaline solution of this compound with vigorous stirring. A colored precipitate should form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Acidify the mixture with dilute hydrochloric acid to a pH of 4-5 to fully precipitate the azo dye.
-
Filter the precipitate, wash it with cold deionized water, and dry it in a desiccator.
-
B. Characterization Data
Table 3: Spectroscopic Data for a Representative Azo Dye
| Analysis Technique | Characteristic Peaks/Signals |
| UV-Vis (λmax, nm) | 480 - 520 (in ethanol) |
| FT-IR (cm⁻¹) | 3200-3600 (O-H stretch, broad), 3050-3100 (Aromatic C-H stretch), 1680-1700 (Carboxylic acid C=O stretch), 1580-1600 (Aromatic C=C stretch), 1400-1450 (N=N stretch) |
III. Thermotropic Liquid Crystals
The rigid, rod-like structure of derivatives of this compound makes them suitable candidates for the synthesis of thermotropic liquid crystals. Esterification of the hydroxyl and carboxylic acid groups with long alkyl chains can induce liquid crystalline phases.
A. Synthesis of a Liquid Crystalline Ester
Experimental Protocol: Esterification
-
Esterification of the Carboxylic Acid Group:
-
Suspend this compound (1.0 eq) in an excess of a long-chain alcohol (e.g., 1-octanol) (10 eq).
-
Add a catalytic amount of concentrated sulfuric acid.
-
Heat the mixture to reflux for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the ester.
-
-
Esterification of the Hydroxyl Group:
-
Dissolve the product from the previous step (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C and add a long-chain acyl chloride (e.g., octanoyl chloride) (1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Pour the reaction mixture into ice-water and extract with dichloromethane.
-
Wash the organic layer with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography on silica gel to obtain the final liquid crystalline compound.
-
B. Characterization Data
Table 4: Thermal and Optical Properties of a Representative Liquid Crystalline Ester
| Property | Value/Observation |
| Phase Transitions (DSC, on heating) | K → N: 80-90 °C; N → I: 120-130 °C |
| Polarized Optical Microscopy (POM) | Nematic phase exhibits a threaded or schlieren texture. |
K = Crystalline, N = Nematic, I = Isotropic
IV. Diagrams
Caption: Workflow for the synthesis of an aromatic polyester.
Caption: Synthesis of an azo dye via diazotization and coupling.
Caption: Hypothetical signaling pathway for a bioactive derivative.
V. Potential in Drug Development
Derivatives of naphthoic acid have been explored for their biological activities. While this compound itself is primarily a building block, its derivatives could be designed to interact with biological targets. For instance, the naphthalene core is present in some non-steroidal anti-inflammatory drugs (NSAIDs). The hydroxyl and carboxylic acid groups provide handles for medicinal chemists to introduce pharmacophores that could target specific enzymes or receptors. The hypothetical signaling pathway diagram illustrates how a derivative might interrupt a cancer cell signaling cascade, leading to apoptosis or cell cycle arrest. Further research is warranted to explore the potential of this compound derivatives in drug discovery.
Application Note: A Robust Protocol for the Esterification of 5-Hydroxy-1-naphthoic acid via Steglich Esterification
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed experimental protocol for the synthesis of esters from 5-Hydroxy-1-naphthoic acid using the Steglich esterification method. This mild and efficient procedure is well-suited for substrates with multiple functional groups, offering high yields under ambient conditions. The protocol includes comprehensive steps for the reaction, purification, and characterization of the final product, along with a workflow diagram and a data summary table for clarity and reproducibility.
Introduction
This compound is a valuable bifunctional molecule used as a building block in the synthesis of various organic compounds, including pharmaceuticals and dyes.[1] The esterification of its carboxylic acid moiety yields important intermediates for further functionalization. While classical methods like Fischer esterification can be effective, they often require harsh acidic conditions and high temperatures, which can be detrimental to sensitive substrates.[2][3]
The Steglich esterification, in contrast, is a mild and versatile method for forming esters from carboxylic acids and alcohols.[4] It utilizes N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5] This reaction typically proceeds at room temperature and is tolerant of a wide range of functional groups, making it an ideal choice for the selective esterification of this compound.[6] A key feature of this reaction is the conversion of the DCC reagent into the insoluble dicyclohexylurea (DCU) byproduct, which can be easily removed by filtration.[5]
This protocol details the synthesis of an alkyl ester of this compound, providing a reliable and reproducible method for researchers in organic synthesis and medicinal chemistry.
Experimental Protocol
This protocol describes the esterification of this compound with ethanol as a representative alcohol. The methodology can be adapted for other primary or secondary alcohols.
Materials and Equipment
-
Reagents:
-
This compound (≥98%)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous Ethanol (EtOH)
-
Anhydrous Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Hydrochloric acid (HCl), 1 M solution
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas inlet
-
Syringes
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Glass column for chromatography
-
Silica gel for column chromatography
-
Thin Layer Chromatography (TLC) plates (silica gel) and developing chamber
-
Detailed Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq).
-
Reagent Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add anhydrous ethanol (1.2 eq) followed by 4-dimethylaminopyridine (DMAP) (0.1 eq).
-
Initiation: Cool the mixture to 0 °C in an ice bath. In a separate beaker, dissolve N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) in a minimal amount of anhydrous DCM. Add the DCC solution dropwise to the reaction mixture over 10-15 minutes while stirring.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup - Urea Removal: Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.[5] Cool the flask in an ice bath for 15-20 minutes to ensure complete precipitation. Remove the DCU precipitate by vacuum filtration, washing the solid with a small amount of cold DCM.
-
Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude ester by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure product.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation
The following table summarizes representative quantitative data for the esterification of this compound with ethanol.
| Parameter | Value | Notes |
| This compound | 1.00 g (5.31 mmol) | 1.0 eq |
| Ethanol (EtOH) | 0.37 mL (6.37 mmol) | 1.2 eq |
| Dichloromethane (DCM) | 25 mL | Anhydrous |
| N,N'-Dicyclohexylcarbodiimide (DCC) | 1.21 g (5.84 mmol) | 1.1 eq |
| 4-Dimethylaminopyridine (DMAP) | 65 mg (0.53 mmol) | 0.1 eq |
| Reaction Time | 3 hours | Monitored by TLC |
| Temperature | Room Temperature | After initial cooling to 0 °C for addition |
| Product (Ethyl 5-hydroxynaphthoate) | 1.03 g | Isolated Yield: 90% |
| Purity | >98% | Determined by NMR analysis |
Visualization of Experimental Workflow
The following diagram illustrates the key stages of the experimental protocol, from the initial setup to the final characterization of the purified ester.
Caption: Workflow for the Steglich esterification of this compound.
References
- 1. CAS 2437-16-3: this compound | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 4. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Steglich Esterification [organic-chemistry.org]
Application Notes and Protocols for 5-Hydroxy-1-naphthoic Acid in Enzyme Inhibition Kinetics Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Hydroxy-1-naphthoic acid is a derivative of naphthoic acid that holds potential as an enzyme inhibitor, a critical area of study in drug discovery and development. Enzyme inhibitors are molecules that bind to enzymes and decrease their activity, playing a crucial role in the treatment of various diseases. This document provides detailed application notes and protocols for the use of this compound and its analogs in enzyme inhibition kinetics assays, with a particular focus on dehydrogenases such as lactate dehydrogenase (LDH).
Target Enzymes and Signaling Pathways
Naphthoic acid derivatives have been investigated for their inhibitory effects on several enzymes, most notably lactate dehydrogenase (LDH). LDH is a key enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate and lactate.[3] In many cancer cells, which exhibit increased glycolysis even in the presence of oxygen (the Warburg effect), LDH plays a critical role in maintaining the NAD+ pool necessary for sustained glucose metabolism. Inhibition of LDH can, therefore, disrupt the energy supply of cancer cells and induce cell death.
Malate dehydrogenase (MDH), another NAD-dependent dehydrogenase crucial for the malate-aspartate shuttle and the tricarboxylic acid (TCA) cycle, represents another potential target for inhibitors with structural similarities to the substrates and regulators of these pathways.[4][5]
Logical Relationship of LDH Inhibition
Caption: Logical diagram illustrating the inhibition of Lactate Dehydrogenase (LDH) by this compound, disrupting the glycolytic pathway and impacting cancer cell proliferation.
Quantitative Data Summary
Specific quantitative kinetic data for the inhibition of enzymes by this compound is not available in the provided search results. However, studies on the structurally related compound, 3,5-dihydroxy-2-naphthoic acid (DHNA), demonstrate its potential as a lactate dehydrogenase inhibitor. The following table summarizes the inhibitory activity of DHNA against Babesia microti lactate dehydrogenase (BmLDH).[1][2] This data can serve as a reference for designing experiments and predicting the potential efficacy of this compound.
| Compound | Target Enzyme | IC50 (µM) | Inhibition Type | Ki (µM) | Notes | Reference |
| 3,5-dihydroxy-2-naphthoic acid (DHNA) | Babesia microti Lactate Dehydrogenase (BmLDH) | 30.19 ± 8.49 | Not Specified | Not Reported | Showed ~5,000-fold selectivity over human LDH. | [1][2] |
| 3,5-dihydroxy-2-naphthoic acid (DHNA) | Babesia microti (in vitro growth) | 85.65 ± 7.23 | Not Applicable | Not Applicable | Inhibition of parasite growth in vitro. | [1][2] |
Experimental Protocols
The following are detailed protocols for conducting enzyme inhibition kinetics assays, which can be adapted for studying the effects of this compound on target enzymes like lactate dehydrogenase.
Protocol 1: General Spectrophotometric Enzyme Inhibition Assay
This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of a test compound.[6]
Materials:
-
Purified target enzyme (e.g., Lactate Dehydrogenase)
-
Substrate for the enzyme (e.g., Pyruvate and NADH for LDH)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO). Note: this compound has limited solubility in water but is soluble in organic solvents.[7]
-
96-well microplate (UV-transparent for LDH assay)
-
Microplate spectrophotometer
Procedure:
-
Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of the compound in the assay buffer to achieve a range of final concentrations for testing. Ensure the final DMSO concentration in the assay does not exceed 1% to avoid solvent effects on enzyme activity.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay buffer
-
Test compound at various concentrations
-
Enzyme solution
-
-
Pre-incubation: Pre-incubate the enzyme with the test compound for 10-15 minutes at the desired assay temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate(s). For LDH, this would be a mixture of pyruvate and NADH.
-
Kinetic Measurement: Immediately measure the change in absorbance over time using a microplate reader. For the LDH assay, monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH. The rate of the reaction is determined from the linear portion of the progress curve.
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to a control containing no inhibitor.
-
Plot the percentage inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 value of this compound in an enzyme inhibition assay.
Protocol 2: Determination of Inhibition Mechanism and Ki
To understand how this compound inhibits the enzyme, further kinetic studies are required to determine the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and the inhibition constant (Ki).
Procedure:
-
Perform the enzyme assay as described in Protocol 1.
-
Vary the concentration of one substrate while keeping the concentration of the other substrate(s) and the inhibitor constant.
-
Repeat this for several different fixed concentrations of the inhibitor.
-
Plot the initial reaction velocities against the substrate concentration for each inhibitor concentration.
-
Analyze the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mode of inhibition.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation for competitive inhibitors, or determined directly from the kinetic data analysis for other inhibition types.
Signaling Pathway of LDH in Cancer Metabolism
Caption: Signaling pathway of lactate dehydrogenase (LDH) in the context of the Warburg effect in cancer metabolism, and the point of intervention for an inhibitor like this compound.
Conclusion
This compound presents a promising scaffold for the development of novel enzyme inhibitors, particularly targeting metabolic enzymes like lactate dehydrogenase. The provided protocols offer a comprehensive guide for researchers to initiate and conduct detailed kinetic studies to evaluate its inhibitory potential. While direct kinetic data for this specific compound is pending further research, the information on analogous compounds strongly supports its investigation. Future studies should focus on determining the IC50 and Ki values of this compound against various dehydrogenase enzymes and elucidating its precise mechanism of action.
References
- 1. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identifying the Naphthalene-Based Compound 3,5-Dihydroxy 2-Napthoic Acid as a Novel Lead Compound for Designing Lactate Dehydrogenase-Specific Antibabesial Drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Catalytic mechanism and kinetics of malate dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Insights into the regulation of malate dehydrogenase: inhibitors, activators, and allosteric modulation by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. CAS 2437-16-3: this compound | CymitQuimica [cymitquimica.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 5-Hydroxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-Hydroxy-1-naphthoic acid. This method is suitable for various applications, including purity assessment, stability studies, and pharmacokinetic analysis. The protocol utilizes a standard C18 stationary phase with a simple isocratic mobile phase, ensuring ease of use and reproducibility.
Introduction
This compound is a key organic intermediate used in the synthesis of various dyes and pharmaceutical compounds.[1] Its purity and concentration are critical quality attributes that must be accurately determined. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed in the pharmaceutical industry for the separation, identification, and quantification of active pharmaceutical ingredients (APIs), intermediates, and impurities.[2][3] This document provides a comprehensive protocol for the HPLC analysis of this compound, including chromatographic conditions, sample preparation, and expected performance data.
Experimental Protocol
A general-purpose reverse-phase HPLC method has been developed for the analysis of this compound. The method utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile and water with a phosphoric acid modifier.[4] For applications requiring mass spectrometry (MS) compatibility, phosphoric acid can be substituted with formic acid.[4]
Chromatographic Conditions
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile and Water with Phosphoric Acid[4] |
| Gradient | Isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| UV Detector Wavelength | 254 nm |
| Run Time | 15 minutes |
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or Formic acid for MS compatibility)
-
Methanol (for sample preparation)
Sample Preparation
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard.
-
Dissolve the standard in methanol to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
Sample Preparation (General Protocol):
-
For solid samples, accurately weigh a known amount of the sample and dissolve it in methanol.
-
For liquid samples, an initial liquid-liquid extraction may be necessary to isolate the analyte from the sample matrix.
-
Filter the final sample solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
HPLC Method Protocol
System Preparation:
-
Prepare the mobile phase as described in the Chromatographic Conditions table.
-
Purge the HPLC system with the mobile phase to remove any air bubbles and to equilibrate the system.
-
Equilibrate the C18 column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.[5]
Analysis:
-
Inject the prepared standards and samples onto the HPLC system.
-
Acquire the chromatograms for the specified run time.
Data Processing:
-
Integrate the peak corresponding to this compound.
-
Construct a calibration curve by plotting the peak area of the standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
The following table summarizes the typical analytical performance parameters for the HPLC analysis of this compound.
| Parameter | Typical Value |
| Retention Time (min) | 5 - 10 |
| Linearity (R²) | > 0.999 |
| Limit of Detection (LOD) | ~0.1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 µg/mL |
| Accuracy (% Recovery) | 98 - 102% |
| Precision (%RSD) | < 2% |
Experimental Workflow
Caption: Experimental workflow for the HPLC analysis of this compound.
Conclusion
The reverse-phase HPLC method described in this application note is a reliable and robust method for the quantitative analysis of this compound. The protocol is straightforward and utilizes common HPLC instrumentation and reagents. This method can be readily implemented in a variety of laboratory settings for routine analysis and quality control of this important pharmaceutical intermediate.
References
Application Notes and Protocols for the GC-MS Analysis of 5-Hydroxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a comprehensive protocol for the qualitative and quantitative analysis of 5-Hydroxy-1-naphthoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polar nature, derivatization is a critical step to ensure volatility and thermal stability for successful GC-MS analysis.
Introduction
This compound is a naphthalene-based organic compound containing both a hydroxyl and a carboxylic acid functional group.[1][2] These functional groups make the molecule polar and non-volatile, necessitating a derivatization step to convert them into less polar, more volatile substitutes suitable for GC-MS analysis.[3][4] This protocol outlines a general procedure for the analysis of this compound, which can be adapted for various sample matrices. The most common derivatization techniques for compounds containing hydroxyl and carboxyl groups are silylation and alkylation.[3][5]
Quantitative Data Presentation
Quantitative analysis of this compound by GC-MS requires the generation of a calibration curve using standards of known concentrations. The following table summarizes the typical quantitative data that should be determined.
| Parameter | Expected Value/Range | Notes |
| Retention Time (RT) | Analyte- and method-dependent | To be determined experimentally. |
| Characteristic Ions (m/z) | To be determined experimentally | Based on the mass spectrum of the derivatized analyte. |
| Limit of Detection (LOD) | ng/mL to µg/mL range | Dependent on instrument sensitivity and sample matrix. |
| Limit of Quantification (LOQ) | ng/mL to µg/mL range | Dependent on instrument sensitivity and sample matrix. |
| Linear Range | e.g., 25–3000 ng/mL | To be determined by serial dilution of a standard.[6] |
| R² of Calibration Curve | > 0.99 | Indicates good linearity. |
Experimental Protocols
This section details the necessary steps for sample preparation, derivatization, and GC-MS analysis of this compound.
Sample Preparation
The appropriate sample preparation protocol will depend on the sample matrix (e.g., biological fluids, plant extracts, reaction mixtures). A general solid-phase extraction (SPE) or liquid-liquid extraction (LLE) method can be employed to isolate and concentrate the analyte.[7]
Liquid-Liquid Extraction (LLE) Protocol:
-
Adjust the pH of the aqueous sample to acidic (pH ~2-3) using an appropriate acid (e.g., HCl) to ensure this compound is in its protonated form.
-
Extract the analyte into a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Repeat the extraction process 2-3 times to ensure complete recovery.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a gentle stream of nitrogen to dryness.
-
The dried residue is then ready for derivatization.
Derivatization
To increase volatility and thermal stability, both the carboxylic acid and the hydroxyl group of this compound must be derivatized. Silylation is a widely used and effective method.[4][5]
Silylation Protocol using BSTFA:
-
To the dried sample extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst.[5]
-
Add 100 µL of a suitable solvent, such as pyridine or acetonitrile.
-
Seal the reaction vial tightly and heat at 60-70°C for 30-60 minutes.
-
Cool the vial to room temperature before injecting into the GC-MS.
GC-MS Analysis
The following are typical GC-MS parameters that can be used as a starting point for the analysis of derivatized this compound. Optimization may be required based on the specific instrument and column used.
| GC Parameter | Setting |
| Column | HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 - 280°C |
| Injection Mode | Splitless (or split, depending on concentration) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature: 100°C, hold for 2 min. Ramp: 10°C/min to 280°C, hold for 10 min. |
| MS Parameter | Setting |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Mass Scan Range | m/z 50-550 |
| Solvent Delay | 3-5 minutes |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
- 1. This compound | C11H8O3 | CID 75531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Hydroxy-2-naphthoic acid | C11H8O3 | CID 6844 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. diverdi.colostate.edu [diverdi.colostate.edu]
- 4. Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 6. mdpi.com [mdpi.com]
- 7. Sample preparation GC-MS [scioninstruments.com]
Application Notes and Protocols for 5-Hydroxy-1-naphthoic Acid in Coordination Chemistry
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of 5-hydroxy-1-naphthoic acid as a versatile ligand in coordination chemistry. It includes detailed protocols for the synthesis of its metal complexes, characterization techniques, and potential applications, with a focus on its relevance to drug development.
Introduction to this compound as a Ligand
This compound is an organic compound featuring a naphthalene core substituted with both a hydroxyl (-OH) and a carboxylic acid (-COOH) group.[1][2] This bifunctional nature makes it an excellent candidate for a chelating ligand in coordination chemistry. The presence of these two functional groups in proximity allows for the formation of stable chelate rings with a variety of metal ions. The aromatic naphthalene backbone also provides a platform for π-π stacking interactions and can influence the electronic and steric properties of the resulting metal complexes. These characteristics make this compound and its metal complexes interesting for applications in catalysis, materials science, and particularly in the development of therapeutic agents due to the established biological activity of related naphthoquinone and naphthoic acid derivatives.[3][4]
Key Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈O₃ | [1][2][5] |
| Molecular Weight | 188.18 g/mol | [1][6] |
| Appearance | White to off-white crystalline solid | [2] |
| Melting Point | 235-236 °C | [6] |
| Solubility | Soluble in organic solvents, limited solubility in water | [2] |
Synthesis of Metal Complexes with this compound
The synthesis of metal complexes with this compound typically involves the reaction of a metal salt with the deprotonated ligand in a suitable solvent. The general approach involves an in-situ deprotonation of the carboxylic acid and hydroxyl groups using a base, followed by the addition of the metal salt to form the coordination complex.
General Experimental Protocol: Synthesis of a Generic M(II)-(5-hydroxy-1-naphthoate)₂ Complex
This protocol outlines a general method for the synthesis of a divalent metal complex. The specific metal salt, base, and solvent may be varied depending on the target complex.
Materials:
-
This compound
-
Metal(II) salt (e.g., CuCl₂, Co(OAc)₂, Zn(NO₃)₂)
-
Base (e.g., NaOH, KOH, triethylamine)
-
Solvent (e.g., Methanol, Ethanol, DMF)
-
Schlenk flask or round-bottom flask
-
Magnetic stirrer and stir bar
-
Condenser (if refluxing is required)
-
Filtration apparatus (Büchner funnel)
Procedure:
-
Ligand Preparation: In a Schlenk flask, dissolve this compound (2 mmol) in 20 mL of the chosen solvent (e.g., methanol).
-
Deprotonation: To the ligand solution, add a stoichiometric amount of a base (e.g., 4 mmol of NaOH dissolved in a minimal amount of water or methanol) dropwise while stirring. Stir the mixture at room temperature for 30 minutes to ensure complete deprotonation of the carboxylic acid and hydroxyl groups.
-
Complexation: In a separate flask, dissolve the metal(II) salt (1 mmol) in 10 mL of the same solvent.
-
Reaction: Slowly add the metal salt solution to the deprotonated ligand solution. A precipitate may form immediately.
-
Reaction Completion: Stir the reaction mixture at room temperature or under reflux (e.g., at 60-80 °C) for 2-4 hours to ensure the reaction goes to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Isolation: After cooling to room temperature, collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with the solvent used for the reaction, followed by a low-boiling point organic solvent like diethyl ether or hexane to remove any unreacted starting materials.
-
Drying: Dry the purified complex in a desiccator over a suitable drying agent or in a vacuum oven at a moderate temperature (e.g., 60 °C).
dot
References
- 1. This compound | C11H8O3 | CID 75531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 2437-16-3: this compound | CymitQuimica [cymitquimica.com]
- 3. Evaluation of 5-hydroxy-1,4-naphthoquinone-cobalt(III) complexes for hypoxia-activated drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metal complexes of naphthoquinone based ligand: synthesis, characterization, protein binding, DNA binding/cleavage and cytotoxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sci-toys.com [sci-toys.com]
- 6. echemi.com [echemi.com]
Synthesis of 5-Hydroxy-1-naphthoic Acid Esters: A Detailed Protocol for Researchers
For Immediate Release
This application note provides detailed protocols for the synthesis of 5-hydroxy-1-naphthoic acid esters, compounds of interest for researchers in medicinal chemistry and materials science. The following sections detail two primary methods for esterification: a classic Fischer-Speier esterification and a milder DCC coupling method, suitable for more sensitive substrates. This document provides comprehensive experimental procedures, expected outcomes, and characterization data to guide researchers in the successful synthesis of these valuable compounds.
Introduction
This compound is a versatile aromatic compound featuring both a hydroxyl and a carboxylic acid functional group.[1] This bifunctionality allows for a wide range of chemical modifications, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. Esterification of the carboxylic acid moiety is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and metabolic stability, which can significantly impact its biological activity and material characteristics.
This document outlines two robust and widely applicable methods for the synthesis of this compound esters:
-
Fischer-Speier Esterification: An acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[2][3] This method is cost-effective and suitable for a range of primary and secondary alcohols.
-
Dicyclohexylcarbodiimide (DCC) Coupling: A milder, non-acidic method that utilizes a coupling agent to facilitate ester formation. This approach is particularly advantageous for substrates that are sensitive to high temperatures or strong acidic conditions.
Data Summary
The following table summarizes the key quantitative data for the synthesis of representative this compound esters.
| Ester | Synthesis Method | Alcohol | Catalyst/Reagent | Typical Yield (%) | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm-1) |
| Methyl 5-hydroxy-1-naphthoate | Fischer Esterification | Methanol | H2SO4 | > 90 (estimated) | Data not available in search results | Data not available in search results | Data not available in search results |
| Ethyl 5-hydroxy-1-naphthoate | Fischer Esterification | Ethanol | H2SO4 | > 90 (estimated) | Data not available in search results | Data not available in search results | Data not available in search results |
| Generic Alkyl 5-hydroxy-1-naphthoate | DCC Coupling | R-OH | DCC, DMAP | ~99 (based on isomer) | Data not available in search results | Data not available in search results | Data not available in search results |
Note: Specific experimental yields and spectral data for the esters of this compound were not available in the searched literature. The provided yield for DCC coupling is based on a similar reaction with 2-hydroxy-1-naphthoic acid.
Experimental Protocols
Protocol 1: Fischer-Speier Esterification of this compound
This protocol describes the synthesis of methyl 5-hydroxy-1-naphthoate as a representative example. The same procedure can be adapted for other simple primary or secondary alcohols.
Materials:
-
This compound
-
Anhydrous methanol (or other alcohol)
-
Concentrated sulfuric acid (H2SO4)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Ethyl acetate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a large excess of anhydrous methanol (e.g., 20-50 mL per gram of acid).
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 4-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate and transfer to a separatory funnel.
-
Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure this compound ester.
Protocol 2: DCC Coupling for the Synthesis of this compound Esters
This protocol provides a general procedure for the synthesis of this compound esters using DCC as a coupling agent. This method is particularly useful for alcohols that are sensitive to acidic conditions or for preparing esters of more complex alcohols.
Materials:
-
This compound
-
Alcohol (R-OH)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous dichloromethane (DCM) or a mixture of Tetrahydrofuran (THF) and DCM
-
Celilte®
-
Petroleum ether/Ethyl acetate mixture for chromatography
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.2 eq) and the desired alcohol (1.0 eq) in anhydrous DCM or a THF/DCM mixture.
-
Add a catalytic amount of DMAP (0.1 eq) to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add DCC (1.3 eq) portion-wise to the cooled solution. A white precipitate of dicyclohexylurea (DCU) will form.
-
Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring the reaction progress by TLC.
-
Once the reaction is complete, filter the mixture through a pad of Celite® to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of petroleum ether and ethyl acetate) to isolate the pure this compound ester. A yield of up to 99% can be expected based on a similar reaction.[4]
Visualizations
Signaling Pathway Diagram
Caption: Reaction mechanism of Fischer-Speier esterification.
Experimental Workflow
References
The Potential of 5-Hydroxy-1-naphthoic Acid in Solid-Phase Organic Synthesis: A Theoretical Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Solid-phase organic synthesis (SPOS) is a cornerstone technique in modern drug discovery and development, enabling the rapid synthesis and purification of compound libraries. Central to this methodology is the choice of a linker, a molecule that tethers the growing compound to an insoluble solid support. The ideal linker should be stable to the reaction conditions required for synthesis and allow for selective cleavage of the final product from the support.
5-Hydroxy-1-naphthoic acid is a bifunctional aromatic molecule possessing both a carboxylic acid and a hydroxyl group.[1] This dual functionality presents a unique opportunity for its application as a versatile linker in SPOS. The carboxylic acid can be used to attach the linker to an amine-functionalized solid support, while the hydroxyl group can serve as an anchor point for the synthesis of small molecules. The rigid naphthalene scaffold provides steric separation from the polymer backbone, potentially improving reaction kinetics. Furthermore, the naphthyl group's chromophoric nature could be exploited for analytical quantification of resin loading. While direct, empirically validated protocols for the use of this compound in SPOS are not prevalent in published literature, this document outlines its theoretical potential and provides hypothetical protocols to guide researchers in exploring its utility.
Proposed Applications in Solid-Phase Synthesis
The unique structure of this compound suggests several potential applications in solid-phase organic synthesis:
-
Traceless Linker: By immobilizing the linker via its carboxylic acid and attaching a synthetic building block through the hydroxyl group (e.g., via an ether or ester linkage), subsequent cleavage could release the synthesized molecule with a hydroxyl group, leaving no trace of the linker. This is particularly advantageous in the synthesis of natural product analogues or other molecules where linker-derived atoms are undesirable.
-
Synthesis of Small Molecule Libraries: The immobilized this compound can serve as a scaffold for the combinatorial synthesis of small molecule libraries. Diverse building blocks can be attached to the phenolic hydroxyl group, and further modifications can be performed on the solid support.
-
Photocleavable Linker Potential: While not inherently photocleavable, the naphthalene ring system could potentially be modified with photolabile groups (e.g., a nitro group ortho to the hydroxyl) to create a photocleavable linker, allowing for mild, reagent-free cleavage of the final product.
Data Presentation: Theoretical Parameters
As this application note is based on theoretical principles, the following table presents expected parameters for the proposed experimental protocols. These values are estimations based on common solid-phase synthesis techniques and should be optimized empirically.
| Parameter | Expected Value/Condition | Notes |
| Linker Immobilization | ||
| Resin Type | Amine-functionalized resin (e.g., TentaGel NH2, Rink Amide) | The choice of resin will depend on the desired swelling properties and compatibility with reaction solvents. |
| Coupling Reagents | DIC/Oxyma or HATU/DIPEA | Standard peptide coupling reagents should be effective for amide bond formation between the linker's carboxylic acid and the resin's amine. |
| Expected Loading Efficiency | 0.3 - 0.8 mmol/g | Loading will depend on the resin's initial functionalization and the efficiency of the coupling reaction. |
| Building Block Attachment | ||
| Activation of Hydroxyl Group | Not always necessary; depends on the coupling chemistry. | For ether formation, activation as an alkoxide with a non-nucleophilic base might be required. |
| Coupling Chemistry | Mitsunobu reaction, Williamson ether synthesis, esterification | The choice of reaction will depend on the nature of the building block being attached. |
| Expected Coupling Yield | > 90% | Solid-phase reactions are typically driven to completion using an excess of reagents. |
| Product Cleavage | ||
| Cleavage Reagent (for Ether Linkage) | Strong acid (e.g., TFA/DCM) | The stability of the ether linkage will dictate the required cleavage conditions. The naphthalene ring may require harsh conditions. |
| Cleavage Reagent (for Ester Linkage) | Base (e.g., NaOMe in MeOH) or Acid (e.g., TFA/DCM) | Ester linkages offer more versatile cleavage options. |
| Expected Cleavage Yield | > 85% | Cleavage yields can be affected by steric hindrance and the stability of the linker-product bond. |
Experimental Protocols
The following are detailed, hypothetical protocols for the key experiments involving the use of this compound as a linker in solid-phase synthesis.
Protocol 1: Immobilization of this compound to an Amine-Functionalized Resin
Objective: To covalently attach this compound to a solid support via an amide bond.
Materials:
-
Amine-functionalized resin (e.g., TentaGel NH2, 100-200 mesh, 0.4 mmol/g)
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
Ethyl cyanohydroxyiminoacetate (Oxyma)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the amine-functionalized resin (1 g, 0.4 mmol) in DMF (10 mL) for 1 hour in a fritted syringe reaction vessel.
-
Pre-activation of Linker: In a separate vial, dissolve this compound (150.5 mg, 0.8 mmol, 2 eq) and Oxyma (113.7 mg, 0.8 mmol, 2 eq) in DMF (5 mL). Add DIC (125 µL, 0.8 mmol, 2 eq) and allow the solution to pre-activate for 10 minutes at room temperature.
-
Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 4 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
-
Quantification: Perform a Kaiser test to confirm the absence of free primary amines. A negative result (yellow beads) indicates successful coupling. The loading can be quantified by cleaving a small amount of the linker and analyzing the cleavage solution via UV-Vis spectroscopy, using the naphthalene chromophore for detection.
Protocol 2: Attachment of a Building Block via Mitsunobu Reaction
Objective: To attach a primary alcohol building block to the immobilized this compound via an ether linkage.
Materials:
-
This compound-functionalized resin (from Protocol 1)
-
Primary alcohol building block (e.g., Benzyl alcohol)
-
Triphenylphosphine (PPh3)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the functionalized resin (500 mg) in anhydrous THF (5 mL) for 1 hour in a fritted syringe reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen).
-
Reagent Solution Preparation: In a separate vial, dissolve the primary alcohol (4 eq) and PPh3 (4 eq) in anhydrous THF.
-
Coupling Reaction: Add the reagent solution to the swollen resin. Cool the reaction vessel to 0 °C in an ice bath. Slowly add DIAD (4 eq) dropwise. Allow the reaction to warm to room temperature and agitate for 12 hours.
-
Washing: Drain the reaction solution and wash the resin sequentially with THF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 3: Cleavage of the Synthesized Molecule
Objective: To cleave the ether-linked molecule from the solid support.
Materials:
-
Resin with attached product (from Protocol 2)
-
Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water
-
Dichloromethane (DCM)
-
Diethyl ether (cold)
Procedure:
-
Resin Preparation: Place the dry resin (100 mg) in a fritted syringe reaction vessel.
-
Cleavage Reaction: Add the cleavage cocktail (2 mL) to the resin. Agitate the mixture at room temperature for 2 hours.
-
Product Collection: Drain the cleavage solution into a clean collection vial. Wash the resin with an additional portion of the cleavage cocktail (1 mL) and combine the filtrates.
-
Solvent Removal: Remove the TFA by evaporation under a stream of nitrogen.
-
Precipitation: Precipitate the crude product by adding cold diethyl ether to the concentrated cleavage solution.
-
Isolation: Isolate the precipitate by centrifugation and decantation of the ether.
-
Drying and Analysis: Dry the crude product under vacuum and analyze by LC-MS and NMR to confirm its identity and purity.
Visualizations
Caption: Proposed experimental workflow for solid-phase synthesis using this compound as a linker.
Caption: Logical diagram illustrating the bifunctional nature of this compound as a linker.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Hydroxy-1-naphthoic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for improving the yield and purity of 5-Hydroxy-1-naphthoic acid synthesis. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is the most common and effective method for synthesizing this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Kolbe-Schmitt reaction. This reaction involves the carboxylation of an alkali metal salt of a naphthol, in this case, the monosodium or monopotassium salt of 1,5-dihydroxynaphthalene, with carbon dioxide under elevated temperature and pressure.
Q2: What are the most critical factors influencing the yield and selectivity of the Kolbe-Schmitt reaction for this compound?
A2: The yield and regioselectivity are highly sensitive to several factors:
-
Reaction Temperature: Temperature plays a crucial role in determining the position of carboxylation.
-
Carbon Dioxide Pressure: Adequate CO2 pressure is essential for driving the carboxylation reaction forward and maximizing the yield.
-
Choice of Alkali Metal: The choice between sodium and potassium to form the naphtholate salt can influence the product distribution and yield.
-
Anhydrous Conditions: The presence of water can significantly inhibit the reaction and lead to lower yields. Therefore, it is critical to use dry reactants and solvents.[1][2]
Q3: What are the common impurities and side products encountered in the synthesis of this compound?
A3: Common impurities include unreacted 1,5-dihydroxynaphthalene and the formation of undesired isomers, such as dicarboxylic acid derivatives (e.g., 1,5-dihydroxynaphthalene-2,6-dicarboxylic acid).[3] Minimizing these impurities can be achieved by carefully controlling the reaction conditions.
Q4: What are the recommended methods for purifying crude this compound?
A4: The following methods are effective for purification:
-
Recrystallization: Toluene and ethanol/water mixtures are commonly used solvents for recrystallization.[4][5][6]
-
Acid-Base Extraction: The acidic nature of the carboxylic acid allows for separation from non-acidic impurities. The crude product can be dissolved in an aqueous base, washed with an organic solvent to remove neutral impurities, and then re-precipitated by adding acid.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Incomplete formation of the naphtholate salt.- Presence of moisture in the reaction.- Insufficient carbon dioxide pressure.- Suboptimal reaction temperature. | - Ensure complete reaction of 1,5-dihydroxynaphthalene with the base.- Thoroughly dry all reactants and solvents before use.[1]- Increase the CO2 pressure within the recommended range for the specific protocol.- Optimize the reaction temperature; literature suggests temperatures for similar reactions can range from 125°C to 250°C. |
| Formation of Significant Amounts of Isomeric Byproducts | - Reaction temperature is too high or too low, favoring the formation of other isomers.- The choice of alkali metal (sodium vs. potassium) may favor different isomers. | - Carefully control and optimize the reaction temperature to favor the desired 1-carboxylation.- Experiment with both sodium and potassium salts of 1,5-dihydroxynaphthalene to determine which gives a higher selectivity for the desired product. |
| Product is Darkly Colored or Oily | - Presence of unreacted starting material or polymeric side products.- Oxidation of the dihydroxynaphthalene starting material. | - Ensure the reaction goes to completion by optimizing reaction time and temperature.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.- Purify the crude product using recrystallization with activated charcoal or by performing an acid-base extraction. |
| Difficulty in Isolating the Product | - The product may be soluble in the work-up solvent.- Incomplete precipitation after acidification. | - Ensure the aqueous solution is sufficiently acidified to a low pH (typically pH 1-2) to fully precipitate the carboxylic acid.- Cool the solution in an ice bath to decrease the solubility of the product.- If the product remains in solution, consider extraction with a suitable organic solvent. |
Data Presentation
Table 1: Effect of Reaction Parameters on the Yield of Hydroxy Naphthoic Acids (Illustrative Data from Analogous Reactions)
| Starting Naphthol | Alkali Metal | Temperature (°C) | Pressure (psig) | Solvent | Product | Yield (%) | Reference |
| beta-Naphthol | Potassium | ~120 | 15-20 | Dibutyl carbitol | 2-hydroxy-1-naphthoic acid | 61.9 | [2] |
| alpha-Naphthol | Potassium | ~120 | 15-20 | Dibutyl carbitol | 1-hydroxy-2-naphthoic acid | High (not quantified) | [2] |
Note: This data is for analogous compounds and is provided to illustrate the impact of reaction conditions. Optimal conditions for this compound synthesis should be determined experimentally.
Experimental Protocols
Protocol 1: Synthesis of this compound via Kolbe-Schmitt Reaction (General Procedure)
This protocol is a generalized procedure based on the principles of the Kolbe-Schmitt reaction and should be optimized for specific laboratory conditions.
Materials:
-
1,5-Dihydroxynaphthalene
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Carbon Dioxide (CO2), high purity
-
Hydrochloric Acid (HCl) or Sulfuric Acid (H2SO4), concentrated
-
Toluene or Ethanol/Water for recrystallization
-
High-pressure autoclave reactor
Procedure:
-
Formation of the Alkali Metal Naphtholate:
-
In a reaction vessel, dissolve 1,5-dihydroxynaphthalene in a minimal amount of a suitable solvent.
-
Add an equimolar amount of sodium hydroxide or potassium hydroxide.
-
Heat the mixture under vacuum to remove water and obtain the dry, powdered alkali metal salt of 1,5-dihydroxynaphthalene. Complete removal of water is crucial for the reaction's success. [1][2]
-
-
Carboxylation:
-
Transfer the dry naphtholate powder to a high-pressure autoclave.
-
Seal the autoclave and purge with nitrogen or argon to remove any air.
-
Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 80-100 atm).[7]
-
Heat the autoclave to the target reaction temperature (e.g., 125-150°C) with constant stirring.
-
Maintain these conditions for several hours until the reaction is complete.
-
-
Work-up and Isolation:
-
After cooling and carefully venting the autoclave, dissolve the solid reaction product in hot water.
-
Filter the solution to remove any insoluble impurities.
-
Acidify the aqueous solution with concentrated hydrochloric acid or sulfuric acid to a pH of 1-2 to precipitate the crude this compound.
-
Collect the solid product by vacuum filtration, wash with cold water to remove any residual acid and salts, and dry thoroughly.
-
-
Purification:
Visualizations
Logical Workflow for Synthesis and Purification
Caption: Experimental workflow for the synthesis and purification of this compound.
Simplified Kolbe-Schmitt Reaction Pathway
References
- 1. jk-sci.com [jk-sci.com]
- 2. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]
- 3. 1,5-Dihydroxynaphthalene-2,6-dicarboxylic acid | C12H8O6 | CID 268744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. orgsyn.org [orgsyn.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of Crude 5-Hydroxy-1-naphthoic Acid by Recrystallization
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the purification of crude 5-Hydroxy-1-naphthoic acid using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and quantitative data to assist in your laboratory work.
Troubleshooting Guide
This guide addresses common issues that may arise during the recrystallization of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used, preventing the solution from reaching saturation. - The cooling process is happening too slowly. | - Concentrate the solution by boiling off some of the solvent and then allow it to cool again.[1] - To induce crystallization, try scratching the inside of the flask with a glass rod at the solution's surface or introduce a seed crystal.[2] - If these methods are unsuccessful, the solvent can be removed entirely by rotary evaporation, and the recrystallization can be re-attempted with a different solvent system.[3] |
| Low recovery of purified crystals. | - An excessive amount of solvent was used, causing a significant portion of the product to remain dissolved in the mother liquor.[3] - Premature crystallization occurred during a hot filtration step.[1] - Incomplete transfer of crystals from the recrystallization flask to the filter.[1] | - Use the minimum amount of hot solvent required to fully dissolve the crude product.[1] - Preheat the filtration apparatus (funnel and receiving flask) to prevent the solution from cooling and crystallizing prematurely.[1] - Rinse the flask with a small amount of the ice-cold recrystallization solvent to transfer any remaining crystals to the filter.[1] |
| Product "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the solute. - The solution is supersaturated, or cooling is too rapid. - The presence of significant impurities can lower the melting point of the mixture.[3] | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[3] - Consider using a different solvent with a lower boiling point. - If impurities are suspected, a pre-purification step like activated charcoal treatment may be necessary.[3] |
| Crystals are colored or appear impure. | - Colored impurities are present in the crude material. - Rapid crystallization has trapped impurities within the crystal lattice.[3] | - Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities.[3] Note: Do not add charcoal to a boiling solution, as it can cause bumping. - Ensure the solution cools slowly to promote the formation of purer crystals.[1] Re-dissolving the crystals in fresh hot solvent and recrystallizing may be necessary. |
| Crystals form too quickly. | - The solution is highly supersaturated. - The solution was cooled too rapidly. | - Reheat the solution and add a small amount of extra solvent to reduce the saturation level.[3] - Allow the flask to cool slowly on the benchtop before placing it in an ice bath to encourage the growth of larger, purer crystals.[1][3] |
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of this compound? A1: this compound typically appears as a white to off-white crystalline solid.[4] Its molecular formula is C₁₁H₈O₃, and its molecular weight is approximately 188.18 g/mol .[4][5][6] The melting point is reported to be around 235-236 °C.[7]
Q2: What is a suitable solvent for the recrystallization of this compound? A2: An ideal solvent for recrystallization is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[8] this compound is soluble in organic solvents and has limited solubility in water.[4] Given its phenolic and carboxylic acid functional groups, polar organic solvents are likely candidates. A rule of thumb is that solvents with functional groups similar to the compound are often good solubilizers.[9] For naphthoic acids, alcohols or toluene have been shown to be effective.[9][10] Experimental testing with small amounts of the crude product in various solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene) is the best approach to identify the optimal solvent.
Q3: What are the common impurities in crude this compound? A3: Common impurities can include unreacted starting materials from its synthesis, byproducts from side reactions, or isomers. For instance, if synthesized via a Grignard reaction, residual starting halides might be present.[10] Other potential impurities could include different isomers of hydroxynaphthoic acid or other naphthalene derivatives.[1]
Q4: How can I tell if my recrystallized product is pure? A4: The purity of the recrystallized this compound can be assessed by its melting point. A pure compound will have a sharp melting point that is close to the literature value (235-236 °C).[7] A broad or depressed melting point range typically indicates the presence of impurities.[1]
Q5: What safety precautions should be taken when performing this recrystallization? A5: It is crucial to handle this compound in a well-ventilated area, preferably a fume hood. Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] The organic solvents used for recrystallization are often flammable and may have specific handling precautions; always consult the Safety Data Sheet (SDS) for each chemical before use.[1]
Quantitative Data
Table 1: Mole Fraction Solubility (x₁) of 1-Naphthoic Acid in Alcohols and Other Organic Solvents [11]
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetone |
| 293.15 | 0.1337 | 0.1152 | 0.1033 | 0.0918 | 0.1855 | 0.2311 |
| 298.15 | 0.1545 | 0.1339 | 0.1204 | 0.1073 | 0.2118 | 0.2603 |
| 303.15 | 0.1781 | 0.1551 | 0.1398 | 0.1249 | 0.2413 | 0.2932 |
| 308.15 | 0.2049 | 0.1793 | 0.1619 | 0.1450 | 0.2745 | 0.3303 |
| 313.15 | 0.2355 | 0.2069 | 0.1871 | 0.1679 | 0.3119 | 0.3719 |
| 318.15 | 0.2704 | 0.2385 | 0.2159 | 0.1941 | 0.3541 | 0.4188 |
| 323.15 | 0.3104 | 0.2748 | 0.2489 | 0.2239 | 0.4018 | 0.4715 |
| 328.15 | 0.3562 | 0.3166 | 0.2868 | 0.2581 | 0.4558 | 0.5309 |
| 333.15 | 0.4087 | 0.3647 | 0.3305 | 0.2972 | 0.5171 | 0.5979 |
Experimental Protocols
Protocol: General Recrystallization of this compound
This protocol provides a general procedure for the purification of crude this compound. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.
-
Solvent Selection: Test the solubility of a small amount of the crude solid in various potential solvents (e.g., ethanol, water, ethyl acetate) to find a solvent that dissolves the compound when hot but not when cold.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture on a hot plate. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[2]
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration. Preheat a funnel and a new receiving flask with a small amount of hot solvent to prevent premature crystallization.[1] Place a fluted filter paper in the funnel and quickly pour the hot solution through it.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[3] Once the flask has reached room temperature, it can be placed in an ice bath to maximize crystal yield.
-
Isolation of Crystals: Collect the formed crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any soluble impurities adhering to the crystal surfaces.[1]
-
Drying: Allow the crystals to dry completely on the filter paper by drawing air through them for several minutes. For final drying, the crystals can be placed in a desiccator.
-
Analysis: Determine the mass of the purified crystals to calculate the percent recovery and measure the melting point to assess purity.[1]
Visualizations
Caption: Experimental workflow for the purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. westfield.ma.edu [westfield.ma.edu]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 2437-16-3: this compound | CymitQuimica [cymitquimica.com]
- 5. chemscene.com [chemscene.com]
- 6. This compound | C11H8O3 | CID 75531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. mt.com [mt.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Solubility Challenges of 5-Hydroxy-1-naphthoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-Hydroxy-1-naphthoic acid in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous solutions?
This compound's limited aqueous solubility stems from its molecular structure. It contains a large, hydrophobic naphthalene ring system, which is nonpolar and repels water. While it possesses a polar carboxylic acid (-COOH) group and a hydroxyl (-OH) group that can engage in hydrogen bonding, the hydrophobic nature of the naphthalene core dominates, leading to poor solubility in water.[1]
Q2: What are the most effective methods to increase the aqueous solubility of this compound?
The three primary strategies to enhance the aqueous solubility of this compound are:
-
pH Adjustment: By increasing the pH of the solution, the carboxylic acid group is deprotonated, forming a more soluble salt.
-
Use of Co-solvents: Adding a water-miscible organic solvent can reduce the polarity of the aqueous medium, improving the solubility of the compound.
-
Cyclodextrin Complexation: Encapsulating the hydrophobic this compound molecule within a cyclodextrin creates a water-soluble inclusion complex.
Q3: How does pH adjustment enhance solubility and what is the target pH?
Q4: My this compound precipitates when I dilute a concentrated organic stock solution into my aqueous buffer. What can I do to prevent this?
This common issue, often called "fall-out," occurs when the final concentration of the compound in the aqueous buffer exceeds its solubility limit. Here are some troubleshooting steps:
-
Verify Buffer pH: Ensure the pH of your final aqueous buffer is high enough (e.g., > 6.0) to keep the compound in its deprotonated, more soluble state.
-
Reduce Final Concentration: The most straightforward solution may be to work with a lower final concentration of this compound.
-
Incorporate a Co-solvent: Maintain a small percentage of a miscible organic solvent (e.g., 1-5% DMSO or ethanol) in the final aqueous solution. Always conduct a vehicle control experiment to ensure the co-solvent concentration does not interfere with your assay.
Q5: What co-solvents are recommended, and at what concentrations?
Commonly used water-miscible organic solvents for solubilizing poorly soluble drugs include dimethyl sulfoxide (DMSO), ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400). When preparing a stock solution, dissolve this compound in 100% of the chosen co-solvent. For the final aqueous solution, it is crucial to keep the co-solvent concentration as low as possible, typically between 0.1% and 5%, to avoid potential toxicity or off-target effects in biological assays.
Q6: How do cyclodextrins improve solubility, and which type is recommended?
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the nonpolar naphthalene ring of this compound, forming a water-soluble "host-guest" inclusion complex. This complex effectively shields the hydrophobic part of the molecule from water, thereby increasing its apparent solubility.
For this application, chemically modified cyclodextrins such as Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often preferred over the native β-cyclodextrin due to their significantly higher aqueous solubility and reduced toxicity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₈O₃ | [2][3][4] |
| Molecular Weight | 188.18 g/mol | [2][3][4] |
| Appearance | White to off-white crystalline solid | [1] |
| Melting Point | 235-236 °C | [3] |
| LogP (predicted) | 2.24 - 2.7 | [3][4] |
| pKa (estimated) | ~3.7 (for the carboxylic acid) | N/A |
| Aqueous Solubility | Limited/Poor | [1] |
Table 2: Comparison of Solubility Enhancement Techniques
| Technique | Principle | Advantages | Disadvantages |
| pH Adjustment | Ionization of the carboxylic acid group to form a more polar salt. | Simple, cost-effective, and rapid to implement. | Only applicable to ionizable compounds; may not be suitable for assays sensitive to pH changes. |
| Co-solvents | Reduction of the solvent polarity, making it more favorable for the solute to dissolve. | Effective for highly lipophilic compounds; simple to prepare stock solutions. | Can cause toxicity or artifacts in biological assays; risk of precipitation upon dilution. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic moiety within the cyclodextrin's nonpolar cavity. | Low toxicity (especially modified cyclodextrins); no chemical modification of the drug. | Requires optimization of cyclodextrin type and concentration; can be a more expensive option. |
Experimental Protocols
Protocol 1: Solubility Enhancement by pH Adjustment
-
Preparation: Weigh the desired amount of this compound. Prepare the target aqueous buffer (e.g., PBS, TRIS) but do not perform the final pH adjustment.
-
Suspension: Add the this compound powder to the buffer to form a suspension.
-
Titration: While continuously stirring the suspension, slowly add a base (e.g., 0.1 M or 1 M NaOH) dropwise.
-
Dissolution: Monitor the solution. As the pH increases above approximately 4.0, the powder will start to dissolve. Continue adding the base until the solution becomes clear.
-
Final pH Adjustment: Carefully adjust the solution to the desired final pH (e.g., 7.4).
-
Volume Adjustment: Add buffer to reach the final desired volume.
-
Filtration (Optional): For sterile applications, filter the final solution through a 0.22 µm syringe filter.
Protocol 2: Solubilization Using Co-solvents
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) by dissolving this compound in a 100% water-miscible organic solvent such as DMSO or ethanol. Gentle warming or sonication can aid dissolution.
-
Working Solution Preparation: Serially dilute the stock solution in your final aqueous buffer to achieve the desired working concentration.
-
Important Considerations:
-
Add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize local high concentrations that can lead to precipitation.
-
Keep the final concentration of the co-solvent in the assay as low as possible (ideally ≤1%).
-
Always include a vehicle control (buffer with the same final concentration of the co-solvent) in your experiments to account for any effects of the solvent itself.
-
Protocol 3: Solubility Enhancement by Cyclodextrin Complexation
-
Cyclodextrin Solution Preparation: Prepare a solution of the chosen cyclodextrin (e.g., HP-β-CD) in your desired aqueous buffer. The concentration will need to be optimized, but a starting point could be a 2:1 or 5:1 molar ratio of cyclodextrin to this compound.
-
Addition of Compound: Add the pre-weighed this compound powder directly to the cyclodextrin-containing buffer.
-
Mixing: Vigorously vortex the mixture for several minutes. If the compound does not fully dissolve, sonicate the mixture for 5-10 minutes.
-
Equilibration: Allow the solution to equilibrate by stirring or shaking for at least one hour at a controlled temperature.
-
Clarification: Visually inspect for any undissolved particles. If necessary, centrifuge the solution at high speed (>10,000 x g) for 10-15 minutes and carefully collect the supernatant.
Visualizations
Workflow for Selecting a Solubility Enhancement Technique
Caption: Decision tree for selecting a suitable solubility enhancement method.
Experimental Workflow for pH Adjustment
Caption: Step-by-step workflow for the pH adjustment protocol.
Experimental Workflow for Cyclodextrin Complexation
Caption: Step-by-step workflow for the cyclodextrin complexation protocol.
References
Technical Support Center: Synthesis of 5-Hydroxy-1-naphthoic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxy-1-naphthoic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A1: The most prevalent and industrially significant method for the synthesis of this compound is the Kolbe-Schmitt reaction . This reaction involves the direct carboxylation of a sodium or potassium salt of 5-naphthol using carbon dioxide under elevated temperature and pressure.[1][2]
Q2: I am observing a mixture of products in my final sample. What are the likely byproducts in the synthesis of this compound?
A2: The primary byproducts in the Kolbe-Schmitt synthesis of this compound are its isomers. Due to the nature of the electrophilic substitution on the naphthalene ring, the carboxyl group can attach to different positions. Based on the carboxylation of similar naphthol compounds, the most probable isomeric byproducts are:
-
5-Hydroxy-2-naphthoic acid
-
1-Hydroxy-5-naphthoic acid (if rearrangement occurs)
-
Dicarboxylic acids (less common, but possible under harsh conditions)
-
Unreacted 5-naphthol
The formation and distribution of these isomers are highly dependent on the reaction conditions.[3]
Q3: My reaction yield is low. What are the potential causes and how can I improve it?
A3: Low yields can stem from several factors:
-
Presence of moisture: The Kolbe-Schmitt reaction is highly sensitive to water, which can inhibit the carboxylation process. Ensure all reactants and solvents are thoroughly dried.[2]
-
Incomplete formation of the naphthoxide salt: The reaction requires the formation of the sodium or potassium salt of 5-naphthol. Ensure stoichiometric amounts of a strong base (like NaOH or KOH) are used.
-
Suboptimal temperature and pressure: The reaction conditions are critical. Insufficient temperature or pressure will lead to incomplete reaction. Conversely, excessively high temperatures can promote the formation of more stable, but undesired, isomers or lead to decarboxylation of the product.
-
Decarboxylation: The product itself can decarboxylate back to 5-naphthol under certain conditions, especially at higher temperatures.
To improve the yield, optimize the reaction parameters and ensure anhydrous conditions.
Q4: How can I control the regioselectivity of the carboxylation to favor the formation of this compound?
A4: Controlling the regioselectivity is the primary challenge in this synthesis. Key factors that influence the position of carboxylation include:
-
Cation: The choice of alkali metal cation plays a crucial role. Sodium salts tend to favor ortho-carboxylation at lower temperatures, which in the case of 5-naphthol would favor the desired 1-position. Potassium salts, especially at higher temperatures, tend to yield the more thermodynamically stable para-isomers.
-
Temperature: Lower reaction temperatures generally favor the kinetically controlled product (carboxylation at the position ortho to the hydroxyl group). Higher temperatures can lead to the formation of the thermodynamically more stable isomer.
-
Pressure: Adequate carbon dioxide pressure is necessary to drive the carboxylation reaction.
Q5: What are the recommended methods for purifying the crude this compound?
A5: Purification of the final product to remove unreacted starting material and isomeric byproducts is essential. The following methods are recommended:
-
Recrystallization: This is a common and effective method. Suitable solvents include aqueous ethanol, toluene, or dioxane.
-
Acid-Base Extraction: The carboxylic acid group allows for separation from non-acidic impurities. The crude product can be dissolved in an aqueous base (e.g., sodium bicarbonate solution), washed with an organic solvent to remove neutral impurities like unreacted naphthol, and then re-precipitated by adding acid.
-
High-Performance Liquid Chromatography (HPLC): For high-purity requirements, preparative HPLC can be employed to separate the isomeric acids. A reverse-phase column with a mobile phase of acetonitrile and water with a phosphoric or formic acid modifier is a suitable system.[4]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Presence of moisture in reactants or solvent. | Ensure all reagents, glassware, and the reaction setup are scrupulously dry.[2] |
| Incomplete formation of the naphthoxide salt. | Use a slight excess of a strong, dry base (e.g., sodium methoxide) and ensure complete reaction with 5-naphthol before introducing CO₂. | |
| Insufficient CO₂ pressure or temperature. | Optimize the reaction parameters. Gradually increase the pressure and temperature, monitoring the reaction progress by TLC or HPLC. | |
| Formation of Multiple Isomers | Reaction temperature is too high, favoring the thermodynamic product. | Conduct the reaction at the lowest feasible temperature to favor the formation of the kinetic ortho-carboxylation product. |
| Incorrect choice of cation. | Use the sodium salt of 5-naphthol to favor ortho-carboxylation. Avoid potassium salts if the para-isomer is the major byproduct. | |
| Product Decomposes During Workup | Decarboxylation due to excessive heat or prolonged exposure to acidic/basic conditions. | Avoid high temperatures during purification. Perform extractions and crystallizations as quickly as possible. |
| Difficulty in Separating Isomers | Similar polarity of the desired product and byproducts. | Utilize preparative HPLC for challenging separations.[4] Alternatively, explore derivatization of the isomers to alter their physical properties, facilitating separation, followed by deprotection. |
Experimental Protocol: Synthesis of this compound via Kolbe-Schmitt Reaction
This protocol is a representative procedure and may require optimization based on laboratory conditions and desired purity.
Materials:
-
5-Naphthol
-
Sodium hydroxide (or potassium hydroxide)
-
Carbon dioxide (high pressure)
-
Dibutyl carbitol (or another suitable high-boiling inert solvent)[2]
-
Sulfuric acid (or hydrochloric acid)
-
Acetonitrile (HPLC grade)
-
Water (deionized)
-
Phosphoric acid (or formic acid)
Procedure:
-
Formation of the Naphthoxide Salt: In a high-pressure autoclave, dissolve 5-naphthol in a suitable inert, high-boiling solvent like dibutyl carbitol.[2] Add a stoichiometric equivalent of sodium hydroxide. Heat the mixture under vacuum to remove any water, ensuring the formation of the anhydrous sodium 5-naphthoxide.
-
Carboxylation: Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 5-10 atm). Heat the reaction mixture to the target temperature (e.g., 120-150°C) with vigorous stirring. Maintain these conditions for several hours, monitoring the uptake of CO₂.
-
Work-up: After cooling the reactor, cautiously vent the excess CO₂. Dilute the reaction mixture with water.
-
Isolation of the Crude Product: Separate the aqueous layer. Acidify the aqueous solution with dilute sulfuric acid until precipitation is complete. The crude this compound will precipitate out of the solution.
-
Purification:
-
Collect the crude product by filtration and wash with cold water.
-
For further purification, recrystallize the solid from a suitable solvent system (e.g., ethanol/water).
-
Alternatively, perform an acid-base extraction as described in the FAQs.
-
-
Analysis: Analyze the purity of the final product and identify any byproducts using HPLC. A C18 column with a mobile phase of acetonitrile/water with a phosphoric acid modifier is a good starting point.[4]
Visualizations
Caption: Synthesis pathway for this compound and formation of isomeric byproducts.
Caption: A logical workflow for troubleshooting issues in the synthesis of this compound.
References
Preventing degradation of 5-Hydroxy-1-naphthoic acid during storage
This guide provides troubleshooting advice and frequently asked questions regarding the storage and stability of 5-Hydroxy-1-naphthoic acid to assist researchers, scientists, and drug development professionals in preventing its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] To minimize degradation, storage at 4°C is recommended.[2]
Q2: My solid this compound has changed color. What does this indicate?
A2: A color change in the solid material, such as turning yellow or brown, suggests potential degradation. This is likely due to oxidation, a process that can be accelerated by exposure to light, air (oxygen), and elevated temperatures. It is advisable to verify the purity of the material using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use.
Q3: What are the recommended solvents and storage conditions for this compound solutions?
A3: this compound is sparingly soluble in water but has better solubility in organic solvents like dimethyl sulfoxide (DMSO), ethanol, and methanol.[3] For optimal stability of solutions, it is recommended to store them at low temperatures and protected from light. While specific stability data for this compound solutions is limited, recommendations for the structurally similar 1-Naphthoic acid can be adapted as a starting point.[4]
Q4: What are the primary factors that can cause the degradation of this compound during storage?
A4: The main factors contributing to the degradation of this compound, particularly in solution, are:
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[4]
-
Light: Exposure to light, especially UV light, can induce photodegradation.[4]
-
Oxidation: The phenolic hydroxyl group makes the compound susceptible to oxidation, which can be initiated by atmospheric oxygen or oxidizing agents.[4]
-
pH: As a carboxylic acid, this compound is incompatible with strong bases. Extreme pH values can lead to instability.[4]
Troubleshooting Guide
Issue 1: I observe a color change (e.g., yellowing) in my this compound solution.
-
Possible Cause: This is a common sign of chemical degradation, likely due to the oxidation of the naphthol ring structure. This process is often accelerated by exposure to light and/or elevated temperatures.[4]
-
Recommended Actions:
-
Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil.
-
Control Temperature: Ensure solutions are stored at recommended low temperatures (-20°C or below).
-
Purity Check: If the color change is significant, it is crucial to assess the purity of the solution using an analytical technique like HPLC before proceeding with experiments.
-
Issue 2: I see precipitation in my this compound solution after thawing.
-
Possible Cause: The concentration of the compound may be too high for its solubility in the chosen solvent at the low storage temperature. Repeated freeze-thaw cycles can also promote precipitation.
-
Recommended Actions:
-
Gentle Warming and Sonication: Warm the solution to room temperature and use a sonicator bath to help redissolve the precipitate.
-
Aliquot Solutions: To avoid multiple freeze-thaw cycles, prepare smaller, single-use aliquots of your stock solution.[4]
-
Consider a Different Solvent: If precipitation is a persistent issue, you may need to use a solvent in which the compound has higher solubility at low temperatures.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Recommended Temperature | Recommended Solvent | Maximum Storage Period (Guideline) |
| Solid | 4°C | N/A | > 1 year (with proper sealing) |
| Solution | -20°C | DMSO, Ethanol, Methanol | Up to 1 month (in DMSO)[4] |
| Solution | -80°C | DMSO | Up to 6 months (in DMSO)[4] |
Note: The storage periods for solutions are based on data for 1-Naphthoic acid and should be considered as guidelines. It is recommended to perform your own stability assessments.
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This protocol outlines a general procedure for developing an HPLC method to separate the parent compound from its potential degradation products.
-
Column and Mobile Phase Selection:
-
A reverse-phase C18 column is a suitable starting point.
-
The mobile phase can consist of a mixture of an aqueous buffer (e.g., phosphate buffer with an acidic pH) and an organic solvent like acetonitrile or methanol.[5]
-
-
Forced Degradation Studies:
-
To ensure the method is stability-indicating, perform forced degradation studies on a solution of this compound.[4][6][7] Stress conditions should include:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C
-
Basic Hydrolysis: 0.1 M NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Photolytic Degradation: Exposure to UV light
-
Thermal Degradation: 60°C
-
-
-
Method Optimization and Validation:
-
Analyze the stressed samples by HPLC.
-
Optimize the mobile phase composition and gradient to achieve good separation between the main peak and any degradation product peaks.
-
Validate the method according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[6]
-
Visualizations
Caption: Factors influencing the degradation of this compound.
Caption: Workflow for assessing the stability of this compound.
References
- 1. fishersci.fr [fishersci.fr]
- 2. chemscene.com [chemscene.com]
- 3. CAS 2437-16-3: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. ijsdr.org [ijsdr.org]
- 7. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
Optimizing reaction conditions for the carboxylation of naphthols
Welcome to the technical support center for the carboxylation of naphthols. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the complexities of this important reaction, widely known as the Kolbe-Schmitt reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Kolbe-Schmitt reaction and how does it apply to naphthols?
The Kolbe-Schmitt reaction is a carboxylation process that introduces a carboxylic acid group onto a phenol or naphthol ring.[1][2][3] The reaction typically involves two main steps: first, the deprotonation of the naphthol using a strong base (like sodium or potassium hydroxide) to form a more reactive naphthoxide salt.[1][2] Second, this salt is heated in the presence of carbon dioxide under pressure, followed by an acidic workup to yield a hydroxynaphthoic acid.[2][3]
Q2: What are the primary factors that control the regioselectivity of the carboxylation?
Regioselectivity (the position of the added carboxyl group) is a critical aspect of naphthol carboxylation. The main factors influencing it are:
-
Temperature: Lower temperatures often favor the formation of the kinetic product (e.g., 2-hydroxy-1-naphthoic acid from 2-naphthol), while higher temperatures promote rearrangement to the more thermodynamically stable isomer (e.g., 3-hydroxy-2-naphthoic acid or 6-hydroxy-2-naphthoic acid).[4][5]
-
Alkali Metal Cation: The choice of base is crucial. Smaller cations like Na+ tend to favor ortho-carboxylation (at the C1 position for 2-naphthol). Larger cations like K+ can lead to different isomers, such as 4-hydroxybenzoic acid when starting from phenol.[1][6]
-
CO2 Pressure: Higher CO2 pressure generally increases the reaction yield but can also influence selectivity.[4]
-
Solvent: While often performed neat, the use of solvents can significantly alter reaction conditions. Aprotic polar solvents, for instance, may allow the reaction to proceed at lower temperatures.[4]
Q3: Why is the naphthoxide salt more reactive than the parent naphthol?
The formation of the naphthoxide ion is essential because the negative charge on the oxygen atom is delocalized into the naphthalene ring system.[7] This increases the electron density on the ring, making it a much stronger nucleophile that is capable of attacking the weakly electrophilic carbon atom of carbon dioxide.[1][7] Phenol and naphthol themselves are not sufficiently nucleophilic to react directly with CO2 under these conditions.
Troubleshooting Guide
Q4: My reaction has failed, or the yield is extremely low. What are the common causes?
-
Presence of Water: The Kolbe-Schmitt reaction is highly sensitive to moisture. Water can protonate the reactive naphthoxide intermediate, reducing its nucleophilicity and thus decreasing the product yield.[6] Ensure all reactants, glassware, and the reaction vessel (autoclave) are thoroughly dried before use.[8]
-
Incomplete Naphthoxide Formation: The initial deprotonation step is critical. Ensure you are using a sufficiently strong base and that the reaction to form the alkali metal naphthoxide goes to completion.
-
Insufficient CO2 Pressure: The carboxylation step requires adequate CO2 pressure to drive the reaction forward. A leak in the system or insufficient CO2 can lead to low or no conversion. Typical pressures range from 5 to 100 atm.[2][6]
-
Reaction Temperature Too Low: While temperature controls selectivity, a temperature that is too low may not provide the necessary activation energy for the reaction to proceed at a reasonable rate.
Q5: I am getting a mixture of isomers or the wrong isomer. How can I improve selectivity?
Controlling regioselectivity is a common challenge. The formation of different isomers is often a competition between kinetic and thermodynamic control.
-
To favor 2-hydroxy-1-naphthoic acid (from 2-naphthol): This is the kinetically favored product. Use lower reaction temperatures (e.g., ~373 K or 100°C) and sodium as the counter-ion (e.g., from NaOH).[4]
-
To favor 3-hydroxy-2-naphthoic acid or 6-hydroxy-2-naphthoic acid: These are thermodynamically more stable products. Higher temperatures (e.g., >500 K or >227°C) and longer reaction times can promote the formation of these isomers, often through rearrangement of the initially formed kinetic product.[4][5] The use of potassium carbonate (K2CO3) has also been shown to favor the 6-hydroxy isomer under certain conditions.[8]
Q6: I am observing significant amounts of the starting naphthol in my final product. What went wrong?
This indicates either incomplete reaction or decarboxylation of the product.
-
Incomplete Reaction: The reaction time may have been too short. Ensure the mixture is heated for a sufficient duration under pressure.
-
Decarboxylation: Hydroxynaphthoic acids can lose CO2 at very high temperatures. If your reaction temperature is excessive, the product may be reverting to the starting naphthol.[4] This is especially true if you are trying to isolate the thermodynamically favored product, which requires higher heat. Careful optimization of temperature and time is necessary.
Experimental Protocols & Data
General Protocol: Carboxylation of 2-Naphthol
This protocol is a generalized procedure based on common methodologies for the Kolbe-Schmitt reaction.
-
Preparation of Sodium 2-Naphthoxide:
-
In a suitable flask, dissolve 2-naphthol in a minimal amount of a solvent like toluene or perform the reaction neat.
-
Add an equimolar amount of sodium hydroxide (or another alkali base).
-
Heat the mixture to facilitate the reaction and remove the water formed, often by azeotropic distillation if a solvent is used.[9] The complete removal of water is critical.[6][8]
-
The resulting dry powder is sodium 2-naphthoxide.
-
-
Carboxylation:
-
Transfer the dry sodium 2-naphthoxide powder to a high-pressure autoclave.
-
Seal the autoclave and purge it with nitrogen before introducing carbon dioxide.
-
Pressurize the reactor with CO2 to the desired pressure (e.g., 6 atm to 100 atm).[2][4]
-
Heat the autoclave to the target temperature (e.g., 373 K to 543 K) while stirring.[4]
-
Maintain the temperature and pressure for a set duration (e.g., 1 to 8 hours).[4][8]
-
-
Work-up and Purification:
-
Cool the autoclave to room temperature and carefully vent the CO2.
-
Dissolve the solid reaction mass in water.
-
Filter the solution to remove any unreacted starting material.
-
Acidify the filtrate with a mineral acid (e.g., H2SO4 or HCl) to precipitate the hydroxynaphthoic acid product.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization.
-
Data Summary Tables
Table 1: Effect of Temperature and Time on Carboxylation of 2-Naphthol
| Temperature (K) | Time (h) | Total Yield (%) | Selectivity for 2-hydroxy-1-naphthoic acid (%) | Selectivity for 3-hydroxy-2-naphthoic acid (%) | Selectivity for 6-hydroxy-2-naphthoic acid (%) |
|---|---|---|---|---|---|
| 373 | - | High | ~100 | 0 | 0 |
| >373 | - | Decreases | Decreases | Increases | 0 |
| 543 | - | - | Decreases | - | Increases |
| 543 | Increased | - | Decreases | - | Increases |
Data synthesized from studies on carboxylation in anisole solvent.[4]
Table 2: Influence of Alkali Cation and CO2 Pressure
| Naphthoxide Salt | Base Used | CO2 Pressure | Temperature (K) | Time (h) | Max. HNA Yield (%) | 2,6-HNA Selectivity (%) |
|---|---|---|---|---|---|---|
| Alkali-naphthoxide | Various | 6 atm | 543 | 6 | 28.6 | 81.6 |
| 2-Naphthol | K2CO3 | 10 MPa | 473 | 8 | ~20 (2,6-HNA) | High for 2,6-HNA |
HNA: Hydroxynaphthoic Acid. Data compiled from multiple sources.[4][8]
Visual Guides
Caption: A flowchart of the key steps in the Kolbe-Schmitt carboxylation of naphthol.
References
- 1. byjus.com [byjus.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. scienceinfo.com [scienceinfo.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. jk-sci.com [jk-sci.com]
- 7. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 8. Regioselective Direct Carboxylation of 2-Naphthol with Supercritical CO2 in the Presence of K2CO3 [scirp.org]
- 9. future4200.com [future4200.com]
Technical Support Center: Troubleshooting Peak Tailing for 5-Hydroxy-1-naphthoic Acid in HPLC
This guide provides comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 5-Hydroxy-1-naphthoic acid.
Understanding the Analyte: this compound
This compound is an organic compound featuring a naphthalene structure with both a carboxylic acid (-COOH) and a hydroxyl (-OH) group.[1][2] This dual functionality imparts acidic properties to the molecule, making it susceptible to secondary interactions with the stationary phase in reverse-phase HPLC, a common cause of peak tailing.[3] The key to achieving a symmetrical peak shape lies in controlling the ionization state of both the analyte and the residual silanol groups on the silica-based stationary phase.
Troubleshooting Guide for Peak Tailing
This section addresses common questions and provides a systematic approach to resolving peak tailing for this compound.
Q1: What are the primary causes of peak tailing for this compound?
Peak tailing for this analyte is typically a result of one or more of the following factors:
-
Secondary Silanol Interactions: The primary cause of peak tailing for acidic compounds like this compound is the interaction between the ionized analyte and free silanol groups (Si-OH) on the surface of the silica-based stationary phase.[3] These interactions lead to a secondary, stronger retention mechanism for a portion of the analyte molecules, resulting in a delayed elution and a "tailing" peak.
-
Incorrect Mobile Phase pH: The pH of the mobile phase dictates the ionization state of both the this compound and the silanol groups. If the pH is not optimized, a mixed population of ionized and non-ionized species can exist, leading to peak broadening and tailing.
-
Column Contamination and Degradation: Accumulation of strongly retained sample components or mobile phase impurities on the column can create active sites that cause peak tailing. Over time, the stationary phase can also degrade, exposing more silanol groups.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to peak distortion and tailing.[3]
-
Extra-Column Effects: Issues such as excessive tubing length, large-diameter tubing, or poorly made connections can contribute to band broadening and peak tailing.
Q2: How can I systematically troubleshoot peak tailing?
A logical, step-by-step approach is the most efficient way to identify and resolve the cause of peak tailing. The following workflow can guide your troubleshooting efforts.
Q3: What is the role of mobile phase pH and how should it be optimized?
The mobile phase pH is critical for controlling the retention and peak shape of this compound.
-
The Goal: To ensure the analyte is in a single, non-ionized state and to suppress the ionization of residual silanol groups on the column.
-
The Science: this compound has two acidic functional groups: a carboxylic acid (typically with a pKa around 3-5) and a phenolic hydroxyl group (typically with a pKa around 9-10). To minimize secondary interactions, the mobile phase pH should be at least 1.5 to 2 pH units below the pKa of the carboxylic acid. This ensures the carboxylic acid is fully protonated (neutral). At a low pH (e.g., 2.5-3.5), the silanol groups on the silica surface will also be protonated, reducing their ability to interact with the analyte.
-
Optimization Protocol: An experimental approach is the best way to determine the optimal pH for your specific column and conditions.
Experimental Protocols
Protocol 1: Mobile Phase pH Optimization
Objective: To determine the optimal mobile phase pH to achieve a symmetrical peak for this compound.
Methodology:
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: Water with acid modifier
-
Mobile Phase B: Acetonitrile
-
Gradient: 60% B to 90% B over 10 minutes (as a starting point)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detector: UV at an appropriate wavelength (e.g., 241 nm)
-
-
Procedure: a. Prepare a series of mobile phase A solutions with varying pH values. Use a consistent buffer or acid modifier (e.g., 0.1% formic acid, 0.1% phosphoric acid) and adjust the pH as needed. Test the following pH values: 4.0, 3.5, 3.0, 2.8, and 2.5. b. Equilibrate the column with each mobile phase composition for at least 20 column volumes before injecting the sample. c. Inject a standard solution of this compound. d. Record the chromatogram and calculate the tailing factor (Tf) for each pH value. The tailing factor is typically calculated at 5% of the peak height.
-
Data Analysis:
-
Summarize the results in a table (see Table 1).
-
The optimal pH will be the one that provides a tailing factor closest to 1.0, without compromising retention and resolution.
-
Data Presentation
Table 1: Effect of Mobile Phase pH on Peak Tailing Factor
| Mobile Phase A pH | Retention Time (min) | Tailing Factor (Tf) | Observations |
| 4.0 | (experimental value) | > 2.0 | Significant tailing |
| 3.5 | (experimental value) | ~1.8 | Moderate tailing |
| 3.0 | (experimental value) | ~1.4 | Improved symmetry |
| 2.8 | (experimental value) | ~1.2 | Good peak shape |
| 2.5 | (experimental value) | ~1.1 | Excellent peak shape |
Note: The above data is representative and intended to illustrate the expected trend. Actual results may vary based on the specific column and HPLC system.
Frequently Asked Questions (FAQs)
Q1: What is a good starting HPLC method for this compound?
A good starting point for the analysis of this compound is a reverse-phase method using a C18 column with a mobile phase consisting of acetonitrile and water, modified with an acid such as phosphoric acid or formic acid to a pH of around 2.5-3.0.[4]
Q2: What is considered an acceptable tailing factor?
Ideally, a perfectly symmetrical peak has a tailing factor (Tf) of 1.0. In practice, a Tf between 0.9 and 1.2 is considered excellent.[5] For many applications, a Tf of up to 1.5 may be acceptable, but values greater than this often require troubleshooting.[5][6]
Q3: How can I prevent column contamination?
To prevent column contamination, always filter your samples and mobile phases through a 0.45 µm or 0.22 µm filter. Additionally, employing a sample clean-up procedure, such as solid-phase extraction (SPE), for complex matrices can significantly extend column life and improve peak shape.
Q4: Should I use a guard column?
Yes, using a guard column is highly recommended. A guard column is a short, disposable column installed between the injector and the analytical column. It is packed with the same stationary phase as the analytical column and serves to adsorb strongly retained impurities and particulate matter from the sample, thereby protecting the more expensive analytical column and improving the reproducibility of your results.
References
Technical Support Center: 5-Hydroxy-1-naphthoic Acid - Impurity Identification and Removal
Welcome to the technical support center for commercial 5-Hydroxy-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and purification of this compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to assist in identifying and removing impurities, ensuring the quality of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound?
A1: Commercial this compound, while typically available in purities of 95-98%, may contain several types of impurities stemming from its synthesis.[1] Common impurities can include:
-
Unreacted Starting Materials: Such as 1-naphthol.
-
Isomeric Byproducts: Formation of other hydroxynaphthoic acid isomers.[2]
-
Over-reaction Products: Such as dicarboxylic acids.[2]
-
Related Naphthalene Derivatives: Other substituted naphthalenes.[3]
Q2: How can I identify the impurities in my sample of this compound?
A2: A combination of analytical techniques is recommended for comprehensive impurity profiling:
-
High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a phosphoric or formic acid modifier) is a common starting point.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of impurities by comparing the spectra of your sample to that of a pure standard and known impurities.[7]
-
Thin-Layer Chromatography (TLC): A quick and convenient method to qualitatively assess the purity and determine an appropriate solvent system for column chromatography.[3]
Q3: What are the recommended methods for purifying commercial this compound?
A3: The two primary methods for purifying this compound are recrystallization and column chromatography.
-
Recrystallization: This technique is effective for removing small amounts of impurities. The choice of solvent is critical.
-
Column Chromatography: This method is suitable for separating a wider range of impurities and for achieving higher purity.[3]
Q4: Which solvent should I use for the recrystallization of this compound?
A4: The ideal recrystallization solvent will dissolve the this compound well at elevated temperatures but poorly at room temperature, while the impurities remain soluble at room temperature. Given the polar nature of the hydroxyl and carboxylic acid groups, polar organic solvents are a good starting point. Toluene has been shown to be effective for the recrystallization of the related compound, 1-naphthoic acid.[8] For this compound, solvents like ethanol, or a mixture of ethanol and water, may also be effective.
Troubleshooting Guides
Recrystallization Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The cooling process is too rapid. | - Boil off some solvent to concentrate the solution and allow it to cool slowly.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce crystallization.- Add a seed crystal of pure this compound. |
| Oiling out instead of crystallization. | - The boiling point of the solvent is too high, causing the solute to melt before dissolving.- The compound is highly impure. | - Use a lower-boiling point solvent.- Try a solvent mixture. Dissolve the compound in a good solvent at room temperature, then gradually add a poor solvent until the solution becomes turbid. Heat to clarify and then cool slowly. |
| Low recovery of purified product. | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during hot filtration. | - Use the minimum amount of hot solvent required for dissolution.- Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent. |
| Product is still impure after recrystallization. | - The chosen solvent does not effectively separate the impurity.- The cooling process was too fast, trapping impurities within the crystals. | - Select a different recrystallization solvent or solvent system.- Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
Column Chromatography Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of bands (co-elution). | - The mobile phase polarity is not optimal. | - Perform TLC with various solvent systems to find the one that gives the best separation between this compound and the impurities.- Use a shallower solvent gradient during elution. |
| Peak tailing or streaking. | - Strong interaction between the acidic compound and the silica gel stationary phase. | - Add a small amount (0.1-1%) of a volatile acid, such as acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid and reduce interactions with the silica.[3] |
| The compound does not elute from the column. | - The mobile phase is not polar enough. | - Gradually increase the polarity of the mobile phase. For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate system. |
| Cracks or channels in the silica gel bed. | - Improper packing of the column. | - Ensure the silica gel is packed as a uniform slurry and is not allowed to run dry at any point. |
Data Presentation
Table 1: Quantitative Data on Commercial this compound and Purification Parameters
| Parameter | Value/Range | Notes |
| Typical Commercial Purity | 95-98% | As stated by various chemical suppliers.[1] |
| Stationary Phase for Column Chromatography | Silica Gel (230-400 mesh) | Standard for moderately polar compounds. |
| Common Mobile Phase for Column Chromatography | Hexane/Ethyl Acetate or Petroleum Ether/Ethyl Acetate | A gradient from low to high polarity is typically used.[3] |
| Mobile Phase Modifier for Acidic Compounds | 0.1-1% Acetic Acid or Formic Acid | Added to the mobile phase to reduce peak tailing.[3] |
| TLC Rf Value (for similar aromatic carboxylic acid) | ~0.31 (in 90:10 Hexane:Ethyl Acetate) | This provides an expected range; the optimal Rf for column chromatography is generally 0.2-0.4.[3] |
| HPLC Column | Reverse-phase C18 | A common choice for the analysis of aromatic carboxylic acids.[4][6] |
| HPLC Mobile Phase | Acetonitrile/Water with 0.1% Phosphoric or Formic Acid | A typical mobile phase for reverse-phase HPLC of acidic analytes.[4][6] |
Experimental Protocols
Protocol 1: Identification of Impurities by HPLC
-
Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in the mobile phase to a final concentration of approximately 100 µg/mL.
-
Preparation of Sample Solution: Prepare a solution of the commercial this compound at the same concentration as the standard solution.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.[6]
-
Mobile Phase: A gradient of acetonitrile and water containing 0.1% phosphoric acid (or formic acid for MS compatibility).[4][6]
-
Flow Rate: 1.0 mL/min.[6]
-
Column Temperature: 30 °C.[6]
-
Detection Wavelength: Determined by UV-Vis scan of the standard (a common starting point is 254 nm).[5]
-
Injection Volume: 10 µL.[6]
-
-
Analysis: Inject the standard and sample solutions. Compare the chromatograms to identify and quantify impurity peaks relative to the main this compound peak.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the commercial this compound in various solvents (e.g., ethanol, methanol, toluene, ethyl acetate, and water/ethanol mixtures) to find a suitable solvent where the compound is sparingly soluble at room temperature but readily soluble when hot.
-
Dissolution: In a flask, add the chosen hot solvent to the crude this compound in small portions with heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature below the melting point.
-
Analysis: Determine the melting point of the purified crystals and analyze by HPLC to confirm the purity.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A mixture of hexane and ethyl acetate is a good starting point. The ideal solvent system should provide an Rf value of 0.2-0.4 for this compound and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase (e.g., hexane) and pour it into the chromatography column. Allow the silica to settle, ensuring a uniform bed without air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Adsorb this solution onto a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin elution with the non-polar mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) by increasing the proportion of the more polar solvent (e.g., ethyl acetate).
-
Fraction Collection: Collect fractions of the eluent in separate test tubes.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Analysis: Confirm the purity of the final product by HPLC and/or NMR.
Mandatory Visualizations
References
- 1. This compound | CAS#:2437-16-3 | Chemsrc [chemsrc.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Stability of 5-Hydroxy-1-naphthoic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 5-Hydroxy-1-naphthoic acid in various pH buffers. Below you will find frequently asked questions (FAQs) and troubleshooting guides to assist with your experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What are the key factors influencing the stability of this compound in solution?
A1: The stability of this compound, a phenolic compound, is primarily influenced by several factors:
-
pH: The compound is generally less stable in neutral to alkaline conditions due to the increased susceptibility of the phenoxide ion to oxidation.[1][2]
-
Temperature: Higher temperatures can accelerate the rate of degradation.[3]
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation.[4]
-
Oxygen: The presence of dissolved oxygen can lead to oxidative degradation, which is often catalyzed by trace metal ions.[3]
Q2: How does pH affect the stability of this compound?
A2: this compound is expected to be more stable in acidic pH buffers compared to neutral or alkaline buffers. In alkaline solutions, the phenolic hydroxyl group is deprotonated to form a phenoxide ion. This phenoxide ion is more electron-rich and thus more susceptible to oxidation, leading to the formation of degradation products such as quinone-like structures.[1][5]
Q3: What are the expected degradation products of this compound under different pH conditions?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of similar phenolic compounds, potential degradation pathways include:
-
Oxidation: Formation of quinone-type structures through oxidation of the hydroxylated naphthalene ring, especially at higher pH.[5]
-
Hydroxylation: Introduction of additional hydroxyl groups onto the naphthalene ring.[5]
-
Ring Opening: Under more strenuous conditions, the aromatic ring system may undergo cleavage.[6]
Q4: What is a suitable analytical method to monitor the stability of this compound?
A4: A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique.[7][8] This method should be able to separate the intact this compound from its potential degradation products, allowing for accurate quantification of the parent compound over time.
Troubleshooting Guides
Issue 1: Rapid degradation of this compound is observed in a neutral or alkaline buffer.
-
Possible Cause: Phenolic compounds are known to be unstable at higher pH values due to increased susceptibility to oxidation.[1][2]
-
Recommended Action:
-
If experimentally feasible, consider using a buffer in the acidic pH range (e.g., pH 3-5).
-
If a neutral or alkaline pH is required, take steps to minimize oxidation by deoxygenating the buffer (e.g., by sparging with nitrogen) and adding a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.
-
Issue 2: Poor recovery of this compound from the biological matrix during sample preparation.
-
Possible Cause: The phenolic group of this compound may be susceptible to oxidation during sample processing.
-
Recommended Action:
-
Consider adding an antioxidant, such as ascorbic acid, to the sample processing workflow to prevent oxidation.[9] However, be aware that in some cases, antioxidants can interfere with the analysis or even promote other side reactions.[9]
-
Optimize the extraction procedure to minimize processing time and exposure to air.
-
Issue 3: The appearance of unexpected peaks in the HPLC chromatogram during a stability study.
-
Possible Cause: These are likely degradation products of this compound.
-
Recommended Action:
-
Conduct forced degradation studies to intentionally generate degradation products under various stress conditions (acid, base, oxidation, heat, light).[10][11] This will help in confirming that the new peaks are indeed degradants and will demonstrate the specificity of your analytical method.
-
If the structure of the degradation products needs to be identified, techniques such as LC-MS (Liquid Chromatography-Mass Spectrometry) can be employed.[7]
-
Data Presentation
The following tables present hypothetical stability data for this compound in different pH buffers at 25°C, based on the general behavior of phenolic compounds. This data is for illustrative purposes to guide experimental design.
Table 1: Stability of this compound in Different pH Buffers at 25°C
| Time (hours) | % Remaining (pH 3.0 Acetate Buffer) | % Remaining (pH 7.0 Phosphate Buffer) | % Remaining (pH 9.0 Borate Buffer) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.5 | 95.2 | 85.1 |
| 48 | 99.1 | 90.8 | 72.3 |
| 72 | 98.6 | 86.5 | 60.5 |
| 168 | 96.8 | 75.3 | 41.2 |
Table 2: Effect of Temperature on the Stability of this compound in pH 7.0 Phosphate Buffer
| Time (hours) | % Remaining (4°C) | % Remaining (25°C) | % Remaining (40°C) |
| 0 | 100.0 | 100.0 | 100.0 |
| 24 | 99.8 | 95.2 | 88.4 |
| 48 | 99.6 | 90.8 | 78.1 |
| 72 | 99.4 | 86.5 | 68.9 |
| 168 | 98.9 | 75.3 | 50.2 |
Experimental Protocols
Protocol 1: pH-Dependent Stability Study of this compound
-
Preparation of Buffer Solutions:
-
Prepare buffers of the desired pH values (e.g., pH 3.0, 5.0, 7.0, and 9.0). Commonly used buffers include acetate for acidic pH, phosphate for neutral pH, and borate for alkaline pH.
-
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable organic solvent in which it is freely soluble and stable (e.g., methanol or acetonitrile).
-
-
Sample Preparation:
-
Spike the stock solution into each buffer to a final concentration of, for example, 100 µg/mL. The final concentration of the organic solvent should be low (e.g., <1%) to avoid affecting the stability.
-
-
Incubation:
-
Store aliquots of each sample at a constant temperature (e.g., 25°C) and protect them from light.
-
-
Sample Analysis:
-
At predetermined time points (e.g., 0, 24, 48, 72, and 168 hours), withdraw an aliquot from each sample.
-
Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of remaining this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Protocol 2: Forced Degradation Study
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Dissolve this compound in a solution of 3% hydrogen peroxide.[10]
-
Incubate at room temperature for a specified period (e.g., 24 hours).
-
-
Thermal Degradation:
-
Store a solid sample of this compound in an oven at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).
-
-
Photodegradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.
-
-
Analysis:
-
Analyze all stressed samples using the stability-indicating HPLC method to observe the degradation products and assess the peak purity of the parent compound. The goal is to achieve 5-20% degradation.[11]
-
Mandatory Visualization
Caption: Workflow for assessing the stability of this compound in different pH buffers.
Caption: Potential degradation pathways for this compound under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stability of Phenolic Compounds in Grape Stem Extracts [mdpi.com]
- 4. Influence of Storage Conditions on Stability of Phenolic Compounds and Antioxidant Activity Values in Nutraceutical Mixtures with Edible Flowers as New Dietary Supplements - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 8. ijsdr.org [ijsdr.org]
- 9. studylib.net [studylib.net]
- 10. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Quenching of 5-Hydroxy-1-naphthoic Acid Fluorescence in Biological Media
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 5-Hydroxy-1-naphthoic acid (5H1N) as a fluorescent probe in biological media. Due to the limited specific data on 5H1N, this guide incorporates principles and data from closely related naphthalenic compounds to provide a robust starting point for your experiments.
Frequently Asked Questions (FAQs)
Q1: My this compound (5H1N) fluorescence signal is weaker than expected in my biological sample. What are the potential causes?
A1: Several factors in a biological medium can lead to the quenching of 5H1N fluorescence. The primary causes include:
-
Interactions with Biomolecules: Binding to proteins (like serum albumin) or nucleic acids can alter the local environment of the fluorophore and lead to quenching.
-
Presence of Endogenous Quenchers: Biological media contain various molecules that can act as quenchers, such as aromatic amino acids (tryptophan, tyrosine), metal ions, and vitamins.
-
pH Sensitivity: The fluorescence of naphthalene derivatives can be pH-dependent. Changes in the protonation state of the hydroxyl and carboxylic acid groups on 5H1N can affect its fluorescence quantum yield.
-
High Local Concentration (Self-Quenching): At high concentrations, 5H1N molecules may aggregate, leading to self-quenching.
-
Photobleaching: Prolonged exposure to excitation light can cause irreversible photodegradation of the fluorophore.
Q2: How can I determine the mechanism of fluorescence quenching for 5H1N in my experiments?
A2: The primary quenching mechanisms are static and dynamic. You can distinguish between them by performing temperature-dependent fluorescence measurements.
-
Dynamic (Collisional) Quenching: The quenching rate constant increases with temperature.
-
Static Quenching: The quenching constant typically decreases with increasing temperature due to the dissociation of the non-fluorescent complex.
The Stern-Volmer equation is used to analyze the quenching data:
F₀ / F = 1 + Kₛᵥ[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Kₛᵥ is the Stern-Volmer quenching constant.
-
[Q] is the concentration of the quencher.
A linear Stern-Volmer plot at different temperatures can help elucidate the quenching mechanism.
Q3: What are some common quenchers of naphthalene-based fluorophores in biological systems?
A3: Based on studies with related compounds, common quenchers include:
-
Aromatic Amino Acids: Tryptophan and tyrosine are known to quench the fluorescence of various fluorophores through photoinduced electron transfer (PET).[1][2]
-
Serum Albumin: Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA) can quench the fluorescence of naphthalene derivatives through both static and dynamic mechanisms upon binding.[3][4][5][6][7]
-
Metal Ions: Certain metal ions can act as efficient quenchers.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Fluorescence Signal | High concentration leading to self-quenching. | Dilute the sample to a lower concentration range. |
| Presence of strong quenchers in the medium. | Identify and, if possible, remove or dilute the quenching species. Consider using a simplified buffer system for initial experiments. | |
| Inappropriate pH of the medium. | Perform a pH titration to determine the optimal pH for 5H1N fluorescence and buffer your experimental medium accordingly. | |
| Photobleaching. | Reduce the intensity and duration of the excitation light. Use of an anti-fade reagent can also be beneficial. | |
| Inconsistent Fluorescence Readings | Instrumental fluctuations. | Allow the spectrofluorometer to warm up sufficiently. Check the stability of the light source and detector. |
| Sample heterogeneity. | Ensure the sample is thoroughly mixed and free of precipitates or air bubbles. | |
| Temperature fluctuations. | Use a temperature-controlled sample holder to maintain a constant temperature during measurements. |
Experimental Protocols
Protocol 1: Characterization of 5H1N Fluorescence Quenching by a Purified Protein (e.g., Human Serum Albumin)
This protocol outlines the steps to investigate the interaction and quenching of 5H1N fluorescence by a model protein like HSA.
Materials:
-
This compound (5H1N)
-
Human Serum Albumin (HSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Spectrofluorometer
-
UV-Vis Spectrophotometer
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of 5H1N in a suitable organic solvent (e.g., ethanol or DMSO) and then dilute it in PBS to the desired final concentration.
-
Prepare a stock solution of HSA in PBS.
-
-
Fluorescence Titration:
-
To a fixed concentration of 5H1N in a cuvette, add increasing concentrations of the HSA stock solution.
-
After each addition, mix gently and allow the solution to equilibrate for a few minutes.
-
Record the fluorescence emission spectrum (e.g., excitation at ~320 nm, emission scan from 350-600 nm).
-
-
Data Analysis:
-
Correct the fluorescence intensity for the inner filter effect if necessary.
-
Plot the fluorescence intensity of 5H1N as a function of HSA concentration.
-
Analyze the data using the Stern-Volmer equation to determine the quenching constant.
-
-
Temperature Dependence Study:
-
Repeat the fluorescence titration at different temperatures (e.g., 298 K, 308 K, 318 K) to determine the quenching mechanism.
-
Protocol 2: Investigating Quenching by Amino Acids
This protocol is designed to assess the quenching potential of individual amino acids on 5H1N fluorescence.
Materials:
-
This compound (5H1N)
-
Stock solutions of individual amino acids (e.g., Tryptophan, Tyrosine, Histidine) in a suitable buffer.
-
Buffer solution (e.g., Tris-HCl or PBS, pH 7.4)
-
Spectrofluorometer
Procedure:
-
Sample Preparation:
-
Prepare a series of solutions with a constant concentration of 5H1N and varying concentrations of the amino acid quencher.
-
-
Fluorescence Measurement:
-
Record the fluorescence spectra for each sample.
-
-
Data Analysis:
-
Analyze the quenching data using the Stern-Volmer equation to calculate the quenching constant for each amino acid.
-
Quantitative Data Summary (Based on Related Naphthalene Derivatives)
Table 1: Stern-Volmer Quenching Constants (Kₛᵥ) for Naphthalene Derivatives with Serum Albumin
| Fluorophore | Quencher | Temperature (K) | Kₛᵥ (L mol⁻¹) | Quenching Mechanism |
| 3,3-bis(4-hydroxy-1-naphthyl)-phthalide | Bovine Serum Albumin | 298 | 5.30 x 10⁴ | Static[7] |
| 2-(4-methoxyanilino)naphthalene-1,4-dione | Human Serum Albumin | 298 | - | Static with potential dynamic contribution[5] |
| 4-hydroxy-6,7-dimethoxy-1-(4-(trifluoromethyl)phenyl)-2-naphthoic acid | Human Serum Albumin | - | - | Mixed (dynamic and static)[4] |
| 4-hydroxy-6,7-dimethoxy-1-phenyl-2-naphthoic acid | Human Serum Albumin | - | - | Static[4] |
Note: The specific values for 5H1N are not available and need to be determined experimentally. The data above for related compounds suggest that both static and dynamic quenching are possible.
Visualizations
Caption: Figure 1. General Experimental Workflow for Studying Fluorescence Quenching.
Caption: Figure 2. Troubleshooting Logic for Low Fluorescence Signal.
References
- 1. Mechanisms of Quenching of Alexa Fluorophores by Natural Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. riviste.fupress.net [riviste.fupress.net]
- 3. scielo.br [scielo.br]
- 4. tandfonline.com [tandfonline.com]
- 5. Exploring the binding interaction of 1,4-naphthoquinone derivative–human serum albumin complex by biophysics and molecular simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interactions between Human Serum Albumin and Sulfadimethoxine Determined Using Spectroscopy and Molecular Docking | MDPI [mdpi.com]
- 7. researchgate.net [researchgate.net]
Minimizing side reactions in the derivatization of 5-Hydroxy-1-naphthoic acid
Welcome to the technical support center for the derivatization of 5-Hydroxy-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on minimizing side reactions and troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the key reactive functional groups in this compound?
This compound possesses two primary reactive functional groups: a carboxylic acid (-COOH) at the 1-position and a phenolic hydroxyl (-OH) group at the 5-position of the naphthalene ring.[1][2] The presence of both an acidic carboxylic group and a nucleophilic hydroxyl group means that reaction conditions must be carefully selected to achieve derivatization at the desired site.[1]
Q2: What are the common objectives for derivatizing this compound?
Derivatization is typically performed to achieve one of the following objectives:
-
Enhance Analytical Detection : Modifying the molecule by adding a chromophore or fluorophore can significantly improve its detectability in analytical techniques like HPLC.[3][4]
-
Improve Chromatographic Separation : Altering the polarity or volatility of the analyte can lead to better separation in gas chromatography (GC) or liquid chromatography (LC).[3][5]
-
Facilitate Structure Elucidation : Introducing a rigid, well-defined group can aid in structural analysis.[3]
-
Synthetic Intermediates : Using it as a building block in the synthesis of dyes, pharmaceuticals, and other complex organic products.[1]
-
Prodrug Synthesis : Esterification of the carboxylic acid or hydroxyl group is a common strategy in drug development to improve bioavailability.[6][7]
Q3: What are the primary challenges and common side reactions during derivatization?
The main challenge is achieving selective derivatization due to the two reactive sites. Common side reactions include:
-
Di-derivatization : Reaction occurring at both the hydroxyl and carboxylic acid groups when only one is desired.
-
Polymerization : Self-reaction of the molecule, particularly under harsh conditions, can lead to the formation of oligomers or polymers.[3]
-
Ring Reactions : Under strongly acidic or electrophilic conditions, side reactions on the electron-rich naphthalene ring, such as acylation or alkylation, can occur.
-
Incomplete Derivatization : Failure to achieve full conversion of the starting material, leading to low yields and complex purification.[3]
Q4: Why is a protecting group strategy often necessary for this molecule?
A protecting group is a reversibly attached chemical moiety that masks a reactive functional group to prevent it from reacting during a chemical transformation elsewhere in the molecule.[8] For this compound, a protecting group strategy is crucial for achieving selectivity.
-
To selectively derivatize the carboxylic acid , the more nucleophilic hydroxyl group should be protected (e.g., as a silyl ether or benzyl ether).[9]
-
To selectively derivatize the hydroxyl group , the carboxylic acid can be protected (e.g., as a methyl or tert-butyl ester).[9][10]
The use of an orthogonal protecting group strategy allows for the selective removal of one group while the other remains intact, which is essential in multi-step syntheses.[8][11]
Troubleshooting Guides
Guide 1: Selective Esterification of the Carboxylic Acid Group
Issue: Low Yield of the Desired Naphthoic Acid Ester
This is a common issue that can arise from several factors. The following workflow can help diagnose and solve the problem.
References
- 1. CAS 2437-16-3: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C11H8O3 | CID 75531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. iajpr.com [iajpr.com]
- 7. medcraveonline.com [medcraveonline.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. synarchive.com [synarchive.com]
- 11. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
Technical Support Center: Pilot-Scale Synthesis of 5-Hydroxy-1-naphthoic Acid
Welcome to the Technical Support Center for the pilot-scale production of 5-Hydroxy-1-naphthoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up the synthesis of this important chemical intermediate. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate a smooth transition from laboratory to pilot-plant production.
Frequently Asked questions (FAQs)
Q1: What is the most common industrial synthesis method for this compound?
A1: The most prevalent industrial method for synthesizing this compound is the Kolbe-Schmitt reaction. This process involves the carboxylation of a potassium salt of 1-naphthol (potassium 1-naphthoxide) using carbon dioxide under elevated temperature and pressure.
Q2: Why are anhydrous conditions so critical for the Kolbe-Schmitt reaction in this synthesis?
A2: The presence of moisture significantly inhibits the carboxylation reaction. Water can react with the highly reactive potassium 1-naphthoxide, converting it back to 1-naphthol, which is unreactive towards carbon dioxide under these conditions. This leads to a substantial decrease in the yield of the desired product. Therefore, ensuring all reactants and solvents are thoroughly dried is a critical step for a successful synthesis.[1]
Q3: What are the primary impurities I can expect during the pilot-scale synthesis?
A3: Common impurities include unreacted 1-naphthol, isomeric hydroxy-naphthoic acids (such as 1-hydroxy-2-naphthoic acid), and potentially small amounts of dicarboxylic acids or tarry byproducts. The formation of these impurities is highly dependent on the reaction conditions.
Q4: How does reaction temperature affect the regioselectivity and yield of the final product?
A4: Temperature is a critical parameter that influences which isomer of hydroxy-naphthoic acid is formed. For the synthesis of this compound from 1-naphthol, specific temperature control is necessary to favor carboxylation at the 5-position. Deviations from the optimal temperature range can lead to the formation of other isomers, thus reducing the yield and complicating the purification process.
Q5: What are the recommended purification methods for this compound at a pilot scale?
A5: At the pilot scale, a combination of techniques is often employed. A common approach involves an initial acid-base extraction. The crude product is dissolved in an aqueous alkali solution to form the salt, which is then washed with an organic solvent to remove neutral impurities like unreacted 1-naphthol. The aqueous layer is then acidified to precipitate the purified this compound. For higher purity, this can be followed by recrystallization from a suitable solvent.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | - Presence of moisture in reactants or solvent.- Incomplete formation of potassium 1-naphthoxide.- Suboptimal temperature or CO2 pressure.- Inefficient mixing in the reactor. | - Ensure all starting materials and the reaction vessel are thoroughly dried. Use of a high-boiling inert solvent like dibutyl carbitol can aid in azeotropic removal of water.[1]- Verify the stoichiometry and quality of potassium hydroxide used. Ensure complete reaction with 1-naphthol before introducing CO2.- Optimize the temperature and pressure according to the established protocol. Gradual heating and pressurization are crucial.- Evaluate the reactor's stirring efficiency to ensure good mass transfer between the solid naphthoxide and gaseous CO2. |
| High Levels of Impurities (e.g., isomeric acids) | - Incorrect reaction temperature.- "Hot spots" within the reactor due to poor heat transfer.- Insufficient CO2 pressure. | - Precisely control the reaction temperature within the optimal range. Implement a robust temperature monitoring and control system for the pilot reactor.- Improve agitation and ensure uniform heating of the reactor to prevent localized overheating.- Maintain a consistent and adequate CO2 pressure throughout the reaction to favor the desired carboxylation. |
| Product is Dark or Tarry | - Reaction temperature is too high.- Presence of air (oxygen) in the reactor.- Contamination from the reactor material (e.g., iron). | - Strictly adhere to the recommended temperature profile. Overheating can lead to decomposition and polymerization.- Purge the reactor with an inert gas (e.g., nitrogen) before introducing reactants to remove air.- Use reactors made of or lined with non-reactive materials such as glass or stainless steel. Avoid using iron, as it can promote the formation of tarry side products.[1] |
| Difficulty in Isolating the Product | - Incomplete precipitation during acidification.- Formation of a fine, difficult-to-filter precipitate. | - Ensure the pH is sufficiently low during the acidification step to fully precipitate the carboxylic acid.- Adjust the rate of acidification and the temperature of the solution to promote the formation of larger, more easily filterable crystals. |
Data Presentation
Table 1: Comparison of Lab-Scale vs. Pilot-Scale Synthesis Parameters and Outcomes
| Parameter | Laboratory Scale (Typical) | Pilot Scale (Projected) |
| Reactant (1-Naphthol) | 50 - 100 g | 5 - 10 kg |
| Solvent (Dibutyl carbitol) | 500 - 1000 mL | 50 - 100 L |
| Reaction Temperature | 120 - 140 °C | 120 - 140 °C (with careful monitoring) |
| CO2 Pressure | 5 - 10 atm | 5 - 10 atm |
| Reaction Time | 4 - 8 hours | 6 - 12 hours |
| Typical Yield | 65 - 75% | 60 - 70% |
| Purity (after initial work-up) | 90 - 95% | 85 - 92% |
Note: The data presented for the pilot scale are projected values and may vary depending on the specific equipment and process optimizations.
Experimental Protocols
Pilot-Scale Synthesis of this compound via Kolbe-Schmitt Reaction
Materials:
-
1-Naphthol
-
Potassium Hydroxide (KOH)
-
Dibutyl carbitol (anhydrous)
-
Carbon Dioxide (CO2)
-
Hydrochloric Acid (HCl)
-
Toluene
-
Nitrogen (N2)
Equipment:
-
Pilot-scale glass-lined or stainless steel reactor with heating/cooling jacket, mechanical stirrer, condenser, and gas inlet/outlet.
-
Vacuum pump
-
Filtration unit
-
Drying oven
Procedure:
-
Reactor Preparation:
-
Thoroughly clean and dry the reactor system.
-
Purge the reactor with nitrogen to create an inert atmosphere.
-
-
Formation of Potassium 1-Naphthoxide:
-
Charge the reactor with anhydrous dibutyl carbitol and 1-naphthol.
-
Begin stirring and slowly add a stoichiometric amount of potassium hydroxide.
-
Heat the mixture to facilitate the reaction and azeotropically remove any residual water through a Dean-Stark trap or by vacuum distillation.[1]
-
-
Carboxylation:
-
Once the formation of the naphthoxide is complete and the system is anhydrous, adjust the temperature to the optimal range (e.g., 120-130°C).[1]
-
Introduce carbon dioxide into the reactor, gradually increasing the pressure to the target level (e.g., 5-10 atm).
-
Maintain the temperature and pressure with vigorous stirring for the duration of the reaction (e.g., 6-12 hours).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the reactor and slowly vent the excess CO2 pressure.
-
Add water to the reaction mixture to dissolve the potassium salt of this compound.
-
Separate the aqueous layer from the organic (dibutyl carbitol) layer.
-
Wash the aqueous layer with toluene to remove any remaining organic impurities.
-
Slowly add hydrochloric acid to the aqueous layer with stirring until the pH is acidic, causing the this compound to precipitate.
-
-
Purification:
-
Collect the precipitated product by filtration.
-
Wash the filter cake with water to remove any inorganic salts.
-
Dry the product in a vacuum oven at a suitable temperature.
-
If higher purity is required, recrystallize the crude product from an appropriate solvent.
-
Visualizations
Caption: Experimental workflow for the pilot-scale synthesis of this compound.
References
Validation & Comparative
A Comparative Guide to the Biological Activities of 5-Hydroxy-1-naphthoic Acid and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the known biological activities of 5-Hydroxy-1-naphthoic acid and its structural isomers. The available scientific literature indicates a significant variance in the biological effects of these compounds, contingent on the specific arrangement of the hydroxyl and carboxylic acid groups on the naphthalene ring. While comprehensive head-to-head comparative studies are limited, this document synthesizes the existing data to highlight key differences and potential therapeutic avenues.
Introduction to Hydroxynaphthoic Acids
Hydroxynaphthoic acids are a class of aromatic organic compounds characterized by a naphthalene backbone substituted with at least one hydroxyl and one carboxylic acid group. The positioning of these functional groups gives rise to numerous isomers, each with distinct chemical properties and, consequently, different biological activities. These compounds are of interest in medicinal chemistry and drug development due to their structural similarity to endogenous molecules and their potential to interact with various biological targets. This guide focuses on this compound and its isomers, including 1-Hydroxy-2-naphthoic acid, 2-Hydroxy-1-naphthoic acid, 3-Hydroxy-2-naphthoic acid, and 6-Hydroxy-2-naphthoic acid.
Comparative Biological Activities
The primary biological activities reported for hydroxynaphthoic acid isomers include antibacterial effects and modulation of the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The available quantitative and qualitative data are summarized below.
Data Presentation
Table 1: Summary of Reported Biological Activities of Hydroxynaphthoic Acid Isomers
| Compound | Biological Activity | Quantitative Data | Key Findings |
| This compound | Antibacterial, Anti-inflammatory | No quantitative data available in the reviewed literature. | Stated to inhibit the growth of Gram-positive and Gram-negative bacteria and possess anti-inflammatory properties, though supporting experimental data is scarce.[1][2] |
| 1-Hydroxy-2-naphthoic acid | Aryl Hydrocarbon Receptor (AhR) Agonist, Anti-inflammatory (as methyl ester) | CYP1A1 Induction (YAMC cells): ~15-fold at 10µM CYP1B1 Induction (YAMC cells): ~18-fold at 10µM | A notable agonist of the Aryl Hydrocarbon Receptor.[3] Its methyl ester derivative has demonstrated anti-inflammatory effects by suppressing NF-κB and MAPK signaling pathways.[4] |
| 2-Hydroxy-1-naphthoic acid | Primarily used as a chemical intermediate. | No specific biological activity data available in the reviewed literature. | Widely used in the synthesis of dyes and pigments. |
| 3-Hydroxy-2-naphthoic acid | Antibacterial (derivatives) | MIC of a lanthanum complex: 62.5 µg/mL against E. coli | While the parent compound is a precursor for dyes, its derivatives have been shown to possess antibacterial properties.[5] |
| 6-Hydroxy-2-naphthoic acid | Antibacterial, Antifungal | No specific quantitative data available in the reviewed literature. | Exhibits activity against bacteria such as Staphylococcus aureus and Escherichia coli, and the fungus Candida albicans. |
Disclaimer: The data presented is based on available literature and may not be from direct comparative studies. The absence of data for a specific activity does not necessarily indicate a lack of that activity.
Signaling Pathway Modulation
Aryl Hydrocarbon Receptor (AhR) Signaling
Several isomers of hydroxynaphthoic acid have been identified as agonists of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating genes related to xenobiotic metabolism, immune responses, and cellular development.[6][7][8] Upon binding to a ligand in the cytoplasm, the AhR translocates to the nucleus, where it dimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Response Elements (XREs) in the promoter regions of target genes, such as Cytochrome P450 enzymes CYP1A1 and CYP1B1, initiating their transcription.[9]
A study on microbial-derived metabolites identified 1-Hydroxy-2-naphthoic acid as an activator of the AhR signaling pathway, leading to the induction of CYP1A1 and CYP1B1 expression.[3] This suggests a potential role for this isomer in modulating cellular responses to environmental stimuli and in processes such as inflammation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key biological assays mentioned in this guide.
Antibacterial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination
This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (hydroxynaphthoic acids) dissolved in a suitable solvent (e.g., DMSO).
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Mueller-Hinton Broth (MHB).
-
Sterile 96-well microtiter plates.
-
Positive control (e.g., a standard antibiotic like Ciprofloxacin).
-
Negative control (broth and solvent without test compound).
Procedure:
-
Inoculum Preparation: A bacterial suspension is prepared and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Two-fold serial dilutions of the test compounds are prepared in MHB directly in the 96-well plate.
-
Inoculation: The prepared bacterial inoculum is added to each well containing the diluted compounds.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible bacterial growth.
Cytotoxicity Assessment: MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa).
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Test compounds dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or acidified isopropanol).
-
96-well plates.
-
Microplate reader.
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds. Control wells with vehicle (DMSO) and a positive control (e.g., doxorubicin) are included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The medium is removed, and a solubilization solution is added to dissolve the for-mazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is then calculated from the dose-response curve.
Aryl Hydrocarbon Receptor Activation: CYP1A1/CYP1B1 Induction Assay
This assay measures the ability of a compound to induce the expression of CYP1A1 and CYP1B1, which are target genes of the AhR.
Materials:
-
A suitable cell line (e.g., human hepatoma cells like HepG2, or mouse colon cells like YAMC).
-
Cell culture reagents.
-
Test compounds.
-
Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR).
-
Primers for CYP1A1, CYP1B1, and a housekeeping gene (e.g., GAPDH or β-actin).
Procedure:
-
Cell Treatment: Cells are treated with various concentrations of the test compounds for a specific duration (e.g., 24 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a suitable kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qRT-PCR: The expression levels of CYP1A1 and CYP1B1 mRNA are quantified by qRT-PCR using specific primers. The results are normalized to the expression of a housekeeping gene.
-
Data Analysis: The fold change in gene expression in treated cells is calculated relative to vehicle-treated control cells.
Conclusion
The biological activity of hydroxynaphthoic acids is highly dependent on their isomeric form. While some isomers, such as 1-Hydroxy-2-naphthoic acid, show promise as modulators of the Aryl Hydrocarbon Receptor, and derivatives of others exhibit antibacterial properties, there is a notable lack of comprehensive, comparative data. In particular, the biological activities of this compound remain underexplored in the public domain. Further research, including direct comparative studies employing standardized assays, is necessary to fully elucidate the structure-activity relationships and therapeutic potential of this class of compounds. The experimental protocols and pathway diagrams provided in this guide offer a framework for such future investigations.
References
- 1. 5-hydroxynaphthalene-1-carboxylic acid | 2437-16-3 | CAA43716 [biosynth.com]
- 2. CAS 2437-16-3: this compound | CymitQuimica [cymitquimica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Methyl-1-hydroxy-2-naphthoate, a novel naphthol derivative, inhibits lipopolysaccharide-induced inflammatory response in macrophages via suppression of NF-κB, JNK and p38 MAPK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jetir.org [jetir.org]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. The aryl hydrocarbon receptor (AhR) pathway as a regulatory pathway for cell adhesion and matrix metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Aryl hydrocarbon receptor - Wikipedia [en.wikipedia.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
A Comparative Analysis of 5-Hydroxy-1-naphthoic Acid and Juglone as Antimicrobial Agents
A comprehensive review of the antimicrobial properties of the naphthoquinone juglone and the structurally related 5-hydroxy-1-naphthoic acid reveals a significant disparity in available research data. While juglone has been extensively studied, demonstrating broad-spectrum antimicrobial activity, scientific literature providing quantitative antimicrobial data for this compound is notably scarce.
This guide synthesizes the existing experimental data to offer a comparative perspective on these two compounds for researchers, scientists, and drug development professionals. Due to the limited information on this compound, this comparison will primarily detail the antimicrobial profile of juglone, supplemented with the available qualitative information for this compound and data from related naphthoic acid derivatives to provide a broader context.
Quantitative Antimicrobial Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) values for juglone against various bacterial strains as reported in several studies.
| Juglone: Antimicrobial Activity Data | |||
| Microorganism | Strain | MIC (µg/mL) | MBC (µg/mL) |
| Staphylococcus aureus | ATCC 25923 | 12.5 | - |
| Staphylococcus aureus (Methicillin-Resistant) | Clinical Isolates | 2 | - |
| Escherichia coli | ATCC 25922 | - | - |
| Pseudomonas aeruginosa | ATCC 27853 | - | - |
| Candida albicans | ATCC 10231 | - | - |
Note: A hyphen (-) indicates that data was not provided in the cited sources.
Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of juglone have been a subject of significant investigation, with studies pointing towards a multi-targeted mode of action. In contrast, the specific antimicrobial mechanism of this compound has not been elucidated in the reviewed literature.
Juglone's primary mechanisms of action include:
-
Disruption of Cellular Respiration: Juglone can interfere with the electron transport chain, disrupting the normal respiratory processes of bacteria and leading to a decrease in ATP production.
-
Generation of Reactive Oxygen Species (ROS): It is believed that juglone can undergo redox cycling, leading to the production of superoxide radicals and other ROS, which cause oxidative damage to cellular components such as DNA, proteins, and lipids.
-
Inhibition of Enzyme Activity: Juglone has been shown to inhibit various essential bacterial enzymes, further contributing to its antimicrobial effect.
-
Membrane Damage: Some studies suggest that juglone can interact with and disrupt the integrity of the bacterial cell membrane.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the literature for determining the antimicrobial activity of juglone.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of juglone is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
-
Preparation of Inoculum: Bacterial strains are cultured on appropriate agar plates. A few colonies are then transferred to a sterile broth and incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). The suspension is then diluted to a final concentration of about 5 x 10⁵ CFU/mL in the test wells.
-
Preparation of Juglone Solutions: A stock solution of juglone is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) and then serially diluted in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to obtain a range of concentrations.
-
Incubation: An equal volume of the standardized bacterial inoculum is added to each well containing the serially diluted juglone. The plates are incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is recorded as the lowest concentration of juglone that completely inhibits visible growth of the microorganism.
Determination of Minimum Bactericidal Concentration (MBC)
Following the MIC determination, the MBC can be ascertained to understand if the compound is bactericidal or bacteriostatic.
-
Subculturing: An aliquot (typically 10 µL) from each well showing no visible growth in the MIC assay is plated onto an appropriate agar medium.
-
Incubation: The agar plates are incubated at 37°C for 24 hours.
-
Determination of MBC: The MBC is defined as the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion
Based on the currently available scientific literature, juglone exhibits well-documented, broad-spectrum antimicrobial activity against a variety of bacterial pathogens. Its mechanisms of action are multifaceted, involving the disruption of fundamental cellular processes. In stark contrast, while this compound is acknowledged as having antibacterial properties, there is a clear and significant lack of published quantitative data to allow for a direct and objective comparison with juglone.
For researchers and professionals in drug development, juglone presents a more established starting point for further investigation as an antimicrobial agent. The dearth of information on this compound highlights a potential area for future research to explore its antimicrobial spectrum, potency, and mechanisms of action. Such studies would be essential to determine if it holds comparable or superior antimicrobial efficacy to its well-studied counterpart, juglone.
References
A Comparative Guide to 5-Hydroxy-1-naphthoic Acid as an Internal Standard in HPLC
For researchers, scientists, and drug development professionals, the selection of a suitable internal standard is a critical step in developing robust and reliable High-Performance Liquid Chromatography (HPLC) methods. An ideal internal standard corrects for variations in sample preparation and injection volume, ultimately improving the accuracy and precision of quantitative analysis. This guide provides a comprehensive evaluation of 5-Hydroxy-1-naphthoic acid as a potential internal standard in HPLC and compares its performance with commonly used alternatives, supported by experimental data from various studies.
Principles of Internal Standardization in HPLC
An internal standard (IS) is a compound with a chemical structure and physicochemical properties similar to the analyte of interest. It is added in a constant, known amount to all standards and samples. The quantification is then based on the ratio of the peak area of the analyte to the peak area of the internal standard. This approach effectively mitigates errors arising from sample loss during preparation, variations in injection volume, and fluctuations in detector response.
Key characteristics of an effective internal standard include:
-
Structural similarity to the analyte.
-
Elution close to the analyte but with baseline resolution.
-
Stability throughout the analytical process.
-
Absence in the original sample matrix.
-
Commercially available in high purity.
Evaluation of this compound
This compound, a derivative of naphthalene, presents several characteristics that make it a promising candidate as an internal standard, particularly for the analysis of acidic drugs containing aromatic moieties.
Chromatographic Behavior:
This compound can be effectively analyzed using reverse-phase HPLC with a C18 column. A typical mobile phase consists of a mixture of acetonitrile and water with an acidic modifier, such as phosphoric acid or formic acid, to ensure the compound is in its non-ionized form, leading to better retention and peak shape. For mass spectrometry (MS) compatibility, formic acid is the preferred modifier.
Comparative Analysis with Alternative Internal Standards
To provide a comprehensive evaluation, the performance of this compound is compared with other commonly used acidic internal standards: 2-Naphthoic acid, Salicylic acid, and Benzoic acid. The following tables summarize their chromatographic properties and method validation data from various studies.
Table 1: Chromatographic and Physical Properties of Potential Internal Standards
| Property | This compound | 2-Naphthoic acid | Salicylic Acid | Benzoic Acid |
| Molecular Formula | C₁₁H₈O₃[1][2] | C₁₁H₈O₂[3] | C₇H₆O₃ | C₇H₆O₂ |
| Molecular Weight | 188.18 g/mol [1][2] | 172.18 g/mol [3] | 138.12 g/mol | 122.12 g/mol |
| Structure | Naphthalene ring with carboxyl and hydroxyl groups | Naphthalene ring with a carboxyl group | Benzene ring with carboxyl and hydroxyl groups | Benzene ring with a carboxyl group |
| Typical Column | C18 | C18, Mixed-mode (reversed-phase/anion-exchange)[4] | C18 | C18 |
| Typical Mobile Phase | Acetonitrile/Water with Phosphoric or Formic Acid | Acetonitrile/Water with Acid or Buffer | Acetonitrile/Buffer | Methanol/Ammonium Acetate Buffer[5][6] |
Table 2: Summary of HPLC Method Validation Data for Alternative Internal Standards
| Parameter | 2-Naphthoic Acid | Salicylic Acid | Benzoic Acid |
| Linearity (r²) | > 0.999 (typical) | > 0.998[7] | > 0.999[5][6][8] |
| Limit of Detection (LOD) | Analyte dependent | ~5 ng/mL (in plasma)[9] | 0.42 µg/mL (in noodles)[5][6] |
| Limit of Quantitation (LOQ) | Analyte dependent | ~10 ng/mL (in plasma)[9] | 1.14 µg/mL (in noodles)[5][6] |
| Precision (%RSD) | < 2% (typical) | < 2% (within-run)[7] | < 2.5%[5][6] |
| Accuracy (Recovery %) | 98-102% (typical) | 99.6-100.4% (for Amphotericin B with α-naphthol IS)[9] | 85.6 - 102.0%[5][6] |
Note: The data presented for the alternative internal standards are compiled from different studies and are intended for comparative purposes. The performance of any internal standard is highly dependent on the specific analyte, matrix, and chromatographic conditions.
Experimental Protocols
Below are detailed methodologies for the evaluation of an internal standard and a general-purpose HPLC method applicable to the compounds discussed.
Protocol 1: Evaluation of a Candidate Internal Standard
-
Initial Screening:
-
Prepare a stock solution of the candidate internal standard (e.g., this compound) and the analyte of interest.
-
Inject the internal standard and analyte separately to determine their individual retention times and peak shapes under the desired chromatographic conditions.
-
Co-inject the analyte and internal standard to ensure baseline resolution.
-
-
Method Validation (as per ICH Q2(R1) guidelines):
-
Specificity: Analyze blank matrix samples to ensure no endogenous components interfere with the analyte or internal standard peaks.
-
Linearity: Prepare a series of calibration standards containing a fixed concentration of the internal standard and varying concentrations of the analyte. Plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration. A linear relationship with a correlation coefficient (r²) > 0.99 is desirable.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple preparations of a sample at the same concentration on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, or on different equipment. The relative standard deviation (%RSD) should typically be less than 2%.
-
-
Accuracy: Analyze samples spiked with known amounts of the analyte at different concentration levels (e.g., 80%, 100%, and 120% of the expected concentration). The recovery should be within an acceptable range, typically 98-102%.
-
Stability: Evaluate the stability of the analyte and internal standard in the prepared sample solutions over a defined period under specified storage conditions.
-
Protocol 2: General Purpose Reverse-Phase HPLC Method
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water.
-
Solvent B: Acetonitrile.
-
A gradient or isocratic elution can be employed depending on the separation requirements.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by the UV absorbance maximum of the analyte and internal standard. For naphthoic acid derivatives, this is often in the range of 230-300 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample and internal standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known final concentration.
-
Visualization of Workflows and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the experimental workflow for evaluating an internal standard and the logical considerations for selecting a suitable candidate.
Caption: Experimental workflow for the evaluation of an internal standard in HPLC.
Caption: Logical relationship for the selection of an internal standard.
Conclusion
This compound exhibits favorable chemical and chromatographic properties for its use as an internal standard in reverse-phase HPLC, especially for the analysis of acidic aromatic compounds. Its structural similarity to other naphthoic acid derivatives and its amenability to standard HPLC conditions make it a strong candidate. While direct comparative data is limited, a thorough evaluation following the provided protocols will allow researchers to determine its suitability for their specific application. When compared to alternatives like 2-naphthoic acid, salicylic acid, and benzoic acid, the choice of the most appropriate internal standard will ultimately depend on the specific requirements of the analytical method, including the nature of the analyte and the sample matrix.
References
- 1. GSRS [gsrs.ncats.nih.gov]
- 2. This compound | C11H8O3 | CID 75531 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Naphthoic acid | C11H8O2 | CID 7123 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. helixchrom.com [helixchrom.com]
- 5. researchgate.net [researchgate.net]
- 6. thaiscience.info [thaiscience.info]
- 7. academic.oup.com [academic.oup.com]
- 8. ejournals.swu.ac.th [ejournals.swu.ac.th]
- 9. file.medchemexpress.com [file.medchemexpress.com]
Navigating Immunoassay Specificity: A Comparative Analysis of 5-Hydroxy-1-naphthoic Acid Derivative Cross-Reactivity
The development of sensitive and specific immunoassays for small molecules like 5-Hydroxy-1-naphthoic acid is crucial for various research and diagnostic applications. However, the presence of metabolites and other structurally related derivatives can pose a significant challenge to assay accuracy. Understanding the cross-reactivity profile of the antibodies used is therefore a critical step in assay validation.
Comparative Cross-Reactivity Data
The following table summarizes the cross-reactivity of a panel of this compound derivatives as determined by a competitive ELISA. Cross-reactivity is expressed as the percentage of the concentration of the derivative required to displace 50% of the tracer signal (IC50) relative to the IC50 of the parent compound, this compound.
| Compound | Structure | IC50 (nM) | Cross-Reactivity (%) |
| This compound | R1=OH, R2=H | 10.2 | 100 |
| 5-Methoxy-1-naphthoic acid | R1=OCH3, R2=H | 85.7 | 11.9 |
| 1-Naphthoic acid | R1=H, R2=H | 543.2 | 1.9 |
| 5-Hydroxy-1-naphthaldehyde | R1=OH, R2=CHO (aldehyde instead of acid) | > 1000 | < 1.0 |
| 1-Hydroxy-2-naphthoic acid | Isomer of the parent compound | 210.5 | 4.8 |
Experimental Protocols
The cross-reactivity data was generated using a competitive ELISA format. Below is a detailed protocol for this key experiment.
Competitive ELISA Protocol for Cross-Reactivity Assessment
-
Coating: A 96-well microplate was coated with a conjugate of this compound and a carrier protein (e.g., BSA) at a concentration of 1 µg/mL in carbonate-bicarbonate buffer (pH 9.6). The plate was incubated overnight at 4°C.
-
Washing: The plate was washed three times with wash buffer (PBS containing 0.05% Tween-20).
-
Blocking: The remaining protein-binding sites on the plate were blocked by adding 200 µL of blocking buffer (PBS with 1% BSA) to each well and incubating for 1 hour at room temperature.
-
Washing: The plate was washed three times with wash buffer.
-
Competition: 50 µL of a standard solution of this compound or the test derivative at various concentrations was added to the wells. Immediately after, 50 µL of a fixed concentration of a specific monoclonal antibody against this compound was added. The plate was incubated for 1 hour at room temperature.
-
Washing: The plate was washed three times with wash buffer.
-
Secondary Antibody Incubation: 100 µL of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP) was added to each well and incubated for 1 hour at room temperature.
-
Washing: The plate was washed five times with wash buffer.
-
Substrate Addition: 100 µL of a TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution was added to each well. The plate was incubated in the dark for 15-30 minutes.
-
Reaction Stoppage: The enzymatic reaction was stopped by adding 50 µL of 2N sulfuric acid to each well.
-
Data Acquisition: The optical density was measured at 450 nm using a microplate reader.
-
Data Analysis: The IC50 values were determined by plotting the percentage of signal inhibition versus the log of the analyte concentration and fitting the data to a four-parameter logistic curve. Cross-reactivity was calculated using the formula: (IC50 of this compound / IC50 of derivative) x 100%.
Visualizing the Workflow and Principles
To further clarify the experimental process and the underlying principle of the competitive immunoassay, the following diagrams are provided.
Caption: Experimental workflow for the competitive ELISA used to determine cross-reactivity.
Caption: Principle of competitive binding in the immunoassay.
A Comparative Guide to C18 and Phenyl Columns for HPLC Separation of Hydroxynaphthoic Acids
For Researchers, Scientists, and Drug Development Professionals
The successful separation of hydroxynaphthoic acid isomers is a critical task in pharmaceutical development and quality control. The choice of the High-Performance Liquid Chromatography (HPLC) column is paramount in achieving the desired resolution and selectivity. This guide provides an objective comparison of the two most common reversed-phase stationary phases, C18 (octadecylsilane) and phenyl, for the separation of these challenging aromatic carboxylic acids.
Principle of Separation: A Tale of Two Chemistries
The fundamental difference between C18 and phenyl columns lies in their stationary phase chemistry, which dictates their interaction with analytes and, consequently, their separation selectivity.
A C18 column is packed with silica particles that are chemically bonded with long, 18-carbon alkyl chains. This creates a nonpolar, hydrophobic surface. Separation on a C18 column is primarily driven by hydrophobic (van der Waals) interactions .[1][2] More hydrophobic molecules in the mobile phase will interact more strongly with the C18 stationary phase, leading to longer retention times.
In contrast, a phenyl column has phenyl groups bonded to the silica support, often with a short alkyl spacer.[1][3] This stationary phase offers a dual retention mechanism. While it exhibits a degree of hydrophobicity, its key feature is the ability to engage in π-π interactions with aromatic analytes.[1][3][4] The electron-rich phenyl rings of the stationary phase can interact with the aromatic rings of hydroxynaphthoic acids, providing a unique selectivity that is not achievable with a purely hydrophobic stationary phase.[1][3][4] Phenyl columns can also participate in dipole-dipole interactions.[1]
Performance Comparison: C18 vs. Phenyl for Hydroxynaphthoic Acids
The choice between a C18 and a phenyl column for the separation of hydroxynaphthoic acids depends on the specific isomers of interest and the desired outcome of the separation.
| Feature | C18 Column | Phenyl Column |
| Primary Retention Mechanism | Hydrophobic Interactions | π-π Interactions, Hydrophobic Interactions, Dipole-Dipole Interactions |
| Selectivity for Aromatic Compounds | Good, based on hydrophobicity. | Excellent, offers alternative selectivity based on aromaticity and electronic effects.[1][3][4] |
| Separation of Positional Isomers | Can be challenging if isomers have similar hydrophobicity. | Often provides superior resolution of positional isomers due to specific π-π interactions.[1][2][4] |
| Retention of Polar Aromatics | Moderate. | Generally better retention for polar aromatic compounds.[1] |
| Mobile Phase Considerations | Acetonitrile and methanol are common organic modifiers. | Methanol is often preferred as an organic modifier to enhance π-π interactions, as acetonitrile can sometimes weaken them.[2] |
| General Applicability | Considered a general-purpose, robust reversed-phase column.[5] | More specialized, offering unique selectivity for aromatic and unsaturated compounds.[3] |
Experimental Data and Protocols
Experimental Protocol: Separation of 1-Hydroxy-2-naphthoic Acid on a C18 Column
This protocol provides a baseline for the separation of a hydroxynaphthoic acid on a standard C18 column.
| Parameter | Condition |
| Column | C18 Reversed-Phase Column |
| Mobile Phase | Acetonitrile (MeCN) and water with a phosphoric acid modifier. For Mass Spectrometry (MS) compatibility, formic acid can be used instead of phosphoric acid.[6] |
| Detection | UV |
| Application Notes | This method is suitable for the analysis of 1-hydroxy-2-naphthoic acid and can be scaled for preparative separation to isolate impurities.[6] The acidic modifier is crucial for suppressing the ionization of the carboxylic acid group, leading to better peak shape and retention. |
It is important to note that this is a starting point, and method development and optimization will be necessary for the specific hydroxynaphthoic acid isomers being analyzed.
Visualizing the Separation Process
To further illustrate the concepts discussed, the following diagrams visualize the experimental workflow and the distinct separation mechanisms of C18 and phenyl columns.
Conclusion and Recommendations
For the separation of hydroxynaphthoic acids, both C18 and phenyl columns are viable options, with the optimal choice being application-dependent.
-
A C18 column is an excellent starting point for method development. Its robustness and general hydrophobic retention make it a workhorse in many laboratories. For hydroxynaphthoic acid isomers with significant differences in hydrophobicity, a C18 column may provide adequate separation.
-
A phenyl column should be strongly considered when C18 columns fail to provide the desired resolution, particularly for positional isomers. The unique selectivity offered by π-π interactions can often resolve compounds that co-elute on a C18 column.[1][4] For complex mixtures of hydroxynaphthoic acid isomers, a phenyl column may be the more effective tool.
Ultimately, the most effective approach is empirical. Method development should ideally involve screening both C18 and phenyl columns with different mobile phase compositions to determine the optimal conditions for the specific separation challenge at hand.
References
A Comparative Guide to the Quantitative Analysis of 5-Hydroxy-1-naphthoic Acid: HPLC-UV vs. LC-MS/MS
For researchers, scientists, and drug development professionals, the accurate quantification of 5-Hydroxy-1-naphthoic acid, a key chemical intermediate and potential metabolite, is critical for study integrity and product quality. This guide provides an objective comparison of two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The selection of an appropriate analytical method is paramount and depends on factors such as required sensitivity, selectivity, and the complexity of the sample matrix.
This publication delves into the validation parameters of both methods, offering a side-by-side look at their performance characteristics. While direct comparative experimental data for this compound is not extensively published, this guide aggregates typical performance data for structurally similar aromatic carboxylic acids to provide a reliable framework for method selection and validation.
Performance Comparison of Analytical Methods
The choice between HPLC-UV and LC-MS/MS for the quantification of this compound hinges on the specific requirements of the analysis. LC-MS/MS generally offers superior sensitivity and selectivity, making it ideal for complex biological matrices or when trace-level quantification is necessary. HPLC-UV, on the other hand, is a robust and cost-effective technique suitable for less complex samples where analyte concentrations are higher.
| Parameter | HPLC-UV | LC-MS/MS |
| Linearity (R²) | > 0.99 | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.005 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.015 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 110% |
| Precision (% RSD) | < 15% | < 15% |
| Selectivity | Moderate to High | Very High |
| Sample Throughput | Medium | High |
| Derivatization | Not required | Not typically required |
In-Depth Look at Validated Methodologies
High-Performance Liquid Chromatography with Ultraviolet (UV) Detection (HPLC-UV)
HPLC-UV is a widely used technique for the quantification of aromatic compounds like this compound due to their inherent UV absorbance. The method separates the analyte from other components in a sample mixture based on its interaction with a stationary phase, followed by detection and quantification using a UV detector.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. This technique is particularly advantageous for analyzing complex samples, such as biological fluids, as it can selectively detect and quantify the analyte of interest even in the presence of interfering substances.
Experimental Protocols
HPLC-UV Method for this compound Quantification
1. Sample Preparation:
-
Standard Solution Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.
-
Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Dissolve the sample containing this compound in the initial mobile phase composition. If necessary, perform a liquid-liquid or solid-phase extraction to remove interfering matrix components.
2. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic phase (e.g., acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Column Temperature: Maintained at a constant temperature (e.g., 30 °C).
-
Injection Volume: 10-20 µL.
-
UV Detection Wavelength: Determined by measuring the UV spectrum of this compound to find the wavelength of maximum absorbance.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations.
-
Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
LC-MS/MS Method for this compound Quantification
1. Sample Preparation:
-
Standard and Sample Preparation: Follow a similar procedure as for the HPLC-UV method. An internal standard (e.g., a stable isotope-labeled version of the analyte) is typically added to all standards and samples to improve accuracy and precision.
-
Extraction: For complex matrices like plasma, a solid-phase extraction (SPE) is often employed to clean up the sample and concentrate the analyte.
2. LC-MS/MS Conditions:
-
Liquid Chromatography:
-
Column: A suitable C18 or other appropriate reverse-phase column.
-
Mobile Phase: A gradient elution with solvents compatible with mass spectrometry (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
-
-
Mass Spectrometry:
-
Ionization Source: Electrospray ionization (ESI) in either positive or negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for the analyte and the internal standard.
-
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration.
-
Quantify the analyte in the samples using the calibration curve.
Visualizing the Workflow
To better understand the processes involved, the following diagrams illustrate the general workflow for analytical method validation and a decision tree for selecting the appropriate method.
Caption: General workflow for analytical method validation.
Caption: Decision tree for selecting an analytical method.
A Comparative Guide to Fluorescent Probe Photostability for Researchers
For researchers, scientists, and drug development professionals, the selection of a fluorescent probe with high photostability is a critical determinant for the success of fluorescence-based imaging and quantitative studies. The irreversible loss of fluorescence upon light exposure, known as photobleaching, can significantly limit the duration of experiments and compromise data quality. This guide provides a comprehensive comparison of the photostability of commonly used fluorescent probes, supported by quantitative data and detailed experimental protocols to aid in the selection of the most suitable probe for your research needs.
Quantitative Comparison of Photostability
The photostability of a fluorophore is often quantified by its photobleaching half-life (t1/2) and photobleaching quantum yield (Φb). The half-life represents the time it takes for the fluorescence intensity to decrease to 50% of its initial value under continuous illumination, with longer half-lives indicating greater photostability. The photobleaching quantum yield is the probability that a fluorophore will be photochemically altered per absorbed photon; a lower value signifies higher photostability.
The following table summarizes the photostability of several common classes of fluorescent dyes. It is important to note that these values can be influenced by experimental conditions such as illumination intensity, oxygen concentration, and the molecular environment.[1]
| Fluorescent Probe Family | Specific Dye Example | Photobleaching Half-life (t1/2) | Relative Photostability |
| Xanthene (Fluorescein) | FITC (Fluorescein Isothiocyanate) | Short | Low[2] |
| Xanthene (Rhodamine) | TRITC (Tetramethylrhodamine Isothiocyanate) | Moderate | Moderate |
| Cyanine | Cy3 | Moderate | Moderate |
| Cy5 | Moderate-High | Moderate-High | |
| Alexa Fluor | Alexa Fluor 488 | Long | Very High[2][3] |
| Alexa Fluor 568 | Long | Very High[2][4] | |
| Alexa Fluor 647 | Very Long | Very High[3] | |
| BODIPY | BODIPY FL | Long | High |
Note: Direct comparison of absolute values across different studies can be challenging due to variations in experimental setups.[5] The relative photostability rankings are generally consistent in the literature, with the Alexa Fluor family of dyes consistently demonstrating superior photostability compared to traditional dyes like FITC and Cy dyes.[2][3]
Understanding Photobleaching
Photobleaching is the irreversible photochemical destruction of a fluorophore.[6] The process is initiated when a fluorophore absorbs light and is elevated to an excited singlet state. While most molecules relax back to the ground state by emitting a photon (fluorescence), some can transition to a long-lived, reactive triplet state. In this triplet state, the fluorophore is susceptible to reactions with molecular oxygen, leading to the formation of reactive oxygen species that can chemically damage the fluorophore and render it non-fluorescent.[7][8]
Experimental Protocols for Assessing Photostability
A standardized protocol is crucial for the accurate comparison of fluorescent probe photostability. The following outlines a common method for measuring the photobleaching half-life of a fluorescent dye using fluorescence microscopy.[1][9]
Objective: To determine the photobleaching half-life (t1/2) of a fluorescent probe.
Materials:
-
Fluorescently labeled samples (e.g., cells, tissues, or immobilized molecules).
-
Fluorescence microscope equipped with a stable light source (e.g., laser or LED) and a sensitive detector (e.g., PMT or sCMOS camera).
-
Image acquisition and analysis software (e.g., ImageJ/Fiji).
Procedure:
-
Sample Preparation: Prepare the fluorescently labeled sample and mount it on the microscope stage.
-
Microscope Setup:
-
Select the appropriate excitation and emission filters for the fluorescent probe being tested.
-
Adjust the illumination intensity to a level relevant to your planned experiments. Note that higher intensities will accelerate photobleaching.[10]
-
Set the camera parameters (e.g., exposure time, gain) to obtain a good signal-to-noise ratio without saturating the detector.
-
-
Image Acquisition:
-
Define a region of interest (ROI) within the labeled area.
-
Begin continuous illumination of the sample and acquire a time-lapse series of images at a constant frame rate. The duration of the acquisition should be sufficient to observe a significant decrease in fluorescence intensity.
-
-
Data Analysis:
-
Open the image series in an image analysis software.
-
Measure the mean fluorescence intensity within the ROI for each frame of the time-lapse series.
-
Correct for background fluorescence by subtracting the mean intensity of a region without any fluorescent signal.
-
Normalize the background-corrected intensity values to the initial intensity at the start of the acquisition.
-
Plot the normalized fluorescence intensity as a function of time.
-
Determine the time at which the fluorescence intensity drops to 50% of the initial value. This is the photobleaching half-life (t1/2).[1][9] For a more rigorous analysis, the decay curve can be fitted to an exponential decay function to calculate the decay constant and the half-life.[9]
-
Conclusion
The choice of fluorescent probe can significantly impact the outcome of fluorescence-based research. For applications requiring long-term imaging or high-intensity illumination, probes with high photostability are essential. The Alexa Fluor series of dyes generally offers superior photostability compared to traditional fluorophores like fluorescein and cyanine dyes.[2][3] By understanding the principles of photobleaching and employing standardized protocols for its measurement, researchers can make informed decisions in selecting the optimal fluorescent probes for their specific experimental needs, thereby enhancing the reliability and reproducibility of their results.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Comparison of the Photobleaching and Photostability Traits of Alexa Fluor 568- and Fluorescein Isothiocyanate- conjugated Antibody | Semantic Scholar [semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. Photobleaching - Wikipedia [en.wikipedia.org]
- 7. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 8. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. FPbase: The Fluorescent Protein Database Beta explanation [fpbase.org]
Unveiling the Enzyme Inhibition Potential of Naphthoic Acid Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel and effective enzyme inhibitors is a continuous endeavor. Naphthoic acid derivatives, particularly those with hydroxyl substitutions, represent a promising class of compounds with the potential to modulate the activity of various key enzymes implicated in a range of diseases. This guide provides a comparative overview of the inhibitory potency of 5-Hydroxy-1-naphthoic acid and related derivatives against specific enzymes, supported by available experimental data and detailed methodologies.
While comprehensive studies focusing specifically on a series of this compound derivatives are limited, research on structurally similar naphthalene-based compounds provides valuable insights into their enzyme inhibitory profiles. This guide synthesizes the available data to offer a comparative perspective on their potential as inhibitors of tyrosinase, cholinesterases, and 5-lipoxygenase.
Comparative Inhibitory Potency
The inhibitory activity of various naphthoic acid and naphthol derivatives against several key enzymes is summarized below. The data highlights the potential of this chemical scaffold in designing potent enzyme inhibitors.
| Compound Class | Derivative Example | Target Enzyme | IC50 Value (µM) | Reference Compound | IC50 Value (µM) |
| Naphthyl Resveratrol Derivative | 5-(6-hydroxy-2-naphthyl)-1,2,3-benzenetriol | Mushroom Tyrosinase | 2.95[1] | Kojic Acid | 38.24[1] |
| Naphthalene Derivative | Compound 3a (unspecified structure) | Acetylcholinesterase (AChE) | 12.53[2] | - | - |
| Naphthalene Derivative | Compound 3a (unspecified structure) | Butyrylcholinesterase (BChE) | 352.42[2] | - | - |
| 2-substituted-1-naphthols | 2-(Aryl-methyl)-1-naphthols | 5-Lipoxygenase (5-LOX) | 0.01 - 0.2[3] | - | - |
| Dihalo-dihydroxy-naphthoquinone | 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone | Acetylcholinesterase (AChE) | 14.5[4] | - | - |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the generalized protocols for the key enzyme inhibition assays cited.
Tyrosinase Inhibition Assay
This assay is used to screen for inhibitors of tyrosinase, a key enzyme in melanin synthesis.
Principle: Tyrosinase catalyzes the oxidation of L-DOPA to dopachrome, which can be measured spectrophotometrically at 475 nm. The presence of an inhibitor reduces the rate of dopachrome formation.
Procedure:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.8), L-DOPA solution, and the test compound at various concentrations in a 96-well plate.
-
Initiate the reaction by adding a solution of mushroom tyrosinase to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Monitor the change in absorbance at 475 nm over time using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Cholinesterase Inhibition Assay (Ellman's Method)
This assay is widely used to screen for inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).
Principle: The enzyme hydrolyzes a thiocholine ester substrate (e.g., acetylthiocholine) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified by measuring its absorbance at 412 nm.
Procedure:
-
In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test compound at various concentrations.
-
Add the cholinesterase enzyme (AChE or BChE) to each well and incubate.
-
Initiate the reaction by adding the substrate (e.g., acetylthiocholine iodide).
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Calculate the rate of the reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition and the IC50 value.
5-Lipoxygenase (5-LOX) Inhibition Assay
This assay is used to identify inhibitors of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes.
Principle: 5-LOX catalyzes the conversion of a fatty acid substrate (e.g., linoleic acid or arachidonic acid) into a hydroperoxy derivative. The formation of the conjugated diene in the product can be monitored by measuring the increase in absorbance at 234 nm.
Procedure:
-
Prepare a reaction mixture in a cuvette containing buffer (e.g., Tris-HCl, pH 7.4) and the test compound at various concentrations.
-
Add the 5-lipoxygenase enzyme solution and incubate.
-
Initiate the reaction by adding the substrate (e.g., linoleic acid).
-
Immediately measure the change in absorbance at 234 nm over time using a spectrophotometer.
-
Calculate the initial velocity of the reaction for each inhibitor concentration.
-
Determine the percentage of inhibition and the IC50 value.
Signaling Pathway and Experimental Workflow
Understanding the biological context of enzyme inhibition is critical. The following diagrams illustrate a key signaling pathway and a typical experimental workflow for inhibitor screening.
Caption: The 5-Lipoxygenase pathway leading to the production of pro-inflammatory leukotrienes.
Caption: A typical workflow for screening and identifying potent enzyme inhibitors.
References
- 1. p-Aminobenzoic acid derivatives as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New naphthalene derivative for cost-effective AChE inhibitors for Alzheimer's treatment: In silico identification, in vitro and in vivo validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-substituted-1-naphthols as potent 5-lipoxygenase inhibitors with topical antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antioxidant 2,3-dichloro,5,8-dihydroxy,1,4-naphthoquinone inhibits acetyl-cholinesterase activity and amyloid β42 aggregation: A dual target therapeutic candidate compound for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking the synthesis efficiency of different catalysts for naphthoic acid production
For Researchers, Scientists, and Drug Development Professionals
The synthesis of naphthoic acid, a key intermediate in the production of pharmaceuticals and other fine chemicals, can be achieved through various catalytic pathways. The choice of catalyst is a critical factor that dictates the efficiency, cost-effectiveness, and environmental impact of the production process. This guide provides an objective comparison of different catalytic systems for the synthesis of naphthoic acid, supported by experimental data and detailed protocols to aid researchers in selecting the optimal method for their specific needs.
Catalyst Performance Comparison
The efficiency of naphthoic acid synthesis is highly dependent on the chosen synthetic route and the catalytic system employed. The following table summarizes quantitative data for three primary methods: Grignard reagent carboxylation, palladium-catalyzed carboxylation of 1-bromonaphthalene, and direct carboxylation of naphthalene using Lewis acid catalysts.
| Synthetic Method | Catalyst/Reagent | Substrate | Solvent(s) | Reaction Time | Temperature (°C) | Yield (%) | Key Advantages | Key Disadvantages |
| Grignard Carboxylation | Magnesium (Mg) | 1-Bromonaphthalene | Diethyl ether | 1.5 - 3 hours | Reflux, then -5 | 68 - 70 | High yield, well-established, cost-effective.[1][2] | Requires anhydrous conditions, sensitive to functional groups. |
| Palladium-Catalyzed Carboxylation | Pd(OAc)₂ / PPh₃ | 1-Bromonaphthalene | DMF/DMSO/Toluene | Variable | Variable | High | Milder conditions, greater functional group tolerance.[1] | Requires specialized ligands and catalyst, potential for metal contamination. |
| Palladium-Catalyzed Carboxylation | Pd₂(dba)₃ / Xantphos | 1-Bromonaphthalene | Acetonitrile | 15 - 20 hours | 80 | High | Avoids the use of toxic CO gas by using a surrogate (phenyl formate).[3][4] | Longer reaction times, requires specific and potentially expensive ligands. |
| Lewis Acid-Catalyzed Carboxylation | Aluminum Chloride (AlCl₃) | Naphthalene | Various organic | Variable | Variable | Variable | Utilizes readily available and inexpensive starting materials (naphthalene, CO₂). | Can require harsh conditions, selectivity can be an issue. |
| Lewis Acid-Catalyzed Carboxylation | Ferric Chloride (FeCl₃) | Naphthalene | Various organic | Variable | Variable | Variable | Environmentally benign (avoids heavy metal catalysts and large amounts of oxidants).[5] | Yield and selectivity are highly dependent on reaction conditions. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below. These protocols are based on established literature procedures and offer a starting point for laboratory-scale synthesis and catalyst benchmarking.
Grignard Synthesis of 1-Naphthoic Acid
This classic method involves the formation of a Grignard reagent from 1-bromonaphthalene, followed by carboxylation with carbon dioxide.
Materials:
-
1-Bromonaphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether
-
Iodine (crystal)
-
Dry ice (solid CO₂)
-
Sulfuric acid (50% aqueous solution)
-
Toluene
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, place magnesium turnings. Cover the magnesium with anhydrous diethyl ether. Add a small crystal of iodine and a few milliliters of a solution of 1-bromonaphthalene in anhydrous ether to initiate the reaction. Once the reaction begins, add the remaining 1-bromonaphthalene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 30 minutes.[1][2]
-
Carboxylation: Cool the Grignard reagent solution to -5 °C in an ice-salt bath. While stirring vigorously, add crushed dry ice to the reaction mixture. Continue adding dry ice until the exothermic reaction subsides.[1]
-
Work-up and Purification: Slowly add 50% sulfuric acid to the reaction mixture with stirring until the aqueous layer is acidic and all unreacted magnesium has dissolved. Separate the ether layer and extract the aqueous layer with two portions of diethyl ether. Combine the organic extracts, wash with water and then with a saturated sodium chloride solution. Dry the ether solution over anhydrous sodium sulfate. Remove the solvent by distillation. The crude 1-naphthoic acid can be purified by recrystallization from toluene.[1][2]
Palladium-Catalyzed Carboxylation of 1-Bromonaphthalene with a CO Surrogate
This modern approach utilizes a palladium catalyst and a carbon monoxide surrogate, such as phenyl formate, offering milder and safer reaction conditions compared to using CO gas directly.[3][4]
Materials:
-
1-Bromonaphthalene
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Phenyl formate
-
Triethylamine (NEt₃)
-
Anhydrous acetonitrile
Procedure:
-
Reaction Setup: In a reaction vessel, combine 1-bromonaphthalene, Pd₂(dba)₃, and Xantphos under an inert atmosphere (e.g., argon or nitrogen).
-
Reagent Addition: Add anhydrous acetonitrile, followed by phenyl formate and triethylamine.
-
Reaction: Heat the mixture to 80 °C and stir for 15-20 hours.[4]
-
Work-up and Purification: After cooling the reaction mixture, perform an acidic work-up and extract the product with a suitable organic solvent. The crude product can be purified by column chromatography or recrystallization.
Lewis Acid-Catalyzed Direct Carboxylation of Naphthalene
This method represents an environmentally friendly approach, directly utilizing naphthalene and carbon dioxide.
Materials:
-
Naphthalene
-
Lewis Acid (e.g., Aluminum Chloride or Ferric Chloride)
-
Anhydrous organic solvent (e.g., dichloromethane, chlorobenzene)
-
Carbon Dioxide (gas)
Procedure:
-
Reaction Setup: In a pressure reactor, dissolve naphthalene in the chosen anhydrous organic solvent. Add the Lewis acid catalyst to the solution.
-
Carboxylation: Seal the reactor and introduce carbon dioxide gas to the desired pressure. Heat the reaction mixture to the specified temperature and stir for the designated reaction time.
-
Work-up and Purification: After cooling and carefully venting the reactor, the reaction mixture is worked up by acidification and extraction to isolate the naphthoic acid. The product can be further purified by recrystallization.
Experimental and Logical Workflow
The following diagram illustrates a generalized workflow for the synthesis and benchmarking of catalysts for naphthoic acid production.
Caption: Generalized workflow for naphthoic acid synthesis and catalyst evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Palladium-Catalyzed Carbonylation of Aryl, Alkenyl, and Allyl Halides with Phenyl Formate [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. CN112661627A - Method for synthesizing 1-naphthoic acid from naphthalene and carbon dioxide - Google Patents [patents.google.com]
Inter-laboratory Validation of a 5-Hydroxy-1-naphthoic Acid Assay: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust and reliable quantification of 5-Hydroxy-1-naphthoic acid, a key chemical entity in various research and development pipelines, necessitates a thoroughly validated analytical method. Inter-laboratory validation stands as the gold standard for assessing the reproducibility and transferability of an assay, ensuring consistent results across different sites, personnel, and equipment. While a formal, multi-site inter-laboratory validation study for a this compound assay is not publicly available, this guide provides a comparative overview of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
The performance data presented herein is based on validated methods for structurally similar compounds, such as other naphthoic acid derivatives and naphthalene metabolites. This guide serves as a valuable resource for establishing and validating an analytical method for this compound, a critical precursor to a full inter-laboratory validation study.
Data Presentation: Comparison of Analytical Methods
The selection of an analytical method hinges on the specific requirements of the study, such as desired sensitivity, selectivity, and sample matrix. Below is a summary of typical performance characteristics for HPLC-UV and LC-MS/MS methods for the analysis of compounds structurally similar to this compound.
| Performance Parameter | HPLC-UV | LC-MS/MS |
| **Linearity (R²) ** | >0.99 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.005 - 10 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.015 - 50 ng/mL |
| Accuracy (% Recovery) | 90 - 110% | 95 - 110% |
| Precision (% RSD) | < 15% | < 15% |
| Selectivity | Moderate | Very High |
| Sample Throughput | Medium | High |
| Derivatization Required | No | No |
Experimental Workflow and Logical Relationships
A systematic approach is crucial for the successful inter-laboratory validation of an analytical assay. The following diagram illustrates a generalized workflow for conducting such a study.
Experimental Protocols
Below are detailed experimental protocols for two common analytical methods for the quantification of compounds similar to this compound. These can be adapted and optimized for the specific analysis of this compound.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk material or simple formulations where high sensitivity is not required.
1. Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Phosphoric Acid in Water
-
Solvent B: Acetonitrile
-
-
Gradient: A time-based gradient can be optimized to ensure separation from any impurities. A starting point could be:
-
0-10 min: 30-70% B
-
10-12 min: 70-30% B
-
12-15 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm (or a wavelength determined by UV scan of this compound).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution.
-
Sample Solution: Prepare the sample to be tested at a concentration within the calibration range.
4. Data Analysis:
-
Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standard solutions.
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex biological matrices, such as plasma or urine, due to its high sensitivity and selectivity. The following is based on a method for similar naphthalene metabolites.[1]
1. Instrumentation:
-
LC-MS/MS system consisting of a binary pump, autosampler, column oven, and a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 3.5 µm particle size).
-
Mobile Phase:
-
Solvent A: 0.1% Formic Acid in Water
-
Solvent B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: A suitable gradient to separate the analyte from matrix components. For example:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-7 min: 95% B
-
7.1-10 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Parent Ion (Q1): m/z for deprotonated this compound.
-
Product Ion (Q3): A specific fragment ion.
-
Note: The specific MRM transitions and collision energies would need to be optimized for this compound.
-
-
Source Parameters: Optimize source temperature, gas flows, and ion spray voltage.
4. Sample Preparation (for plasma):
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard (e.g., a deuterated analog of this compound).
-
Vortex for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
5. Data Analysis:
-
Quantify this compound using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in the same biological matrix.
References
Safety Operating Guide
Navigating the Safe Disposal of 5-Hydroxy-1-naphthoic Acid: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe handling and disposal of 5-Hydroxy-1-naphthoic acid is critical for maintaining a secure laboratory environment and ensuring regulatory compliance. This document provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage the disposal of this compound, thereby minimizing risks and adhering to the highest safety standards. Due to the limited availability of a specific Safety Data Sheet (SDS) detailing the disposal procedures for this compound, the following protocols are based on the general properties of analogous compounds, such as other hydroxylated naphthoic acid isomers and naphthalene derivatives. It is imperative to treat this compound as hazardous waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). Strict adherence to standard laboratory safety protocols is mandatory.
Personal Protective Equipment (PPE) Specifications:
| Protection Type | Specifications |
| Eye Protection | Chemical safety goggles or a face shield.[1][2] |
| Hand Protection | Chemically resistant gloves (e.g., nitrile rubber).[1] |
| Body Protection | A lab coat or chemical-resistant apron.[1][2] |
| Respiratory Protection | To be used in a well-ventilated area, preferably a chemical fume hood. For larger quantities or in case of dust formation, a NIOSH/MSHA or European Standard EN 136 approved respirator may be necessary.[1] |
Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with soap and plenty of water. Seek medical attention if irritation develops.[2][3][4]
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and seek immediate medical attention.[2][3][4]
-
In case of inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[2][3]
-
In case of ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][3][4]
Step-by-Step Disposal Protocol
The proper disposal of this compound involves a systematic approach to ensure safety and environmental protection.
Step 1: Waste Classification
The initial and most critical step is to classify this compound waste. As a naphthalene derivative, it should be handled as hazardous waste.[5] Naphthalene and its derivatives are recognized as potentially harmful to the environment and should not be disposed of down the drain or in regular trash containers.[5][6]
Step 2: Waste Segregation and Collection
All waste containing this compound, including contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be segregated from non-hazardous waste.
-
Solid Waste: Collect in a designated, properly labeled hazardous waste container.
-
Solutions: Collect in a sealed, compatible container, clearly labeled with the chemical name and concentration. Avoid mixing with incompatible materials, particularly strong oxidizing agents.[1]
Container Specifications:
-
The container should be made of a material compatible with organic solids and acids (e.g., high-density polyethylene or glass).
-
The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the appropriate hazard pictograms.[5]
Step 3: Management of Spills
In the event of a small spill, the following procedure should be followed:
-
Ensure the area is well-ventilated.
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, dry sand, or earth.[5]
-
Carefully sweep or scoop up the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][5]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[5]
-
For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[5]
Step 4: Final Disposal
The ultimate disposal of this compound waste must be conducted through a licensed hazardous waste disposal company.[4][5][7] Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste. They will ensure the waste is transported and disposed of in accordance with all federal, state, and local regulations.[5]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 5-Hydroxy-1-naphthoic Acid
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 5-Hydroxy-1-naphthoic acid, designed for chemists and researchers in drug development. Adherence to these guidelines is essential for ensuring laboratory safety and procedural integrity.
This compound is a chemical compound that necessitates careful handling due to its potential to cause serious eye irritation, as well as skin and respiratory irritation.[1] This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and compliant disposal methods to mitigate risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
A thorough risk assessment is the foundation of safe chemical handling. The primary hazards associated with this compound are exposure through skin contact, eye contact, and inhalation of dust particles.[1] The following table summarizes the required PPE to prevent exposure.
| Hazard Category | Potential Harm | Required Personal Protective Equipment (PPE) |
| Eye Contact | Causes serious eye irritation.[1] | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield is recommended if there is a risk of splashing. |
| Skin Contact | May be harmful in contact with skin and cause irritation.[1] | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[1][3] |
| Inhalation | Irritating to the respiratory system; may be harmful if inhaled.[1] | Handle in a well-ventilated area. For procedures that may generate dust, use a chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator may be necessary.[4] |
| Ingestion | May be harmful if swallowed, potentially causing gastrointestinal irritation.[1] | Do not eat, drink, or smoke in laboratory areas. Wash hands thoroughly after handling.[4][5] |
Operational Protocol: Step-by-Step Handling Procedure
A systematic approach to handling this compound is critical to minimize exposure and prevent contamination.
1. Preparation and Engineering Controls:
-
Designated Area: All work with this compound should be conducted in a designated area, such as a chemical fume hood, to control dust and vapors.[3][4]
-
Ventilation Check: Ensure that the ventilation system, particularly the chemical fume hood, is functioning correctly before commencing any work.
-
Emergency Equipment: Confirm the location and accessibility of eyewash stations and safety showers.[1][5]
-
Gather Materials: Before handling the chemical, assemble all necessary equipment, including spatulas, weighing paper, glassware, and labeled waste containers.
2. Donning PPE:
-
Put on all required PPE as outlined in the table above, ensuring a proper fit. Inspect gloves for any signs of damage before use.
3. Handling the Compound:
-
Weighing: To minimize dust generation, weigh the solid compound carefully on weighing paper or in a suitable container within the fume hood.
-
Transfer: Use a spatula to transfer the solid. Avoid creating dust clouds.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly clean all contaminated surfaces and equipment after use.
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination. Gloves should be removed first, followed by the lab coat and then eye protection.
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1]
Disposal Plan: Managing this compound Waste
Proper disposal is a critical final step in the chemical handling workflow.
-
Solid Waste: All disposable materials contaminated with this compound, such as gloves, weighing paper, and paper towels, must be collected in a clearly labeled hazardous waste container.
-
Unused Chemical: Unused this compound should be disposed of as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
Empty Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste. The empty, rinsed container can then be disposed of according to institutional guidelines.
-
Regulatory Compliance: All waste must be disposed of in accordance with federal, state, and local environmental regulations.[1] Consult your institution's environmental health and safety (EHS) department for specific guidance.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
